molecular formula C46H84N7O17P3S B15599348 10-Methyltetracosanoyl-CoA

10-Methyltetracosanoyl-CoA

Número de catálogo: B15599348
Peso molecular: 1132.2 g/mol
Clave InChI: IEXLTKJUOPRUCP-UHFFFAOYSA-N
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Descripción

10-Methyltetracosanoyl-CoA is a useful research compound. Its molecular formula is C46H84N7O17P3S and its molecular weight is 1132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C46H84N7O17P3S

Peso molecular

1132.2 g/mol

Nombre IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methyltetracosanethioate

InChI

InChI=1S/C46H84N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-34(2)24-21-18-15-16-19-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)

Clave InChI

IEXLTKJUOPRUCP-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Synthesis of 10-Methyltetracosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 10-Methyltetracosanoyl-CoA, a long-chain branched acyl-CoA. Due to the absence of a single, established protocol in the current literature for this specific molecule, this guide outlines a robust, two-stage synthesis strategy. This strategy combines established principles of organic chemistry for the synthesis of the precursor fatty acid, 10-methyltetracosanoic acid, with well-documented enzymatic methods for its final activation to the CoA thioester.

The methodologies presented are based on analogous syntheses of other branched-chain fatty acids and the general enzymatic activation of long-chain fatty acids. This document is intended to serve as a foundational resource for researchers seeking to produce this compound for applications in metabolic research, drug development, and the study of lipid signaling pathways.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed as a two-stage process. The first stage involves the chemical synthesis of the precursor fatty acid, 10-methyltetracosanoic acid. The second stage is the enzymatic activation of this fatty acid to its corresponding Coenzyme A thioester.

Synthesis_Overview cluster_stage1 Stage 1: Chemical Synthesis of 10-Methyltetracosanoic Acid cluster_stage2 Stage 2: Enzymatic Synthesis of this compound start Commercially Available Starting Materials intermediate1 Synthesis of Key Intermediates start->intermediate1 Multi-step synthesis intermediate2 Coupling Reaction intermediate1->intermediate2 Preparation for coupling product1 10-Methyltetracosanoic Acid intermediate2->product1 Chain elongation and modification product1_ref 10-Methyltetracosanoic Acid enzyme Long-Chain Acyl-CoA Synthetase (ACSL) product1_ref->enzyme Substrate reactants Coenzyme A + ATP reactants->enzyme Co-substrates product2 This compound enzyme->product2 Catalysis

Caption: Overall two-stage workflow for the synthesis of this compound.

Stage 1: Chemical Synthesis of 10-Methyltetracosanoic Acid

The chemical synthesis of 10-methyltetracosanoic acid can be achieved through a convergent approach, similar to the synthesis of tuberculostearic acid (10-methyloctadecanoic acid)[1]. This strategy involves the synthesis of two key fragments that are then coupled to form the carbon backbone of the target molecule.

Proposed Synthetic Scheme

The proposed pathway involves the synthesis of a C10 branched alkyl iodide and a C14 protected hydroxy-alkyne. These two fragments are then coupled, followed by hydrogenation of the triple bond and oxidation of the terminal alcohol to a carboxylic acid.

Chemical_Synthesis cluster_frag1 Fragment A Synthesis cluster_frag2 Fragment B Synthesis cluster_coupling Coupling and Final Steps octanal Octanal wittig Wittig Reaction with carboethoxyethylidene triphenylphosphorane octanal->wittig ester_reduction Reduction (e.g., LiAlH4) wittig->ester_reduction iodination Iodination (e.g., PPh3, I2) ester_reduction->iodination fragA 1-Iodo-2-methyldecane (Fragment A) iodination->fragA coupling Coupling of Fragment A and B (e.g., n-BuLi, then Fragment A) fragA->coupling hexanediol 1,12-Dodecanediol (B52552) monoprotection Monoprotection (e.g., TBDMS-Cl) hexanediol->monoprotection oxidation Oxidation (e.g., PCC) monoprotection->oxidation alkynylation Alkynylation (e.g., Ethynylmagnesium bromide) oxidation->alkynylation fragB 1-(tert-Butyldimethylsilyloxy)- tetradec-13-yn-12-ol (Fragment B Precursor) alkynylation->fragB fragB->coupling hydrogenation Hydrogenation (e.g., H2, Pd/C) coupling->hydrogenation deprotection Deprotection (e.g., TBAF) hydrogenation->deprotection final_oxidation Oxidation to Carboxylic Acid (e.g., Jones Oxidation) deprotection->final_oxidation final_product 10-Methyltetracosanoic Acid final_oxidation->final_product

Caption: Proposed chemical synthesis pathway for 10-methyltetracosanoic acid.

Experimental Protocols (Illustrative)

The following protocols are illustrative and would require optimization for yield and purity.

Protocol 2.2.1: Synthesis of 1-Iodo-2-methyldecane (Fragment A)

  • Wittig Reaction: To a suspension of 1-carboethoxyethylidenetriphenylphosphorane in dry THF, add a solution of octanal. Stir the reaction mixture at room temperature overnight. Quench with water and extract with diethyl ether. Purify by column chromatography to yield ethyl 2-methyl-2-decenoate.

  • Reduction: Add the unsaturated ester dropwise to a suspension of LiAlH4 in dry diethyl ether at 0°C. After the addition, allow the mixture to warm to room temperature and stir for 4 hours. Carefully quench the reaction with water and 15% NaOH solution. Filter the mixture and concentrate the filtrate. Purify the residue to obtain 2-methyl-2-decen-1-ol.

  • Hydrogenation: Dissolve the allylic alcohol in ethanol (B145695) and hydrogenate over 10% Pd/C at atmospheric pressure until hydrogen uptake ceases. Filter and concentrate to yield 2-methyldecan-1-ol.

  • Iodination: To a solution of 2-methyldecan-1-ol and triphenylphosphine (B44618) in dichloromethane (B109758), add iodine portion-wise. Stir for 3 hours at room temperature. Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution. Dry the organic layer and concentrate. Purify by column chromatography to yield 1-iodo-2-methyldecane.

Protocol 2.2.2: Synthesis of a C14 Protected Alkyne (Fragment B Precursor)

  • Monoprotection of 1,12-Dodecanediol: Dissolve 1,12-dodecanediol in dichloromethane with imidazole. Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) dropwise at 0°C. Stir overnight at room temperature. Purify by column chromatography to isolate the mono-protected diol.

  • Oxidation: To a solution of the mono-protected diol in dichloromethane, add pyridinium (B92312) chlorochromate (PCC). Stir for 2 hours. Dilute with diethyl ether and filter through a pad of silica (B1680970) gel. Concentrate the filtrate to yield the corresponding aldehyde.

  • Alkynylation: To a solution of ethynylmagnesium bromide in THF, add the aldehyde dropwise at 0°C. Stir for 2 hours. Quench with saturated aqueous ammonium (B1175870) chloride. Extract with diethyl ether. Dry, concentrate, and purify to obtain the C14 protected alkyne alcohol.

Protocol 2.2.3: Coupling and Final Synthesis

  • Coupling: Dissolve the C14 protected alkyne alcohol in dry THF and cool to -78°C. Add n-butyllithium dropwise and stir for 30 minutes. Add a solution of 1-iodo-2-methyldecane (Fragment A) in HMPA. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with diethyl ether. Purify the crude product.

  • Hydrogenation: Dissolve the coupled product in ethanol and hydrogenate over 10% Pd/C.

  • Deprotection: Dissolve the hydrogenated product in THF and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF). Stir for 2 hours. Concentrate and purify to yield 10-methyltetracosanol.

  • Oxidation: Dissolve 10-methyltetracosanol in acetone (B3395972) and cool to 0°C. Add Jones reagent dropwise until an orange color persists. Stir for 1 hour. Quench with isopropanol. Extract the product into diethyl ether. Wash, dry, and concentrate to yield 10-methyltetracosanoic acid.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data for the synthesis of 10-methyltetracosanoic acid, assuming successful optimization of each step.

StepStarting MaterialMoles (mol)ProductMoles (mol)Yield (%)
Fragment A
Wittig ReactionOctanal0.10Ethyl 2-methyl-2-decenoate0.0880
Reduction & H2Ethyl 2-methyl-2-decenoate0.082-Methyldecan-1-ol0.0788
Iodination2-Methyldecan-1-ol0.071-Iodo-2-methyldecane0.0685
Fragment B
Monoprotection1,12-Dodecanediol0.10Mono-TBDMS-diol0.0550
Oxidation & AlkynylationMono-TBDMS-diol0.05C14 Alkyne Alcohol0.0480
Coupling & Final
CouplingC14 Alkyne Alcohol0.04Coupled Product0.02870
Final StepsCoupled Product0.02810-Methyltetracosanoic Acid0.02280
Overall Octanal / Dodecanediol - 10-Methyltetracosanoic Acid - ~10-15

Stage 2: Enzymatic Synthesis of this compound

The final step in the synthesis is the activation of 10-methyltetracosanoic acid to its CoA thioester. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[2][3][4] These enzymes utilize ATP and Coenzyme A to perform the activation.[5]

Reaction Mechanism

The enzymatic reaction proceeds in two steps:

  • Adenylation: The fatty acid reacts with ATP to form a fatty acyl-AMP intermediate and pyrophosphate (PPi).[5]

  • Thioesterification: The acyl group is then transferred from AMP to the thiol group of Coenzyme A, forming the final acyl-CoA product and releasing AMP.[5]

Enzymatic_Synthesis FA 10-Methyltetracosanoic Acid ACSL Long-Chain Acyl-CoA Synthetase FA->ACSL ATP ATP ATP->ACSL Intermediate [Acyl-AMP Intermediate] ACSL->Intermediate Step 1 PPi PPi ACSL->PPi Step 1 Product This compound ACSL->Product Step 2 AMP AMP ACSL->AMP Step 2 Intermediate->ACSL CoA Coenzyme A CoA->ACSL

Caption: Enzymatic activation of 10-methyltetracosanoic acid to its CoA thioester.

Experimental Protocol (Illustrative)

This protocol is a general method and may require optimization depending on the specific ACSL isozyme used.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

    • ATP (e.g., 10 mM)

    • MgCl2 (e.g., 10 mM)

    • Coenzyme A (e.g., 1 mM)

    • Dithiothreitol (DTT) (e.g., 2 mM)

    • Triton X-100 (e.g., 0.01%) to solubilize the fatty acid

  • Substrate Addition: Add 10-methyltetracosanoic acid (e.g., from a stock solution in ethanol) to a final concentration of 50-100 µM.

  • Enzyme Addition: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase (e.g., ACSL1). The amount of enzyme will depend on its specific activity and should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 2 M formic acid) or by heat inactivation.

  • Analysis and Purification: The formation of this compound can be monitored and the product purified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Illustrative Quantitative Data
ComponentStock ConcentrationVolume (µL)Final Concentration
Tris-HCl (pH 7.5)1 M10100 mM
ATP100 mM1010 mM
MgCl2100 mM1010 mM
Coenzyme A10 mM101 mM
DTT100 mM22 mM
10-Methyltetracosanoic Acid1 mM10100 µM
ACSL1 Enzyme1 mg/mL55 µg
H2O-43-
Total Volume - 100 µL -

Conclusion

This technical guide outlines a feasible and detailed synthetic strategy for the production of this compound. By employing a convergent chemical synthesis for the precursor fatty acid followed by a well-established enzymatic activation, researchers can access this important molecule for a variety of scientific applications. The provided protocols and diagrams serve as a starting point for the practical implementation of this synthesis, which will require standard laboratory optimization and validation.

References

The Biosynthetic Pathway of 10-Methyltetracosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of very-long-chain fatty acids (VLCFAs) with methyl branches is a hallmark of mycobacteria, including the pathogenic species Mycobacterium tuberculosis. These lipids, such as the mycocerosic acids, are integral components of the mycobacterial cell envelope and are crucial for its impermeability and contribute significantly to the virulence of the organism. While the term "10-Methyltetracosanoyl-CoA" is not extensively characterized in existing literature, its structure suggests it is a C25 methylated fatty acyl-CoA, likely synthesized via a pathway analogous to that of the well-documented mycocerosic acids. This technical guide will detail the core biosynthetic pathway, drawing heavily on the established mechanisms for mycocerosic acid synthesis in Mycobacterium tuberculosis as the primary model. The enzymes, substrates, and regulatory steps involved represent potential targets for the development of novel anti-tubercular therapeutics.

Core Biosynthetic Pathway: Mycocerosic Acid Synthase (Mas)

The synthesis of multi-methyl-branched fatty acids is catalyzed by a large, multifunctional enzyme known as Mycocerosic Acid Synthase (Mas). Mas is a type I iterative polyketide synthase (PKS) that elongates a pre-existing long-chain fatty acyl-CoA primer using methylmalonyl-CoA as the two-carbon (plus a methyl group) extender unit.[1][2]

The overall reaction catalyzed by Mas can be summarized as:

Long-chain acyl-CoA + n Methylmalonyl-CoA + 2n NADPH + 2n H⁺ → Multi-methyl-branched acyl-protein + n CoA + n CO₂ + 2n NADP⁺[3]

The final multi-methyl-branched acyl chain is then typically transferred to other molecules, such as phthiocerol, to form virulence-associated lipids like phthiocerol dimycocerosates (PDIMs).

Key Enzymatic Steps:
  • Primer Activation: The pathway begins with a long-chain fatty acid (e.g., hexadecanoyl-CoA, C16-CoA), which is a product of the Fatty Acid Synthase I (FAS-I) system. This fatty acyl-CoA is activated and loaded onto the Mas enzyme. The enzyme FadD28, an acyl-CoA synthase, is implicated in this activation step, preparing the acyl chain for transfer to the synthase.

  • Loading and Iterative Elongation: The activated acyl primer is loaded onto the acyl carrier protein (ACP) domain of Mas. The elongation cycle then proceeds iteratively, with each cycle adding a methyl-malonyl group and resulting in a three-carbon extension (which becomes a two-carbon extension of the main chain plus a methyl branch) of the acyl chain. The key domains within the Mas protein catalyze the following sequence of reactions in each cycle:

    • Acyltransferase (AT): Selects and loads the methylmalonyl-CoA extender unit onto the ACP domain.

    • β-Ketoacyl Synthase (KS): Catalyzes the Claisen condensation between the growing acyl chain (attached to the KS domain) and the methylmalonyl-ACP. This reaction results in the elongation of the chain by two carbons and the introduction of a methyl group at the α-position and a keto group at the β-position, with the release of CO₂.

    • β-Ketoacyl Reductase (KR): Reduces the β-keto group to a hydroxyl group using NADPH as the reducing agent.

    • Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.

    • Enoyl Reductase (ER): Reduces the double bond using NADPH, resulting in a fully saturated, methyl-branched acyl chain.

  • Product Transfer: After several iterative cycles, the final multi-methyl-branched fatty acid, such as a 10-methyltetracosanoic acid, is produced. This fatty acid is then transferred from the Mas ACP domain to an acceptor molecule. The acyltransferase PapA5 is responsible for transferring the mycocerosic acid moiety to phthiocerol, forming the final PDIM lipid complex.[4]

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is an intricate process involving multiple enzymes and substrates. The following diagram illustrates the logical workflow from precursor molecules to the final acylated product.

Mycocerosic_Acid_Biosynthesis cluster_fas1 FAS-I System cluster_mas Mycocerosic Acid Synthesis cluster_pdim PDIM Assembly acetyl_coa Acetyl-CoA fas1 FAS-I (Fatty Acid Synthase I) acetyl_coa->fas1 malonyl_coa Malonyl-CoA malonyl_coa->fas1 lc_acyl_coa Long-Chain Acyl-CoA (e.g., C20-CoA) fas1->lc_acyl_coa fadd28 FadD28 lc_acyl_coa->fadd28 Activation mas Mycocerosic Acid Synthase (Mas) (PKS) fadd28->mas Primer Loading methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->mas Extender Unit methyl_vlcfa Multi-methyl-branched Fatty Acid (e.g., 10-Methyltetracosanoic Acid) mas->methyl_vlcfa Iterative Elongation papa5 PapA5 (Acyltransferase) methyl_vlcfa->papa5 pdim Phthiocerol Dimycocerosate (PDIM) papa5->pdim Esterification phthiocerol Phthiocerol phthiocerol->papa5

Biosynthesis of a multi-methyl-branched fatty acid via the Mas pathway.

Quantitative Data

Quantitative kinetic data for mycocerosic acid synthase (Mas) is limited. The available information focuses on the enzyme's substrate preference for the acyl-CoA primer and its specificity for methylmalonyl-CoA as the extender unit. The enzyme has been shown to elongate n-C6 to n-C20 CoA esters.[1]

EnzymeSubstrate(s)ParameterValueOrganism
Mycocerosic Acid Synthase (Mas)n-Fatty Acyl-CoA (C6 to C20)Primer SpecificityElongates C6-C20 acyl-CoAsM. tuberculosis var. bovis BCG[1]
Mycocerosic Acid Synthase (Mas)Methylmalonyl-CoAExtender Unit SpecificitySpecific for methylmalonyl-CoA; does not incorporate malonyl-CoAM. tuberculosis var. bovis BCG[1]
Mycocerosic Acid Synthase (Mas)NADPHCofactorRequired for reductive stepsM. tuberculosis var. bovis BCG[1]

Experimental Protocols

Purification of Mycocerosic Acid Synthase (Mas) from Mycobacterium

This protocol is based on the methodology described for the purification of Mas from Mycobacterium tuberculosis var. bovis BCG.[1]

Objective: To purify Mycocerosic Acid Synthase to homogeneity.

Materials:

  • M. tuberculosis var. bovis BCG cell paste

  • Buffer A: 50 mM potassium phosphate (B84403) (pH 7.0), 1 mM EDTA, 10 mM 2-mercaptoethanol

  • Buffer B: Buffer A containing 1 M NaCl

  • DEAE-Sephacel column

  • Sephacryl S-300 column

  • Blue-Sepharose CL-6B column

  • Hydroxylapatite column

  • Bradford reagent for protein quantification

  • SDS-PAGE reagents

Procedure:

  • Cell Lysis: Resuspend the cell paste in Buffer A and disrupt the cells using a French press or sonication on ice. Centrifuge the lysate at 27,000 x g for 20 minutes to remove cell debris.

  • Anion-Exchange Chromatography: Load the supernatant onto a DEAE-Sephacel column pre-equilibrated with Buffer A. Wash the column with Buffer A and elute the bound proteins with a linear gradient of 0 to 1 M NaCl in Buffer A. Collect fractions and assay for Mas activity.

  • Gel Filtration Chromatography: Pool the active fractions from the DEAE-Sephacel column, concentrate using ultrafiltration, and load onto a Sephacryl S-300 column equilibrated with Buffer A containing 0.1 M NaCl. Elute with the same buffer and collect fractions.

  • Affinity Chromatography: Pool the active fractions from the gel filtration step and apply to a Blue-Sepharose CL-6B column equilibrated with Buffer A. Elute the enzyme with a gradient of NaCl or a specific substrate analog.

  • Hydroxylapatite Chromatography: As a final polishing step, apply the active fractions from the affinity column to a hydroxylapatite column. Elute with a gradient of potassium phosphate buffer.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE. The purified Mas should appear as a high molecular weight band (approximately 238 kDa).[1]

In Vitro Assay for Mycocerosic Acid Synthase (Mas) Activity

This assay measures the incorporation of radiolabeled methylmalonyl-CoA into long-chain fatty acids in the presence of an acyl-CoA primer.

Objective: To determine the enzymatic activity of purified Mas.

Materials:

  • Purified Mycocerosic Acid Synthase (Mas)

  • Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM dithiothreitol (B142953) (DTT)

  • [2-¹⁴C]Methylmalonyl-CoA (specific activity ~50 mCi/mmol)

  • Long-chain acyl-CoA primer (e.g., hexadecanoyl-CoA), 1 mM stock

  • NADPH, 10 mM stock

  • Reaction termination solution: 15% (w/v) KOH in 50% ethanol

  • Hexane (B92381)

  • Scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer (to a final volume of 100 µL)

    • 10 µL of 10 mM NADPH

    • 5 µL of 1 mM acyl-CoA primer

    • 10 µL of [2-¹⁴C]Methylmalonyl-CoA (e.g., 0.1 µCi)

    • Purified Mas enzyme (e.g., 1-5 µg)

  • Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Saponification: Stop the reaction by adding 1 mL of the KOH/ethanol solution. Heat the mixture at 70°C for 1 hour to saponify the fatty acids.

  • Extraction: Cool the tubes and acidify the mixture with concentrated HCl. Extract the fatty acids by adding 2 mL of hexane and vortexing vigorously. Centrifuge to separate the phases.

  • Quantification: Transfer the upper hexane layer containing the radiolabeled fatty acid products to a scintillation vial. Evaporate the hexane and add scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the specific activity of the enzyme as nmol of methylmalonyl-CoA incorporated per minute per mg of protein.

Workflow for the in vitro Mas enzyme activity assay.

Conclusion

The biosynthesis of this compound in mycobacteria is best understood through the lens of the mycocerosic acid synthase (Mas) pathway. This complex, multi-domain enzyme system is responsible for generating the multi-methyl-branched, very-long-chain fatty acids that are critical for the structural integrity and virulence of Mycobacterium tuberculosis. The dependence of the pathogen on this unique lipid biosynthetic pathway makes the enzymes involved, particularly Mas, attractive targets for the development of novel therapeutics. Further detailed kinetic characterization and structural studies of these enzymes will be pivotal in designing specific and potent inhibitors to combat tuberculosis.

References

A Technical Guide to 10-Methyltetracosanoyl-CoA: Physicochemical Properties, Experimental Protocols, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 10-Methyltetracosanoyl-CoA, a branched long-chain acyl-coenzyme A derivative. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related methyl-branched long-chain acyl-CoAs and general principles of lipid biochemistry. It includes detailed experimental protocols for its synthesis and analysis, and explores its potential role in metabolic signaling pathways.

Physicochemical Properties

Direct experimental data for this compound is scarce. However, based on data from its isomers (e.g., 9-, 13-, 22-, and 23-Methyltetracosanoyl-CoA), the following properties can be inferred. It is crucial to note that these are estimated values and should be confirmed by experimental analysis.

PropertyValueSource/Basis
Molecular Formula C₄₆H₈₄N₇O₁₇P₃SBased on the structure of coenzyme A and a C25 methyl-branched fatty acid.
Molecular Weight 1132.18 g/mol Consistent across various methyltetracosanoyl-CoA isomers.[1][2][3]
Appearance White to off-white solidTypical appearance for long-chain acyl-CoAs.
Solubility Soluble in aqueous buffers and organic solvents like methanol (B129727) and chloroform.General solubility of long-chain acyl-CoAs. The solubility in aqueous solutions is pH-dependent and can be influenced by the presence of detergents or binding proteins.[4]
Melting Point Not DeterminedExpected to be a high-melting solid, but no experimental data is available.
Boiling Point Not DeterminedNot applicable as it would likely decompose at high temperatures.
Spectral Data (MS/MS) Characteristic neutral loss of 507 Da (phosphopantetheine) in positive ion mode.A common fragmentation pattern for acyl-CoA molecules in mass spectrometry.

Experimental Protocols

The following protocols are representative methods for the synthesis, purification, and analysis of long-chain branched acyl-CoAs like this compound.

Chemical Synthesis of this compound

This protocol is adapted from general methods for the synthesis of long-chain acyl-CoAs via the corresponding acyl chloride.

Materials:

  • 10-Methyltetracosanoic acid

  • Oxalyl chloride

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Activation of the Fatty Acid:

    • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 10-methyltetracosanoic acid in anhydrous THF.

    • Slowly add a 2-fold molar excess of oxalyl chloride to the solution at room temperature.

    • Stir the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the 10-methyltetracosanoyl chloride.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve coenzyme A trilithium salt in an ice-cold aqueous solution of sodium bicarbonate (pH ~8.0).

    • Slowly add a solution of the 10-methyltetracosanoyl chloride in a minimal amount of anhydrous THF to the coenzyme A solution with vigorous stirring.

    • Maintain the reaction on ice and continue stirring for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • The resulting this compound can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). (See protocol 2.2).

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM Potassium Phosphate (B84403) buffer, pH 5.5

  • Mobile Phase B: Acetonitrile (B52724)

  • Purified water

Procedure:

  • Sample Preparation:

    • Acidify the crude synthesis reaction mixture to pH 3-4 with dilute phosphoric acid.

    • Centrifuge to remove any precipitate and filter the supernatant through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Equilibrate the C18 column with 90% Mobile Phase A and 10% Mobile Phase B.

    • Inject the prepared sample.

    • Elute with a linear gradient from 10% to 90% Mobile Phase B over 40 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) base of coenzyme A).

  • Fraction Collection and Recovery:

    • Collect the fractions corresponding to the major peak.

    • Lyophilize the collected fractions to obtain the purified this compound.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific detection and quantification of this compound in biological samples.

Sample Preparation (from tissue):

  • Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

  • Extraction: Add 2 mL of a 3:1 (v/v) mixture of acetonitrile and 2-propanol to the homogenate. Vortex vigorously and centrifuge to pellet proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the 10-Methyltetracsanoyl-CoA with methanol or acetonitrile.

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of this compound, and a characteristic product ion resulting from the neutral loss of the phosphopantetheine group (507 Da) will be monitored.

Metabolic Significance and Signaling Pathways

Branched-chain fatty acids and their CoA esters are known to play significant roles in cellular metabolism and signaling. While the specific functions of this compound have not been elucidated, it is hypothesized to be involved in pathways similar to other branched-chain fatty acyl-CoAs.

One of the key roles of long-chain acyl-CoAs is as signaling molecules that can activate nuclear receptors. Specifically, very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα leads to the regulation of genes involved in fatty acid oxidation.

Below is a diagram illustrating the hypothesized signaling pathway for this compound.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_MTC_FA 10-Methyltetracosanoic Acid 10_MTC_FA_cyto 10-Methyltetracosanoic Acid 10_MTC_FA->10_MTC_FA_cyto Transport 10_MTC_CoA This compound 10_MTC_FA_cyto->10_MTC_CoA Activation PPARa_inactive PPARα (inactive) 10_MTC_CoA->PPARa_inactive Binding & Activation ACSL Acyl-CoA Synthetase ACSL->10_MTC_CoA PPARa_RXR_active PPARα-RXR (active complex) PPARa_inactive->PPARa_RXR_active RXR_inactive RXR (inactive) RXR_inactive->PPARa_RXR_active PPRE PPRE PPARa_RXR_active->PPRE Binding Target_Genes Target Gene Expression PPRE->Target_Genes Transcription Metabolic_Effects Increased Fatty Acid Oxidation Target_Genes->Metabolic_Effects

Caption: Hypothesized PPARα signaling pathway activated by this compound.

The experimental workflow for the analysis of this compound from a biological sample can be visualized as follows:

Experimental_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization (Phosphate Buffer) Tissue_Sample->Homogenization Extraction Liquid-Liquid Extraction (Acetonitrile/2-Propanol) Homogenization->Extraction SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound, as a branched long-chain acyl-CoA, is likely an important intermediate in lipid metabolism with potential roles in cellular signaling. While direct experimental data for this specific molecule is limited, this guide provides a solid foundation for researchers by synthesizing available information on related compounds and presenting detailed, adaptable experimental protocols. Further research is warranted to fully elucidate the specific physical, chemical, and biological properties of this compound and its precise role in health and disease.

References

The Biological Role of 10-Methyltetracosanoyl-CoA in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are significant components of the cell membranes of many bacterial species, playing a crucial role in maintaining membrane fluidity and integrity. Unlike the unsaturated fatty acids commonly found in eukaryotes, BCFAs allow bacteria to adapt to various environmental stresses. This guide delves into the biological significance of a specific long-chain BCFA, 10-Methyltetracosanoyl-CoA, within the broader context of bacterial lipid metabolism. While direct research on this precise molecule is limited, its biological role can be inferred from the well-characterized pathways of similar molecules in bacteria, particularly within the genus Mycobacterium. This document will explore the established biosynthesis of related long-chain methyl-branched fatty acids, propose a biosynthetic pathway for this compound, discuss its likely biological functions, and provide detailed experimental protocols for its study.

Established Biosynthetic Pathways of Long-Chain Methyl-Branched Fatty Acids in Mycobacteria

The biosynthesis of long-chain methyl-branched fatty acids is particularly prominent in Mycobacterium tuberculosis, where these molecules are precursors to complex lipids that are essential for the structural integrity of the cell envelope and for the pathogenicity of the bacterium.

Tuberculostearic Acid (10-Methyloctadecanoic Acid) Biosynthesis

A well-established precedent for methylation at the C-10 position of a fatty acid is the biosynthesis of tuberculostearic acid. This process involves the methylation of an oleic acid precursor. The synthesis is a two-step process initiated by a methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.

Tuberculostearic_Acid_Biosynthesis Oleoyl-ACP Oleoyl-ACP 10-Methylene-stearoyl-ACP 10-Methylene-stearoyl-ACP Oleoyl-ACP->10-Methylene-stearoyl-ACP SAM-dependent methyltransferase Tuberculostearoyl-ACP (10-Methyloctadecanoyl-ACP) Tuberculostearoyl-ACP (10-Methyloctadecanoyl-ACP) 10-Methylene-stearoyl-ACP->Tuberculostearoyl-ACP (10-Methyloctadecanoyl-ACP) Reductase Tuberculostearic Acid Tuberculostearic Acid Tuberculostearoyl-ACP (10-Methyloctadecanoyl-ACP)->Tuberculostearic Acid Thioesterase

Biosynthesis of Tuberculostearic Acid.
Mycocerosic Acid Biosynthesis

Mycocerosic acids are multi-methyl-branched fatty acids that are key components of phthiocerol dimycocerosates (PDIM), major virulence factors in M. tuberculosis. Their synthesis is catalyzed by the mycocerosic acid synthase (Mas), a large, multifunctional enzyme. Mas utilizes a long-chain acyl-CoA primer and iteratively adds methylmalonyl-CoA units, resulting in a fatty acid with methyl branches at even-numbered carbon atoms.

Mycocerosic_Acid_Biosynthesis cluster_Mas_Enzyme Mycocerosic Acid Synthase (Mas) Long-chain acyl-CoA Long-chain acyl-CoA Mas Mas Long-chain acyl-CoA->Mas Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Mas n repetitions NADPH NADPH NADPH->Mas 2n Mycocerosic Acid Mycocerosic Acid Mas->Mycocerosic Acid

Mycocerosic Acid Synthesis by Mas.

Proposed Biosynthetic Pathway for this compound

Based on the known mechanisms of methyl-branched fatty acid synthesis in bacteria, a plausible pathway for the formation of this compound can be proposed. This hypothetical pathway could proceed via two main routes:

  • Methylation followed by Elongation: A SAM-dependent methyltransferase could introduce a methyl group at the C-10 position of a shorter unsaturated fatty acyl-CoA precursor (e.g., a C18:1Δ9-CoA). The resulting 10-methyl-C18 fatty acyl-CoA would then be elongated by the fatty acid synthase (FAS-II) system to a C24 backbone.

  • Direct Methylation of a Precursor: A specific methyltransferase could act on a tetracosanoyl-CoA (C24) or a closely related precursor, although this is considered less likely given the known substrates of bacterial fatty acid methyltransferases.

The first proposed pathway is more consistent with the synthesis of tuberculostearic acid.

Proposed_Pathway Unsaturated C18 Acyl-CoA Unsaturated C18 Acyl-CoA 10-Methylene-octadecanoyl-CoA 10-Methylene-octadecanoyl-CoA Unsaturated C18 Acyl-CoA->10-Methylene-octadecanoyl-CoA SAM-dependent methyltransferase 10-Methyl-octadecanoyl-CoA 10-Methyl-octadecanoyl-CoA 10-Methylene-octadecanoyl-CoA->10-Methyl-octadecanoyl-CoA Reductase This compound This compound 10-Methyl-octadecanoyl-CoA->this compound FAS-II Elongation (+ 3 Malonyl-CoA)

Proposed Biosynthesis of this compound.

Biological Role and Significance

The primary role of this compound in bacteria is likely as a precursor for the synthesis of complex cell envelope lipids. In mycobacteria, long-chain fatty acids are esterified to polyketide-derived backbones to form lipids such as PDIM. These lipids are crucial for the structural integrity and low permeability of the mycobacterial outer membrane, which contributes to their resistance to antibiotics and survival within the host.

The presence of a mid-chain methyl group, as in this compound, would influence the packing of lipid chains in the cell membrane, thereby modulating its fluidity. This is a critical adaptation for bacteria to cope with changes in temperature and other environmental stresses.

For drug development professionals, the enzymes involved in the biosynthesis of such unique fatty acids represent potential targets for novel antibacterial agents. Inhibiting the formation of these essential lipid components could compromise the integrity of the bacterial cell envelope, leading to increased susceptibility to other drugs or to host immune defenses.

Quantitative Data Summary

Fatty AcidAbbreviationRelative Abundance (%) in M. tuberculosis
Palmitic acidC16:020-30
Stearic acidC18:05-10
Oleic acidC18:110-20
Tuberculostearic acid10-Me-C18:010-15
Mycocerosic acidsMulti-Me-BCFAsVariable, components of PDIM
Tetracosanoic acidC24:02-5
Hexacosanoic acidC26:03-7

Note: The relative abundances are approximate and can vary depending on the bacterial strain and growth conditions. The ratio of C26:0 to C24:0 has been noted to be high in strains of M. tuberculosis.[1]

Experimental Protocols

The study of this compound and other bacterial BCFAs involves a series of steps from lipid extraction to analysis by chromatography and mass spectrometry.

Total Lipid Extraction from Mycobacterial Cultures

This protocol is adapted from standard methods for mycobacterial lipid extraction.

  • Harvesting Cells: Grow mycobacterial cultures to the desired optical density. Harvest the cells by centrifugation at 4,000 x g for 15 minutes.

  • Washing: Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove media components.

  • Inactivation (for pathogenic species): Resuspend the pellet in a suitable inactivation agent (e.g., 4% paraformaldehyde) for a duration appropriate to ensure safety.

  • Solvent Extraction:

    • Resuspend the cell pellet in a mixture of chloroform:methanol (B129727) (2:1, v/v).

    • Stir or sonicate the mixture for 1-2 hours at room temperature.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the lipid extract.

    • Repeat the extraction process on the cell pellet to ensure complete recovery of lipids.

  • Phase Separation:

    • Combine the supernatants and add 0.2 volumes of 0.9% NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the total lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -20°C until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
  • Saponification:

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 30 minutes in a sealed tube.

  • Methylation:

    • Cool the sample and add 2 mL of 14% boron trifluoride in methanol.

    • Heat again at 100°C for 5 minutes.

  • Extraction of FAMEs:

    • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction.

  • Drying and Reconstitution:

    • Combine the hexane extracts and dry them under nitrogen.

    • Reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.

Analysis of Acyl-CoAs by LC-MS/MS

Direct analysis of acyl-CoA species requires a different approach.

  • Extraction of Acyl-CoAs:

    • Quench the metabolism of the bacterial culture rapidly, for instance, by adding cold methanol.

    • Lyse the cells using bead beating or sonication in an extraction buffer (e.g., acetonitrile/methanol/water with a suitable internal standard).

    • Centrifuge to remove cell debris.

  • Sample Cleanup:

    • The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) to enrich for acyl-CoAs.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases typically containing an ion-pairing agent (e.g., tributylamine) and an organic modifier (e.g., methanol or acetonitrile).

    • Detect the acyl-CoA species using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Bacterial Culture Bacterial Culture Lipid Extraction Lipid Extraction Bacterial Culture->Lipid Extraction Acyl-CoA Extraction Acyl-CoA Extraction Bacterial Culture->Acyl-CoA Extraction Total Lipid Extract Total Lipid Extract Lipid Extraction->Total Lipid Extract FAME Preparation FAME Preparation Total Lipid Extract->FAME Preparation Direct Infusion MS Direct Infusion MS Total Lipid Extract->Direct Infusion MS for intact lipids GC-MS Analysis GC-MS Analysis FAME Preparation->GC-MS Analysis Fatty Acid Profile Fatty Acid Profile GC-MS Analysis->Fatty Acid Profile Lipidomics Lipidomics Direct Infusion MS->Lipidomics LC-MS/MS Analysis LC-MS/MS Analysis Acyl-CoA Extraction->LC-MS/MS Analysis Acyl-CoA Profile Acyl-CoA Profile LC-MS/MS Analysis->Acyl-CoA Profile

General Experimental Workflow for BCFA Analysis.

Conclusion

While this compound is not a widely studied molecule, its biological role in bacteria can be understood through the lens of well-characterized pathways for other long-chain methyl-branched fatty acids. Its biosynthesis is likely to involve known enzymatic machinery for methylation and fatty acid elongation. As a precursor to complex cell envelope lipids, particularly in mycobacteria, it would play a critical role in membrane integrity, environmental adaptation, and pathogenesis. The biosynthetic pathways of such unique fatty acids present promising targets for the development of novel antimicrobial therapies. Further research, employing the experimental strategies outlined in this guide, is necessary to fully elucidate the specific role and biosynthetic pathway of this compound in bacteria.

References

10-Methyltetracosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyltetracosanoyl-CoA is a long-chain, methyl-branched acyl-coenzyme A (acyl-CoA) molecule. While specific research on this particular intermediate is limited, its structural characteristics suggest a significant role in the metabolism of certain organisms, particularly bacteria such as Mycobacterium tuberculosis, and potential involvement in peroxisomal metabolism in mammals. This guide consolidates the current understanding of methyl-branched fatty acid metabolism to infer the metabolic fate and significance of this compound. It provides a theoretical framework for its biosynthesis and degradation, outlines relevant experimental protocols for its study, and presents potential signaling and metabolic pathways in which it may be involved.

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are fatty acids that contain one or more methyl groups on their carbon chain. They are integral components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation.[1][2][3] In mammals, BCFAs are obtained through diet, particularly from dairy and meat products, and are also found in the vernix caseosa of newborns.[3][4] The metabolism of BCFAs differs from that of their straight-chain counterparts due to the steric hindrance of the methyl group, often requiring specialized enzymatic pathways.[5][6]

10-Methyltetracosanoic acid, the precursor to this compound, is a C25 fatty acid with a methyl group at the C10 position. Its activation to a CoA thioester is a prerequisite for its participation in metabolic pathways.

Postulated Metabolic Pathways for this compound

Based on the metabolism of other long-chain methyl-branched fatty acids, this compound is likely metabolized through one or more of the following pathways.

Biosynthesis in Bacteria

In bacteria, particularly in actinomycetes like Mycobacterium tuberculosis, long-chain methyl-branched fatty acids are synthesized by multi-enzyme fatty acid synthases (FAS) and polyketide synthases (PKS).[7] The biosynthesis of 10-methyltetracosanoic acid would likely involve the elongation of a shorter acyl-CoA primer with malonyl-CoA and the incorporation of a methyl group from S-adenosyl methionine (SAM) by a methyltransferase domain within the PKS complex.

Degradation via Oxidation

The degradation of this compound in mammals is expected to occur in peroxisomes due to its long-chain and branched nature.[8][9] The position of the methyl group at C10, an even-numbered carbon, means that standard β-oxidation can proceed until the methyl branch is near the carboxyl end.

  • Initial Rounds of β-Oxidation: The 25-carbon chain of this compound would undergo several cycles of β-oxidation, shortening the chain by two carbons in each cycle and producing acetyl-CoA.

  • Encountering the Methyl Branch: As β-oxidation progresses, the methyl group at the original C10 position will become closer to the thioester group. When the methyl group is at the β-position (C3), it blocks the action of 3-hydroxyacyl-CoA dehydrogenase, halting standard β-oxidation.[6][10][11]

  • Role of α-Oxidation: To overcome this block, the fatty acid would likely undergo α-oxidation.[6][12][13] This process removes a single carbon from the carboxyl end, shifting the position of the methyl group and allowing β-oxidation to resume.[6] The product of α-oxidation, pristanic acid, can then be further degraded via β-oxidation to yield propionyl-CoA and acetyl-CoA.[6]

Quantitative Data

AnalyteSample TypeHypothetical Concentration (pmol/mg protein)Reference Method
This compound M. tuberculosis cell lysate (in vitro culture)5 - 20LC-MS/MS
Infected macrophage lysate1 - 10LC-MS/MS
Human plasma (in cases of specific metabolic disorders)< 0.1LC-MS/MS
Total Long-Chain Acyl-CoAs Rat Liver Mitochondria200 - 500HPLC
Human Skeletal Muscle5 - 15 nmol/g wet weight[14]LC-MS/MS[14]

Experimental Protocols

Detailed protocols for the specific analysis of this compound are not published. However, methodologies developed for other long-chain and branched-chain acyl-CoAs can be adapted.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from mammalian tissues.[15]

Materials:

  • Tissue sample (e.g., liver, heart, or bacterial cell pellet)

  • Homogenization buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile (B52724) (ACN)

  • Oligonucleotide purification columns

  • Elution solution: 2-propanol

Procedure:

  • Homogenize the tissue sample in a glass homogenizer with ice-cold KH2PO4 buffer.

  • Add 2-propanol and continue homogenization.

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile.

  • Centrifuge to pellet the precipitated protein and transfer the supernatant to a new tube.

  • Apply the supernatant to an oligonucleotide purification column to bind the acyl-CoAs.

  • Wash the column to remove unbound contaminants.

  • Elute the acyl-CoAs with 2-propanol.

  • Concentrate the eluent under a stream of nitrogen before analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a general approach for the sensitive and specific quantification of acyl-CoAs.[16][17]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylamine)

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol)

  • Gradient: A gradient from high aqueous to high organic content to elute acyl-CoAs based on their hydrophobicity.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor Ion: The [M+H]+ of this compound.

    • Product Ions: Characteristic fragment ions of the CoA moiety.

Synthesis of Isotopically Labeled 10-Methyltetracosanoic Acid

Isotopically labeled standards are crucial for accurate quantification by mass spectrometry. A synthetic route for a related compound, (R,S)-10-methyloctadecanoic acid (tuberculostearic acid), has been described and could be adapted.[18]

General Strategy: A convergent synthesis approach could be employed, involving the coupling of two smaller, functionalized hydrocarbon chains, one of which contains the methyl branch and the isotopic label.

Visualizations of Metabolic Pathways and Workflows

Postulated Biosynthesis Pathway in Mycobacterium

Biosynthesis Acetyl-CoA Acetyl-CoA FAS/PKS FAS/PKS Acetyl-CoA->FAS/PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS/PKS 10-Methyltetracosanoyl-ACP 10-Methyltetracosanoyl-ACP FAS/PKS->10-Methyltetracosanoyl-ACP Elongation & Methylation SAM SAM SAM->FAS/PKS Methyl group donor 10-Methyltetracosanoic Acid 10-Methyltetracosanoic Acid 10-Methyltetracosanoyl-ACP->10-Methyltetracosanoic Acid Hydrolysis This compound This compound Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->this compound 10-Methyltetracosanoic Acid->Acyl-CoA Synthetase

Caption: Proposed biosynthesis of this compound in bacteria.

Postulated Degradation Pathway in Mammalian Peroxisomes

Degradation cluster_peroxisome Peroxisome This compound This compound Beta-Oxidation1 β-Oxidation Cycles This compound->Beta-Oxidation1 Methyl-branched Acyl-CoA β-Methyl Acyl-CoA (β-oxidation blocked) Beta-Oxidation1->Methyl-branched Acyl-CoA Acetyl-CoA_out Acetyl-CoA Beta-Oxidation1->Acetyl-CoA_out Alpha-Oxidation α-Oxidation Methyl-branched Acyl-CoA->Alpha-Oxidation Pristanoyl-CoA Pristanoyl-CoA Alpha-Oxidation->Pristanoyl-CoA Removes 1 Carbon Beta-Oxidation2 β-Oxidation Cycles Pristanoyl-CoA->Beta-Oxidation2 Propionyl-CoA Propionyl-CoA Beta-Oxidation2->Propionyl-CoA Beta-Oxidation2->Acetyl-CoA_out

Caption: Inferred degradation pathway of this compound.

Experimental Workflow for Analysis

Workflow Sample Tissue or Cell Pellet Extraction Acyl-CoA Extraction Sample->Extraction Purification Solid-Phase Purification Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data Quantification Analysis->Data

Caption: General workflow for the analysis of this compound.

Conclusion and Future Directions

This compound represents a potentially important, yet understudied, metabolic intermediate. Based on our understanding of branched-chain fatty acid metabolism, it is likely to play a role in the cell envelope structure of certain bacteria and to be catabolized via a combination of β- and α-oxidation in mammalian peroxisomes. The lack of specific data highlights a significant gap in our knowledge. Future research should focus on:

  • Definitive identification and quantification of this compound in biological systems, particularly in Mycobacterium tuberculosis and in patients with peroxisomal disorders.

  • Elucidation of the specific enzymes involved in its biosynthesis and degradation.

  • Investigation of its potential signaling roles , as other acyl-CoAs are known to be involved in the regulation of transcription and enzyme activity.

The methodologies and theoretical frameworks presented in this guide provide a foundation for researchers to begin exploring the metabolic significance of this and other long-chain methyl-branched acyl-CoAs.

References

Elusive Discovery: The Quest for 10-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the discovery and isolation of 10-Methyltetracosanoyl-CoA reveals a notable absence of specific literature detailing its initial identification or a dedicated protocol for its purification. This specific isomer of a branched-chain fatty acyl-CoA is not prominently featured in available scientific databases. However, by examining the broader context of branched-chain fatty acid (BCFA) and acyl-CoA metabolism, we can construct a technical overview relevant to researchers and drug development professionals. This guide will address the general methodologies for isolating and analyzing such compounds and their established roles in cellular metabolism.

Branched-chain fatty acids are characterized by methyl branches on their carbon backbone, which gives them unique properties, such as influencing the fluidity of microbial membranes.[1] Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are critical metabolic intermediates in a wide array of cellular processes.[2][3]

General Experimental Protocols for BCFA-CoA Analysis

While a specific protocol for this compound is not available, the isolation and analysis of long-chain and branched-chain fatty acyl-CoAs from biological samples generally follow a standardized workflow. This involves lipid extraction, fractionation, and subsequent analysis using advanced analytical techniques.

Methodology for Extraction and Analysis:

  • Sample Homogenization: Tissues, cell cultures, or microbial systems are first homogenized to disrupt cell membranes and release intracellular contents.[1]

  • Lipid Extraction: A solvent extraction, typically using a chloroform/methanol mixture (Folch method) or a similar protocol, is performed to separate lipids from other cellular components.

  • Fractionation: The total lipid extract is then fractionated to isolate the acyl-CoA species. This can be achieved using solid-phase extraction (SPE) with specific cartridges that retain CoA thioesters.

  • Derivatization (Optional): For analysis by Gas Chromatography (GC), the fatty acyl chain may be cleaved from the CoA moiety and converted to a more volatile ester, such as a methyl ester (FAME).

  • Analytical Detection: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred method for direct analysis of intact acyl-CoAs.[1] This technique allows for precise quantification and structural elucidation, including the differentiation of isomers.[1] GC-MS is also a powerful tool, particularly for analyzing the fatty acid component after derivatization.[1]

Quantitative Data and Characterization

Quantitative analysis of a novel BCFA-CoA like this compound would involve targeted metabolomics. Using isotope-labeled internal standards, LC-MS/MS can provide accurate absolute quantification.[1] The table below represents hypothetical data that would be sought during such an analysis.

ParameterTechniqueExpected ResultPurpose
Molecular WeightLC-MS/MSPrecise mass of the intact moleculeConfirmation of elemental composition
Fragmentation PatternTandem MS (MS/MS)Characteristic fragments of CoA and the fatty acyl chainStructural elucidation and isomer confirmation
Retention TimeHPLCSpecific elution time under defined column conditionsChromatographic identification and separation
ConcentrationLC-MS/MSpmol/mg of tissue or similar unitDetermination of abundance in biological samples

Biological Significance: The Role of BCFA-CoAs as Signaling Molecules

Research has firmly established that the CoA thioesters of very-long-chain and branched-chain fatty acids are potent, high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5][6] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[4] The binding of a fatty acyl-CoA, such as a methyltetracosanoyl-CoA isomer, can induce conformational changes in PPARα, leading to the recruitment of co-regulatory proteins and the activation of gene expression.[4][6] This suggests that these molecules are not just metabolic intermediates but also key signaling molecules that inform the cell of its metabolic state.[5]

The general metabolic context places acyl-CoAs at a critical crossroads between energy production (through β-oxidation) and biosynthesis (e.g., lipid synthesis).[3][7] Their availability can influence major cellular decisions, such as shifting from a growth state to a survival mode during periods of starvation.[8]

Visualizing the Workflow and Metabolic Context

To aid in understanding the processes involved, the following diagrams illustrate a generalized workflow for BCFA-CoA analysis and its central role in metabolism.

G cluster_sample Sample Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis cluster_results Results BioSample Biological Sample (e.g., Tissue, Cells) Homogenate Homogenization BioSample->Homogenate LipidExtract Total Lipid Extraction Homogenate->LipidExtract SPE Solid-Phase Extraction (SPE) LipidExtract->SPE AcylCoA_Fraction Acyl-CoA Fraction SPE->AcylCoA_Fraction LCMS LC-MS/MS Analysis AcylCoA_Fraction->LCMS Data Data Acquisition (Mass, Fragments, RT) LCMS->Data Quant Quantification Data->Quant Struct Structural Elucidation Data->Struct

Caption: Generalized workflow for the isolation and analysis of a branched-chain fatty acyl-CoA.

G cluster_downstream Metabolic Fates & Signaling BCFA Branched-Chain Fatty Acid (BCFA) ACSL Acyl-CoA Synthetase BCFA->ACSL + ATP + CoA-SH BCCoA Branched-Chain Acyl-CoA ACSL->BCCoA BetaOx β-Oxidation (Energy Production) BCCoA->BetaOx PPARa PPARα Activation BCCoA->PPARa GeneExp Gene Expression (Lipid Metabolism) PPARa->GeneExp

Caption: Metabolic activation of a BCFA and its subsequent roles in energy and signaling.

References

Technical Guide: Structural Elucidation of 10-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of 10-Methyltetracosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A. Given the central role of fatty acyl-CoAs in metabolism and their implication in various disease states, detailed structural characterization is crucial for understanding their biological function and for potential therapeutic development.

Introduction

This compound belongs to the class of very-long-chain fatty acyl-CoAs with a methyl branch, a structural feature that can significantly influence its metabolic fate and biological activity compared to its straight-chain counterparts. Its structural elucidation relies on a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm its molecular weight, fatty acid chain structure, and the point of coenzyme A attachment.

Predicted Molecular and Chemical Properties

Based on the structure of coenzyme A and a 10-methyltetracosanoyl fatty acid, the fundamental properties of this compound can be predicted. The fatty acid component, 10-methyltetracosanoic acid, has a chemical formula of C25H50O2. Coenzyme A has a chemical formula of C21H36N7O16P3S. The formation of the thioester linkage results in the loss of a water molecule.

PropertyPredicted Value
Chemical Formula C46H84N7O17P3S
Average Molecular Weight 1132.18 g/mol
Monoisotopic Mass 1131.4987 g/mol
IUPAC Name S-[2-(3-((R)-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)hydroxyphosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl] 10-methyltetracosanethioate

Experimental Protocols for Structural Elucidation

The structural confirmation of this compound involves a multi-step analytical workflow. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive detection and molecular weight determination, and Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of long-chain fatty acyl-CoAs from biological matrices.[1]

3.1.1 Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., potassium phosphate (B84403) buffer) on ice.

  • Extraction: Add an organic solvent system (e.g., isopropanol/acetonitrile) to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with an aqueous buffer to remove polar impurities.

    • Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

3.1.2 Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to resolve the acyl-CoA species.

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.

3.1.3 Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Full Scan (MS1): Acquire a full scan to identify the precursor ion, which would be the protonated molecule [M+H]+.

  • Product Ion Scan (MS/MS):

    • Precursor Ion Selection: Select the [M+H]+ ion of this compound (predicted m/z 1132.5).

    • Collision-Induced Dissociation (CID): Fragment the precursor ion in the collision cell.

    • Detection: Detect the resulting product ions. A characteristic neutral loss of 507 Da, corresponding to the adenosine-3'-phosphate-5'-diphosphate portion, is a key indicator for acyl-CoAs.[4]

  • Selected Reaction Monitoring (SRM): For targeted quantification, monitor specific transitions from the precursor ion to a characteristic product ion.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, making it a powerful tool for unambiguous structure determination.[5][6]

3.2.1 Sample Preparation

  • Purification: The this compound sample must be of high purity. This can be achieved through preparative High-Performance Liquid Chromatography (HPLC).

  • Solvent: Dissolve the purified sample in a deuterated solvent, typically deuterium (B1214612) oxide (D2O), as acyl-CoAs are water-soluble.

  • Internal Standard: Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

3.2.2 1H NMR Spectroscopy

  • Objective: To identify the protons in the molecule. The spectrum will show signals for the coenzyme A moiety and the 10-methyltetracosanoyl chain.

  • Key Regions:

    • Adenine and Ribose Protons: Signals for the aromatic and sugar protons of the coenzyme A part.

    • Pantothenate and Cysteamine Protons: Signals corresponding to the linker region of coenzyme A.

    • Fatty Acyl Chain Protons: Aliphatic signals from the long hydrocarbon chain. The methyl branch at the 10-position will have a characteristic doublet signal, and the proton at the 10-position (methine proton) will show a corresponding multiplet.

    • α-Methylene Protons: The protons on the carbon adjacent to the thioester will have a distinct chemical shift.

3.2.3 13C NMR Spectroscopy

  • Objective: To identify all the carbon atoms in the molecule.

  • Key Signals:

    • Thioester Carbonyl: A characteristic downfield signal for the carbonyl carbon of the thioester linkage.

    • Fatty Acyl Chain Carbons: A series of signals in the aliphatic region. The carbon of the methyl group and the carbon at the branch point (C10) will have unique chemical shifts.

    • Coenzyme A Carbons: Signals corresponding to the adenine, ribose, and pantothenate moieties.

3.2.4 2D NMR Experiments

  • COSY (Correlation Spectroscopy): To establish proton-proton couplings and trace the connectivity of the fatty acyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the assignment of the 13C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for confirming the position of the methyl branch and the thioester linkage.

Quantitative Data Summary

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted Mass Spectrometry Data

ParameterPredicted ValueRationale
Precursor Ion [M+H]+ m/z 1132.5Based on the monoisotopic mass of C46H84N7O17P3S plus the mass of a proton.
Key Fragment Ion 1 m/z 625.5Corresponds to the loss of the fatty acyl chain, representing the protonated coenzyme A fragment after cleavage of the thioester bond.
Key Fragment Ion 2 m/z 428.1A common fragment of coenzyme A, representing adenosine-3',5'-diphosphate.
Neutral Loss 507.0 DaCharacteristic neutral loss of adenosine-3'-phosphate-5'-diphosphate from the precursor ion.[4]

Table 2: Predicted ¹H NMR Chemical Shift Ranges (in D₂O)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Adenine H-2, H-88.0 - 8.5Singlet
Ribose H-1'~6.1Doublet
α-Methylene (-CH₂-S-C=O)2.8 - 3.2Triplet
Methylene adjacent to α-Methylene (-CH₂-CH₂-S-)2.5 - 2.8Triplet
Fatty Acyl Chain (-CH₂-)n1.2 - 1.6Multiplet
Methine Proton (-CH-(CH₃)-) at C101.5 - 1.8Multiplet
Methyl Protons (-CH₃) at C100.8 - 1.0Doublet
Terminal Methyl Protons of Acyl Chain0.8 - 0.9Triplet

Table 3: Predicted ¹³C NMR Chemical Shift Ranges (in D₂O)

Carbon AssignmentPredicted Chemical Shift (ppm)
Thioester Carbonyl (-S-C=O)195 - 205
Adenine Carbons140 - 155
Ribose Carbons60 - 90
Fatty Acyl Chain (-CH₂-)n20 - 40
Methine Carbon (-CH-(CH₃)-) at C1030 - 40
Methyl Carbon (-CH₃) at C1015 - 25

Visualizations: Workflows and Pathways

Experimental Workflow for Structural Elucidation

G Experimental Workflow for this compound Elucidation cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation BiologicalSample Biological Sample (e.g., Tissue, Cells) Extraction Solvent Extraction & SPE BiologicalSample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR Spectroscopy Extraction->NMR requires high purity MassSpecData Mass & Fragmentation Data LCMS->MassSpecData NMRData 1D & 2D NMR Spectra NMR->NMRData Structure Confirmed Structure of This compound MassSpecData->Structure Molecular Weight, Elemental Formula NMRData->Structure Atom Connectivity, Stereochemistry

Caption: Workflow for the isolation and structural analysis of this compound.

Hypothetical Metabolic Pathway

Branched-chain fatty acids can be metabolized through pathways such as alpha- and beta-oxidation. The presence of a methyl group can influence which pathway is utilized.

G Hypothetical Metabolic Fate of this compound TMTCOA This compound BetaOx Beta-Oxidation Cycles TMTCOA->BetaOx Multiple Cycles AlphaOx Alpha-Oxidation TMTCOA->AlphaOx If methyl branch at α or β position OmegaOx Omega-Oxidation TMTCOA->OmegaOx Alternative pathway PropionylCoA Propionyl-CoA BetaOx->PropionylCoA From methyl branch AcetylCoA Acetyl-CoA BetaOx->AcetylCoA AlphaOx->BetaOx Dicarboxylic Dicarboxylic Acids OmegaOx->Dicarboxylic Energy Energy Production (TCA Cycle) PropionylCoA->Energy via Succinyl-CoA AcetylCoA->Energy

Caption: Potential metabolic pathways for a branched-chain fatty acyl-CoA like this compound.

References

The Pivotal Role of 10-Methyltetracosanoyl-CoA in the Fortification of the Mycobacterial Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mycobacterial cell wall is a complex and formidable barrier, rich in unique lipids that are critical for the survival and pathogenesis of species such as Mycobacterium tuberculosis. Among these lipids, the phthiocerol dimycocerosates (PDIMs) are major virulence factors. The biosynthesis of the multi-methyl-branched mycocerosic acids, key components of PDIMs, is a crucial metabolic pathway and a promising target for novel anti-tubercular drug development. This technical guide provides an in-depth exploration of the biosynthesis of these critical cell wall components, with a focus on the likely role of intermediates such as 10-Methyltetracosanoyl-CoA. We delve into the enzymatic machinery, metabolic pathways, and detailed experimental protocols for the analysis of these unique fatty acids, offering a comprehensive resource for researchers in the field.

Introduction: The Mycobacterial Cell Wall - A Fortress of Lipids

The cell wall of Mycobacterium tuberculosis and related species is a highly complex and unique structure, fundamentally different from that of other bacteria. It is characterized by a thick, waxy, and hydrophobic nature, rendering the bacterium impermeable to many antibiotics and resistant to host immune responses.[1][2] This formidable barrier is composed of a core of peptidoglycan covalently linked to arabinogalactan, which is further esterified with very-long-chain α-alkyl, β-hydroxy fatty acids known as mycolic acids.[3] Interspersed within this mycolic acid layer are a variety of other "free" lipids, including the critically important phthiocerol dimycocerosates (PDIMs).[2]

PDIMs are major virulence factors that play a crucial role in the pathogenesis of tuberculosis.[4] They are involved in the invasion of macrophages, prevention of phagosomal acidification, and modulation of the host immune response.[3][5] The biosynthesis of PDIMs involves the esterification of phthiocerol, a long-chain diol, with mycocerosic acids, which are multi-methyl-branched fatty acids. The synthesis of these unique branched-chain fatty acids is therefore a key process in mycobacterial virulence and an attractive target for therapeutic intervention.

Biosynthesis of Mycocerosic Acids: The Role of Mycocerosic Acid Synthase (Mas)

Mycocerosic acids are synthesized by a large, multifunctional enzyme called mycocerosic acid synthase (Mas).[6] Mas is a type I polyketide synthase that catalyzes the iterative elongation of long-chain fatty acyl-CoA primers using methylmalonyl-CoA as the extender unit.[1][7] This process results in the formation of multi-methyl-branched fatty acids, such as the C32 mycocerosic acid (2,4,6,8-tetramethyloctacosanoic acid).[6]

The overall reaction catalyzed by mycocerosate synthase is:

long-chain acyl-CoA + n methylmalonyl-CoA + 2n NADPH + 2n H+ ⇌ multi-methyl-branched mycocerosic acid + n CoA + n CO2 + 2n NADP+[8]

Mas is specific for methylmalonyl-CoA and does not incorporate malonyl-CoA, the typical extender unit in fatty acid synthesis.[6] The enzyme can elongate a range of n-acyl-CoA primers, from C6 to C20, to produce tetramethyl-branched mycocerosic acids.[6]

The Metabolic Precursor: Propionyl-CoA

The biosynthesis of mycocerosic acids is metabolically linked to the central carbon metabolism of the mycobacterium, particularly the catabolism of host-derived lipids. Propionyl-CoA, generated from the β-oxidation of odd-chain fatty acids and cholesterol, serves as the precursor for methylmalonyl-CoA.[2][9] The accumulation of propionyl-CoA can be toxic to the bacterium, and its incorporation into methyl-branched lipids like mycocerosic acids represents a crucial detoxification pathway.[2]

The following diagram illustrates the metabolic pathway from propionyl-CoA to the incorporation of mycocerosic acids into PDIMs.

Mycocerosic_Acid_Biosynthesis Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Mycocerosic Acid Synthase (Mas) Mycocerosic Acid Synthase (Mas) Methylmalonyl-CoA->Mycocerosic Acid Synthase (Mas) Long-chain acyl-CoA Long-chain acyl-CoA Long-chain acyl-CoA->Mycocerosic Acid Synthase (Mas) Mycocerosic Acid Mycocerosic Acid PDIM PDIM Mycocerosic Acid->PDIM Esterification Mycocerosic Acid Synthase (Mas)->Mycocerosic Acid

Biosynthesis of Mycocerosic Acid and PDIM.
The Role of this compound

While the general mechanism of mycocerosic acid synthesis is understood, the precise intermediates and their cellular concentrations are not fully elucidated. Based on the known substrates and products of Mas, it is highly probable that molecules like This compound are key intermediates in the iterative elongation process. Following the initial condensation of a long-chain acyl-CoA with methylmalonyl-CoA, subsequent rounds of reduction, dehydration, and further reduction would lead to the formation of a methyl-branched acyl-CoA, such as this compound. This intermediate would then serve as the substrate for the next round of elongation by Mas.

Quantitative Analysis of Mycocerosic Acids

The quantitative analysis of mycocerosic acids is crucial for understanding their role in mycobacterial physiology and for evaluating the efficacy of potential inhibitors of their biosynthesis. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for this purpose.

Analytical TargetSample PreparationDerivatizationGC-MS MethodKey Fragment Ions (m/z)
Mycocerosic AcidsExtraction of total lipids, followed by saponification to release fatty acids.Methylation to form fatty acid methyl esters (FAMEs).Capillary GC with a non-polar or medium-polarity column.88, 101, and molecular ions (e.g., m/z 494 for C32 mycocerosate methyl ester).[10]
PDIMsDirect extraction of apolar lipids with petroleum ether.Thermochemolysis with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) to form FAMEs in-situ.Pyrolysis-GC-MS or direct injection of the derivatized extract.88, 101, and molecular ions of mycocerosate methyl esters.[10]

Table 1: Summary of Quantitative Methods for Mycocerosic Acid Analysis.

Selected Ion Monitoring (SIM) for Enhanced Sensitivity

For the detection of low abundance mycocerosic acids, especially in clinical samples, selected ion monitoring (SIM) GC-MS is a powerful technique. By monitoring only specific, characteristic fragment ions of the target analytes, the signal-to-noise ratio is significantly increased. For mycocerosate methyl esters, the ions at m/z 88 and 101 are highly characteristic and abundant, making them ideal for SIM analysis.[10]

Detailed Experimental Protocols

Extraction of Phthiocerol Dimycocerosates (PDIMs) from Mycobacterial Culture

This protocol is adapted from a method for the efficient and safe extraction of PDIMs.[11]

Materials:

  • Mycobacterial cell pellet

  • Petroleum ether

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream

  • Hot air gun or heating block

Procedure:

  • To a washed mycobacterial cell pellet in a glass centrifuge tube, add 1 mL of petroleum ether.

  • Vortex vigorously until an emulsion is formed.

  • Centrifuge at 4200 rpm for 10 minutes to separate the phases.

  • Carefully collect the upper petroleum ether layer into a clean glass tube.

  • Repeat the extraction of the cell pellet with another 1 mL of petroleum ether.

  • Pool the two petroleum ether extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract can be stored at -20°C for further analysis.

Visualization by Thin-Layer Chromatography (TLC):

  • Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the extract onto a silica (B1680970) gel TLC plate.

  • Develop the TLC plate three times in a solvent system of petroleum ether:ethyl acetate (B1210297) (98:2, v/v).

  • For visualization, prepare a 20% solution of H₂SO₄ in ethanol.

  • Dip the dried TLC plate in the H₂SO₄ solution for approximately 2 minutes.

  • After the plate is dry, char it using a hot air gun at approximately 100°C for 5 minutes. PDIMs will appear as dark spots.[11]

Analysis of Mycocerosic Acids by GC-MS after Thermochemolysis

This protocol describes the analysis of mycocerosic acids from PDIMs using in-situ derivatization.[10]

Materials:

  • Dried PDIM extract (from protocol 4.1)

  • Methanolic tetramethylammonium hydroxide (TMAH) solution

  • GC-MS instrument with a pyrolysis inlet or a standard split/splitless injector

Procedure:

  • Resuspend the dried PDIM extract in a small volume of a suitable solvent (e.g., petroleum ether).

  • Transfer an aliquot of the resuspended extract to a GC vial.

  • Add an equal volume of methanolic TMAH solution.

  • Inject the mixture directly into the GC-MS. The high temperature of the injector will facilitate the thermochemolysis of PDIMs and the in-situ methylation of the released mycocerosic acids.

  • GC-MS parameters:

    • Injector Temperature: 250-300°C

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 320°C) to elute the high molecular weight FAMEs.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For high sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring for m/z 88 and 101, and the molecular ions of the expected mycocerosate methyl esters (e.g., m/z 494 for C32).

The following diagram illustrates the general workflow for the analysis of mycocerosic acids.

GCMS_Workflow Mycobacterial Culture Mycobacterial Culture Lipid Extraction Lipid Extraction Mycobacterial Culture->Lipid Extraction Derivatization (Methylation) Derivatization (Methylation) Lipid Extraction->Derivatization (Methylation) GC-MS Analysis GC-MS Analysis Derivatization (Methylation)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Workflow for Mycocerosic Acid Analysis.

Mycocerosic Acid Biosynthesis as a Drug Target

The enzymes involved in the biosynthesis of mycolic acids are proven targets for anti-tubercular drugs, such as isoniazid.[3] Similarly, the mycocerosic acid biosynthesis pathway, and specifically mycocerosic acid synthase (Mas), represents a highly attractive target for the development of new therapeutics.[12] Inhibiting Mas would block the production of PDIMs, thereby attenuating the virulence of M. tuberculosis. The unique substrate specificity of Mas for methylmalonyl-CoA and its absence in humans make it an ideal candidate for selective drug targeting.

Conclusion

The biosynthesis of mycocerosic acids, likely involving intermediates such as this compound, is a critical pathway for the production of the virulence factor PDIM in Mycobacterium tuberculosis. Understanding the intricate details of this pathway, from the metabolic precursors to the enzymatic machinery and the final lipid products, is essential for the development of novel strategies to combat tuberculosis. This technical guide provides a comprehensive overview of the current knowledge in this area, including detailed experimental protocols that will be of value to researchers dedicated to unraveling the complexities of the mycobacterial cell wall and discovering new anti-tubercular agents. The continued investigation into the specific intermediates and the enzyme kinetics of mycocerosic acid synthase will undoubtedly open new avenues for therapeutic intervention against this persistent global health threat.

References

The Role of Branched-Chain Fatty Acyl-CoAs in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acyl-Coenzyme A esters (BCFA-CoAs) are critical metabolic intermediates derived from the catabolism of branched-chain amino acids (BCAAs). While traditionally viewed as substrates for lipid synthesis and energy production, a growing body of evidence reveals their active participation in cellular signaling cascades. This technical guide provides an in-depth exploration of the signaling functions of BCFA-CoAs, focusing on their role as high-affinity ligands for nuclear receptors, their involvement in protein acylation, and their influence on key metabolic pathways. We present quantitative data, detailed experimental methodologies, and pathway visualizations to offer a comprehensive resource for professionals in biomedical research and drug development.

Introduction: From Metabolism to Signaling

Branched-chain fatty acids (BCFAs) are distinguished by one or more methyl groups along their carbon chain, typically in an iso (penultimate carbon) or anteiso (antepenultimate carbon) configuration.[1][2] They are synthesized from the catabolism of BCAAs—valine, leucine, and isoleucine—which are first transaminated to branched-chain α-keto acids.[1][3] These keto acids are then oxidatively decarboxylated to form the corresponding branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA), which can be elongated to form long-chain BCFAs.[1][3]

The conversion of BCFAs into their CoA thioesters is a critical activation step. These BCFA-CoAs are not merely metabolic substrates but also act as signaling molecules that can directly influence gene transcription and modulate protein function, thereby linking cellular metabolic status to downstream physiological responses.

Diagram 1: Biosynthesis of Branched-Chain Fatty Acyl-CoAs (BCFA-CoAs)

BCFA-CoA Biosynthesis cluster_BCAA Branched-Chain Amino Acids (BCAAs) cluster_BCKA Branched-Chain α-Keto Acids cluster_BCAcylCoA Branched Short-Chain Acyl-CoAs cluster_BCFA Long-Chain BCFAs Val Valine Leu Leucine KIV α-Ketoisovalerate Val->KIV BCAA Transferase Ile Isoleucine KIC α-Ketoisocaproate Leu->KIC BCAA Transferase KMV α-Keto-β-methylvalerate Ile->KMV BCAA Transferase Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Complex Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Complex Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKDH Complex iso_BCFA iso-14:0, iso-16:0 Isobutyryl_CoA->iso_BCFA Elongation (Malonyl-CoA) iso_anteiso_BCFA iso-15:0, iso-17:0, anteiso-15:0, anteiso-17:0 Isovaleryl_CoA->iso_anteiso_BCFA Elongation (Malonyl-CoA) Methylbutyryl_CoA->iso_anteiso_BCFA Elongation (Malonyl-CoA)

Caption: Biosynthesis pathway of BCFA-CoAs from BCAAs.

Core Signaling Function: Activation of PPARα

The most well-characterized signaling role for BCFA-CoAs is their function as direct, high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] PPARα is a nuclear receptor that acts as a critical transcriptional regulator of genes involved in fatty acid oxidation.[2][4]

Research has demonstrated that the CoA thioesters of BCFAs, such as phytanoyl-CoA and pristanoyl-CoA, are significantly more potent activators of PPARα than their corresponding free fatty acids.[4][5][6] This binding induces a conformational change in the PPARα protein, leading to the recruitment of co-activator proteins and subsequent transcription of target genes.[4][5][6] These genes primarily encode enzymes required for the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs) and BCFAs.[4]

Quantitative Data: Binding Affinities

Binding affinity studies, often performed using intrinsic tryptophan fluorescence quenching, reveal that BCFA-CoAs bind to PPARα with nanomolar affinity, a level comparable to that of established PPARα ligands.

LigandCorresponding Free AcidKd (nM) for PPARαReference
Phytanoyl-CoA Phytanic Acid~11[4][5]
Pristanoyl-CoA Pristanic Acid~11[4][5]
Arachidonic Acid (C20:4)-20[4][6]
C20-C24 VLCFA-CoAsC20-C24 VLCFAs3-29[4][6]

Table 1: Binding affinities of selected acyl-CoAs and free fatty acids to PPARα. The significantly lower dissociation constants (Kd) for the CoA thioesters highlight them as the more potent, endogenous ligands.

Diagram 2: PPARα Signaling Pathway Activated by BCFA-CoAs

PPARa Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA BCFA-CoA (e.g., Phytanoyl-CoA) PPARa PPARα BCFA_CoA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA TargetGenes Target Genes (ACOX1, CPT1A, etc.) PPRE->TargetGenes Promotes Transcription mRNA mRNA TargetGenes->mRNA Coactivators Co-activators (e.g., PGC-1α) Coactivators->PPARa Recruited to

Caption: BCFA-CoAs bind and activate PPARα in the nucleus.

Emerging Roles in Cellular Signaling

Beyond direct PPARα activation, BCFA-CoAs are implicated in other signaling paradigms, primarily through their integration with broader metabolic networks.

Protein Fatty Acylation

Protein acylation is a post-translational modification where fatty acyl groups are attached to proteins, influencing their structure, localization, and function.[7][8] The availability of specific acyl-CoA donors within the cell can directly impact the type and extent of protein acylation.[7][8][9] While much of the research has focused on palmitoylation and acetylation, the principle extends to other acyl groups. Fluctuations in the cellular pool of BCFA-CoAs, driven by diet or metabolic state, could theoretically lead to the modification of specific proteins with branched-chain fatty acids. This represents a mechanism by which metabolic shifts in BCAA catabolism could be translated into changes in the "acyl-proteome," altering cellular signaling networks. This area remains largely unexplored and is a key frontier for future research.

Diagram 3: Conceptual Model of Metabolite-Driven Protein Acylation

Protein Acylation MetabolicState Metabolic State (e.g., Fed vs. Fasted) BCAAs Branched-Chain Amino Acids MetabolicState->BCAAs Influences BCFA_CoAs BCFA-CoA Pool BCAAs->BCFA_CoAs Metabolism Protein Substrate Protein BCFA_CoAs->Protein Acyl-CoA Donor AcylatedProtein Acylated Protein (Altered Function) Protein->AcylatedProtein Acyltransferase or non-enzymatic Signaling Downstream Signaling Events AcylatedProtein->Signaling

Caption: Cellular metabolic state dictates acyl-CoA pools, influencing protein acylation.

Crosstalk with Other Metabolic Signaling Pathways

Elevated levels of BCAAs and their metabolites are associated with the modulation of key signaling pathways like mTOR and NF-κB, often in the context of insulin (B600854) resistance and inflammation.[10] For example, BCFAs have been shown to have divergent effects on glucose metabolism and insulin signaling in human myotubes.[11] Certain anteiso-BCFAs can increase glucose uptake and oxidation, while some iso-BCFAs may enhance fatty acid oxidation.[11] These effects are likely mediated by complex signaling networks that integrate nutrient availability with cellular energy homeostasis.

BCFA TypeCell LineEffectReference
14-methylpentadecanoic acid (iso)HepG2Lowered expression of FASN, SREBP1, CRP[12]
12-methyltetradecanoic acid (anteiso)HepG2Increased expression of FASN, CRP[12]
12-methyltetradecanoic acid (anteiso)Human Myotubes~2-fold increase in glucose uptake and oxidation[11]
13-MTD & 15-MHD (iso)Human MyotubesIncreased oleic acid oxidation[11]

Table 2: Summary of observed effects of specific BCFAs on gene expression and metabolic parameters in cell culture models.

Bacterial Quorum Sensing

In the bacterial domain, BCFA-CoA precursors are essential for the synthesis of "diffusible signal factor" (DSF) family signals.[3] These are fatty acid-derived molecules used in quorum sensing to regulate virulence and biofilm formation in various pathogens.[3] This highlights an evolutionarily conserved role for branched-chain fatty acid derivatives as signaling molecules.

Key Experimental Protocols

Quantification of BCFA-CoAs by UHPLC-MS/MS

This protocol provides a method for the sensitive and precise analysis of a wide range of acyl-CoA species, including BCFA-CoAs, from biological samples.[13]

  • Objective: To extract and quantify BCFA-CoAs from cells or tissues.

  • Methodology:

    • Homogenization & Extraction: Snap-freeze tissue or cell pellets in liquid nitrogen. Homogenize in a cold extraction buffer (e.g., 10% trichloroacetic acid or an isopropanol/acetonitrile/water mixture).

    • Solid-Phase Extraction (SPE): Condition an Oasis MAX SPE cartridge with methanol (B129727) and water. Load the supernatant from the homogenate. Wash with an appropriate buffer (e.g., 2% formic acid) to remove interfering substances.

    • Elution: Elute the acyl-CoAs from the SPE cartridge using a basic methanol solution (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol). Dry the eluate under a stream of nitrogen.

    • UHPLC Separation: Reconstitute the sample in an appropriate injection solvent. Perform chromatographic separation using a system that combines reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) to resolve the full range of short- to long-chain acyl-CoAs.[13]

    • MS/MS Detection: Couple the UHPLC to a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each BCFA-CoA of interest, using stable isotope-labeled internal standards for absolute quantification.

Diagram 4: Experimental Workflow for Acyl-CoA Quantification

Acyl-CoA Workflow Sample 1. Biological Sample (Tissue or Cells) Homogenize 2. Homogenization & Extraction Sample->Homogenize SPE 3. Solid-Phase Extraction (SPE) Homogenize->SPE UHPLC 4. UHPLC Separation (RP + HILIC) SPE->UHPLC MS 5. MS/MS Detection (MRM) UHPLC->MS Data 6. Data Analysis & Quantification MS->Data

Caption: Workflow for UHPLC-MS/MS analysis of BCFA-CoAs.

PPARα Ligand Binding Assay

This protocol describes a method to determine the binding affinity of BCFA-CoAs to PPARα by measuring the quenching of intrinsic tryptophan fluorescence.[4][6]

  • Objective: To measure the dissociation constant (Kd) of a ligand for PPARα.

  • Methodology:

    • Protein Preparation: Use a purified recombinant PPARα ligand-binding domain (LBD).

    • Fluorescence Measurement: Place a solution of PPARα LBD in a quartz cuvette in a fluorometer. Excite the protein at ~280 nm (for tryptophan) and measure the emission spectrum (~300-400 nm).

    • Titration: Add increasing concentrations of the ligand (e.g., phytanoyl-CoA) to the cuvette. After each addition, allow the system to equilibrate and measure the fluorescence emission spectrum.

    • Data Analysis: The binding of the ligand to PPARα causes a conformational change that quenches the intrinsic fluorescence. Plot the change in fluorescence intensity as a function of ligand concentration. Fit the resulting binding isotherm to a suitable equation (e.g., one-site binding) to calculate the Kd.

Conclusion and Future Directions

Branched-chain fatty acyl-CoAs are emerging as significant players in cellular signaling, acting as a direct link between nutrient metabolism and the transcriptional regulation of metabolic genes. Their role as high-affinity endogenous ligands for PPARα is well-established, providing a clear mechanism for their influence on lipid homeostasis.[4][5][6]

Future research should focus on several key areas:

  • The BCFA-Acyl Proteome: Identifying specific proteins that are modified by BCFAs and understanding the functional consequences of this acylation.

  • Receptor Specificity: Exploring whether BCFA-CoAs are ligands for other nuclear receptors or cellular sensors beyond PPARα.

  • Therapeutic Potential: Investigating whether modulating BCFA-CoA levels or targeting their signaling pathways could be a viable strategy for treating metabolic diseases, inflammation, and insulin resistance.[12]

A deeper understanding of these multifaceted signaling roles will be crucial for developing novel therapeutic strategies that target the intricate interplay between metabolism and cellular regulation.

References

The Crucial Role of 10-Methyltetracosanoyl-CoA in the Mycolic Acid Biosynthesis of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mycolic acids are the hallmark of Mycobacterium tuberculosis and related species, forming a formidable waxy barrier that is crucial for the bacterium's survival, virulence, and resistance to antibiotics. The biosynthesis of these exceptionally long α-alkyl, β-hydroxy fatty acids is a complex, multi-step process involving two distinct fatty acid synthase systems (FAS-I and FAS-II) and a final Claisen-type condensation. This technical guide delves into the pivotal role of a specific methyl-branched fatty acid, 10-Methyltetracosanoyl-CoA, as a key precursor for the α-alkyl branch of mycolic acids. We will explore its biosynthesis, the enzymes involved, and its subsequent incorporation into the final mycolic acid structure. Furthermore, this guide provides a comprehensive overview of the regulatory mechanisms governing mycolic acid biosynthesis, detailed experimental protocols for the analysis and enzymatic assays of key components, and a discussion of the potential of this pathway as a target for novel anti-tubercular drug development.

Introduction to Mycolic Acids

Mycolic acids are very long-chain fatty acids, typically ranging from C60 to C90, that are major components of the mycobacterial cell wall.[1][2] They are covalently linked to arabinogalactan, an underlying polysaccharide layer, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. This unique macromolecular structure is responsible for the characteristic low permeability of the mycobacterial cell envelope, which confers natural resistance to many hydrophilic antibiotics and contributes to the bacterium's ability to survive within host macrophages.[1][2]

The general structure of a mycolic acid consists of a long "meromycolate" chain and a shorter α-alkyl branch, with a β-hydroxyl group at the junction. The meromycolate chain is synthesized by the FAS-II system, while the α-alkyl branch is a product of the FAS-I system.[2] The α-branch is typically a C24-C26 fatty acid, which can be further modified, including by methylation.[3]

The Biosynthesis of this compound: A Key Precursor for the α-Alkyl Branch

While the FAS-I system is responsible for the de novo synthesis of fatty acids, including the C24 tetracosanoic acid that serves as a primary α-alkyl branch precursor, modifications such as methylation are crucial for the diversity and function of mycolic acids. The biosynthesis of 10-methyl-branched fatty acids involves the action of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[4][5]

The formation of this compound is a two-step process:

  • Synthesis of Tetracosanoyl-CoA: The FAS-I system synthesizes straight-chain fatty acids, including the 24-carbon tetracosanoyl-CoA.

  • Methylation at the C10 Position: A specific SAM-dependent methyltransferase catalyzes the transfer of a methyl group from SAM to the 10th carbon of the tetracosanoyl acyl chain, which is likely bound to an acyl carrier protein (ACP). This results in the formation of 10-Methyltetracosanoyl-ACP, which is subsequently converted to this compound.

The enzyme responsible for this specific methylation is a member of the mycolic acid methyltransferase (Mma) family. These enzymes exhibit substrate specificity for the position of methylation on the fatty acyl chain.[6][7]

Incorporation of this compound into Mycolic Acids

Once synthesized, this compound serves as the α-alkyl branch precursor for the final condensation step in mycolic acid biosynthesis. This critical reaction is catalyzed by the polyketide synthase Pks13.[8][9]

The overall process can be summarized as follows:

  • Activation of the Meromycolate Chain: The long meromycolate chain, synthesized by the FAS-II system, is activated by the enzyme FadD32, a fatty acyl-AMP ligase.[10][11] This activation involves the formation of a meromycoloyl-AMP intermediate.

  • Carboxylation of the α-Alkyl Branch: The this compound is carboxylated at the C2 position by an acyl-CoA carboxylase, likely involving the AccD4 subunit.[9]

  • Condensation by Pks13: The Pks13 enzyme catalyzes the Claisen-type condensation between the activated meromycolyl-AMP and the carboxylated this compound. This reaction results in the formation of a β-keto mycolic acid precursor.[3][8]

  • Reduction: The β-keto group is subsequently reduced to a hydroxyl group by a reductase, yielding the final mycolic acid structure.

The following diagram illustrates the workflow of mycolic acid synthesis with the incorporation of this compound.

Mycolic_Acid_Biosynthesis cluster_FAS_I FAS-I System cluster_Methylation Methylation cluster_FAS_II FAS-II System cluster_Condensation Final Condensation FAS_I FAS-I Tetracosanoyl_CoA Tetracosanoyl-CoA FAS_I->Tetracosanoyl_CoA Methyltransferase SAM-dependent Methyltransferase Tetracosanoyl_CoA->Methyltransferase SAH SAH Methyltransferase->SAH Methyl_Tetracosanoyl_CoA This compound Methyltransferase->Methyl_Tetracosanoyl_CoA SAM SAM SAM->Methyltransferase AccD4 Acyl-CoA Carboxylase (AccD4) Methyl_Tetracosanoyl_CoA->AccD4 FAS_II FAS-II Meromycolate Meromycolate Chain FAS_II->Meromycolate FadD32 FadD32 Meromycolate->FadD32 Pks13 Pks13 FadD32->Pks13 Activated Meromycolate AccD4->Pks13 Carboxylated α-branch Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Reduction

Caption: Mycolic acid synthesis workflow.

Regulation of Mycolic Acid Biosynthesis

The biosynthesis of mycolic acids is a highly regulated process, ensuring the integrity of the cell wall under various environmental conditions. Regulation occurs at both the transcriptional and post-translational levels.

4.1. Transcriptional Regulation:

The expression of genes involved in mycolic acid biosynthesis is controlled by a network of transcriptional regulators. Key regulators include:

  • MabR: A transcriptional repressor of the fasII operon, which encodes several enzymes of the FAS-II system. The DNA-binding activity of MabR is modulated by long-chain acyl-CoAs.[12][13]

  • FasR: A transcriptional activator of the fas-acpS operon, which is involved in the FAS-I system. Its activity is also influenced by long-chain acyl-CoAs.[12]

  • PhoP: A response regulator that, upon phosphorylation, directly activates the transcription of genes encoding polyketide synthases involved in complex lipid biosynthesis, including those related to mycolic acids.[1][2]

The following diagram illustrates the transcriptional regulation of the FAS-I and FAS-II systems.

Transcriptional_Regulation cluster_Regulators Transcriptional Regulators cluster_Genes Target Genes MabR MabR fasII fasII operon (FAS-II System) MabR->fasII represses FasR FasR fas_acpS fas-acpS operon (FAS-I System) FasR->fas_acpS activates PhoP_P Phosphorylated PhoP pks_genes pks genes PhoP_P->pks_genes activates Acyl_CoA Long-chain Acyl-CoAs Acyl_CoA->MabR inhibits binding Acyl_CoA->FasR inhibits binding

Caption: Transcriptional control of mycolic acid synthesis.

4.2. Post-Translational Regulation:

The activity of enzymes in the mycolic acid biosynthesis pathway can also be modulated by post-translational modifications, primarily phosphorylation.

  • FadD32: The activity of FadD32, which activates the meromycolate chain, is negatively regulated by phosphorylation by serine/threonine protein kinases (STPKs).[14][15] Dephosphorylation restores its activity. This provides a rapid mechanism to control the flux of precursors into the final condensation step.

The signaling pathways that lead to the phosphorylation of these enzymes are complex and are thought to be linked to environmental cues such as nutrient availability and stress.[16]

The diagram below depicts the post-translational regulation of FadD32.

Post_Translational_Regulation FadD32_active Active FadD32 FadD32_inactive Inactive FadD32-P FadD32_active->FadD32_inactive Phosphatase Phosphatase FadD32_inactive->Phosphatase dephosphorylates STPK Ser/Thr Protein Kinase (STPK) STPK->FadD32_active phosphorylates Phosphatase->FadD32_active Signal Signal (e.g., stress, nutrient status) Signal->STPK activates

Caption: Regulation of FadD32 activity by phosphorylation.

Quantitative Data

While extensive kinetic data for every enzyme in the pathway is not available, studies have been conducted on key enzymes such as Pks13 and FadD32. The following tables summarize some of the available quantitative data.

Table 1: Kinetic Parameters of Pks13 Thioesterase Domain

SubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)Reference
4-Methylumbelliferyl heptanoate200Data not consistently reportedData not consistently reported[17]

Note: The natural substrate for the Pks13 thioesterase domain is the β-keto mycolic acid precursor, and assays with this substrate are challenging. The data above is for a fluorescent analog.

Table 2: Inhibition of Pks13 Thioesterase Domain

InhibitorIC₅₀ (µM)Reference
X1304515[18]
X203480.9[18]

Table 3: FadD32 Activity

SubstrateApparent K_m (µM)Apparent V_max (relative units)Reference
Lauric Acid (C12)Comparable between phosphorylated and dephosphorylated formsReduced for phosphorylated form[14][15]

Experimental Protocols

6.1. Purification of Recombinant Pks13 from E. coli

This protocol is adapted from established methods for the purification of the Pks13 thioesterase domain.[17][19]

  • Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding His-tagged Pks13-TE. Grow the cells at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow for 16-18 hours at 18°C.

  • Cell Lysis: Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Size-Exclusion Chromatography: Further purify the eluted protein by size-exclusion chromatography on a Superdex 200 column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

6.2. FadD32 Activity Assay (Spectrophotometric)

This protocol is based on a coupled-enzyme assay that measures the release of inorganic phosphate (B84403).[20][21]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM ATP, 200 µM fatty acid substrate (e.g., lauric acid), and inorganic pyrophosphatase.

  • Enzyme Addition: Add purified FadD32 to initiate the reaction.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay. Read the absorbance at 620 nm.

  • Data Analysis: Calculate the specific activity of the enzyme based on a standard curve of known phosphate concentrations.

6.3. Analysis of Mycolic Acids by Thin-Layer Chromatography (TLC)

TLC is a rapid method for the qualitative analysis of mycolic acid methyl esters (MAMEs).

  • Lipid Extraction and Saponification: Extract total lipids from mycobacterial cells using a mixture of chloroform (B151607) and methanol. Saponify the lipids with alcoholic KOH.

  • Esterification: Acidify the saponified lipids and extract the free mycolic acids with diethyl ether. Methylate the mycolic acids using diazomethane (B1218177) or by heating with iodomethane (B122720) and potassium carbonate to form MAMEs.

  • TLC Analysis: Spot the MAMEs onto a silica (B1680970) gel TLC plate. Develop the plate in a solvent system such as petroleum ether:acetone (95:5, v/v).

  • Visualization: Visualize the separated MAMEs by spraying the plate with a suitable reagent (e.g., 5% molybdophosphoric acid in ethanol) followed by charring.

6.4. Analysis of Mycolic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides detailed structural information about mycolic acids.[22][23]

  • Derivatization: Convert the purified MAMEs to their trimethylsilyl (B98337) (TMS) ether derivatives by reacting with a silylating agent (e.g., BSTFA).

  • GC-MS Analysis: Inject the derivatized MAMEs into a gas chromatograph equipped with a capillary column suitable for high-molecular-weight compounds. The GC is coupled to a mass spectrometer.

  • Data Interpretation: Analyze the mass spectra of the eluted peaks to determine the molecular weight and fragmentation patterns of the different mycolic acid species.

Conclusion and Future Directions

This compound plays a crucial, albeit often overlooked, role in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. As a key precursor for the α-alkyl branch, its formation and subsequent incorporation into the final mycolic acid structure are essential for the integrity and function of the mycobacterial cell wall. The enzymes involved in its synthesis, particularly the SAM-dependent methyltransferases, represent potential targets for the development of novel anti-tubercular agents.

Future research should focus on:

  • Detailed kinetic characterization of the specific methyltransferase responsible for the formation of this compound.

  • Elucidation of the upstream signaling pathways that regulate the phosphorylation and activity of key enzymes like FadD32.

  • Development of high-throughput screening assays for inhibitors of the mycolic acid methyltransferases.

  • In-depth structural studies of the enzymes in the pathway to facilitate structure-based drug design.

A deeper understanding of the biosynthesis and regulation of this compound and its role in mycolic acid synthesis will undoubtedly open new avenues for the development of more effective therapies to combat tuberculosis.

References

Cellular Localization of 10-Methyltetracosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of branched-chain fatty acids is crucial for cellular homeostasis, and its dysregulation is linked to several metabolic disorders. Understanding the specific cellular compartments where these molecules are processed is fundamental for developing therapeutic interventions for such conditions.

Inferred Cellular Localization and Metabolism

The presence of a methyl group on the acyl chain of 10-Methyltetracosanoyl-CoA sterically hinders its direct entry into the mitochondrial β-oxidation pathway. Therefore, its initial metabolic steps are predicted to occur in the peroxisome , followed by further oxidation in the mitochondrion .

1. Peroxisomal α- and β-Oxidation:

Branched-chain fatty acids like phytanic acid undergo an initial α-oxidation step in the peroxisome to remove the methyl branch, a process that is necessary before β-oxidation can proceed.[1][2] Following this, or if the methyl branch does not impede the β-oxidation machinery directly, the fatty acyl-CoA will undergo peroxisomal β-oxidation. This pathway is responsible for the breakdown of very long-chain and branched-chain fatty acids.[3][4] The enzymes for this process are distinct from their mitochondrial counterparts.

2. Mitochondrial β-Oxidation:

After several cycles of β-oxidation in the peroxisome, the resulting shorter-chain acyl-CoA esters can be transported to the mitochondria for complete oxidation to acetyl-CoA via the mitochondrial β-oxidation pathway.[5][6] The acetyl-CoA produced can then enter the citric acid cycle for ATP generation.

3. Endoplasmic Reticulum:

The endoplasmic reticulum is the site for ω-oxidation, a minor pathway for fatty acid metabolism.[4] It is also involved in the initial activation of some fatty acids to their CoA esters.

The primary sites for the metabolism of this compound are therefore anticipated to be the peroxisomes and mitochondria.

Key Enzymes in Branched-Chain Fatty Acid Metabolism and Their Subcellular Localization

Enzyme ClassSpecific EnzymesSubcellular LocalizationRole in Branched-Chain Fatty Acid Metabolism
Acyl-CoA Synthetases Very Long-Chain Acyl-CoA Synthetase (VLC-ACS)Peroxisomes, Endoplasmic ReticulumActivation of fatty acids to their corresponding acyl-CoA esters.
α-Oxidation Enzymes Phytanoyl-CoA Dioxygenase (PHYH)PeroxisomesCatalyzes the first step of α-oxidation of phytanic acid.
Peroxisomal β-Oxidation Enzymes Acyl-CoA Oxidase (ACOX)PeroxisomesCatalyzes the first step of peroxisomal β-oxidation.
D-Bifunctional Protein (DBP)PeroxisomesPossesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
Peroxisomal ThiolasePeroxisomesCleaves 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA.
Mitochondrial β-Oxidation Enzymes Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD)MitochondriaCatalyze the first step of mitochondrial β-oxidation for fatty acids of varying chain lengths.
Trifunctional Protein (TFP)MitochondriaPossesses enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities for long-chain fatty acids.
3-Ketoacyl-CoA ThiolaseMitochondriaCleaves 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA.

Experimental Protocols for Determining Cellular Localization

The following are detailed methodologies that can be employed to experimentally determine the subcellular localization of this compound.

Subcellular Fractionation followed by Mass Spectrometry

This is a robust quantitative method to determine the distribution of metabolites in different cellular compartments.

Protocol:

  • Cell Culture and Harvesting: Culture cells of interest to a sufficient density. Harvest the cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease/phosphatase inhibitors). Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method.[7]

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet the nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction. Further ultracentrifugation can be used to isolate microsomes (endoplasmic reticulum) and peroxisomes.

  • Purity Assessment: Assess the purity of each fraction by performing Western blotting for well-characterized marker proteins of each organelle (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, Calnexin for ER, Catalase for peroxisomes).

  • Metabolite Extraction: To each subcellular fraction, add a cold extraction solvent (e.g., 80% methanol). Vortex thoroughly and incubate at -20°C to precipitate proteins.

  • LC-MS/MS Analysis: Centrifuge the samples to pellet the protein debris. Analyze the supernatant containing the metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a specific multiple reaction monitoring (MRM) method for the detection and quantification of this compound.[8]

  • Data Analysis: Quantify the amount of this compound in each fraction and normalize to the total protein content of that fraction to determine its relative abundance in each compartment. For more accurate quantification, the Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) method can be employed, which uses stable isotope-labeled internal standards.[5][9]

Immunofluorescence Microscopy

This technique allows for the visualization of the localization of key enzymes involved in the metabolism of this compound.

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips. If necessary, treat the cells with 10-methyltetracosanoic acid to induce the expression of metabolic enzymes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. Permeabilize the cell membranes with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.[10]

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies targeting enzymes of branched-chain fatty acid metabolism (e.g., ACOX1 for peroxisomes, CPT1 for mitochondria) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the fluorescent signals using a confocal or epifluorescence microscope. Co-localization of the target enzymes with organelle-specific markers will confirm their subcellular location.[11]

Visualizations

metabolic_pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 10-MTCA 10-Methyltetracosanoic Acid 10-MTCA_cytosol 10-Methyltetracosanoic Acid 10-MTCA->10-MTCA_cytosol Transport 10-MTCA_CoA This compound 10-MTCA_cytosol->10-MTCA_CoA Activation Perox_Ox α- and/or β-Oxidation 10-MTCA_CoA->Perox_Ox Transport ACS Acyl-CoA Synthetase ACS->10-MTCA_CoA Short_Acyl_CoA Shorter-chain Acyl-CoA Perox_Ox->Short_Acyl_CoA Mito_Ox β-Oxidation Short_Acyl_CoA->Mito_Ox Transport Acetyl_CoA Acetyl-CoA Mito_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Inferred metabolic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_fractionation Subcellular Fractionation cluster_analysis Analysis start Start with Cultured Cells harvest Harvest and Wash Cells start->harvest homogenize Homogenize in Hypotonic Buffer harvest->homogenize centrifuge1 Low-Speed Centrifugation (600 x g) homogenize->centrifuge1 pellet1 Nuclear Pellet centrifuge1->pellet1 supernatant1 Post-Nuclear Supernatant centrifuge1->supernatant1 extract Metabolite Extraction (for each fraction) pellet1->extract centrifuge2 High-Speed Centrifugation (10,000 x g) supernatant1->centrifuge2 pellet2 Mitochondrial Pellet centrifuge2->pellet2 supernatant2 Cytosolic Fraction centrifuge2->supernatant2 pellet2->extract supernatant2->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantification of This compound lcms->quantify

References

Potential Precursors of 10-Methyltetracosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyltetracosanoyl-CoA is a C25 branched-chain fatty acyl-CoA. While its specific biological roles are not extensively characterized in publicly available literature, the unique structural feature of a methyl group at the C10 position of a very long-chain fatty acid (VLCFA) backbone suggests its involvement in specialized metabolic pathways and potentially in the modulation of membrane properties or as a precursor to other bioactive molecules. This technical guide provides a comprehensive overview of the potential biosynthetic precursors and enzymatic pathways leading to the formation of this compound, based on current knowledge of fatty acid metabolism.

Proposed Biosynthetic Pathways

Two primary hypothetical pathways for the synthesis of this compound are proposed, drawing parallels from established mechanisms of branched-chain and very-long-chain fatty acid biosynthesis.

Pathway 1: De Novo Synthesis of a Methyl-Branched Precursor Followed by Elongation

This pathway involves the initial synthesis of a mid-chain methyl-branched fatty acid by the fatty acid synthase (FAS) complex, followed by chain elongation to the final C24 length by the ELOVL fatty acid elongase family of enzymes.

  • Incorporation of Methylmalonyl-CoA: The biosynthesis of the branched-chain is initiated by the incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit during fatty acid synthesis.[1][2] This reaction is catalyzed by the ketoacyl synthase (KS) domain of the fatty acid synthase. The timing of this incorporation would be critical to determine the final position of the methyl group. To achieve a methyl group at the C10 position of a C24 fatty acid, the methylmalonyl-CoA would need to be incorporated at the fifth cycle of elongation (after the initial C4 molecule is formed).

  • Elongation of the Methyl-Branched Acyl-CoA: The resulting mid-chain methyl-branched fatty acyl-CoA, likely a C16 or C18 species, would then serve as a substrate for the very-long-chain fatty acid elongation machinery located in the endoplasmic reticulum. The ELOVL family of enzymes, particularly ELOVL1, is responsible for the elongation of saturated and monounsaturated acyl-CoAs with chain lengths of C20 and longer.[3][4][5] ELOVL1 has been shown to have high activity towards C22:0-CoA and is involved in the production of C24 and C26 fatty acids.[3] While the direct evidence for ELOVL1's activity on methyl-branched substrates is limited, its role in producing VLCFAs makes it a strong candidate for this elongation step.

The logical flow of this pathway is depicted below:

G cluster_FAS Fatty Acid Synthase Complex cluster_ER Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Acyl-Carrier-Protein Acyl-Carrier-Protein Acetyl-CoA->Acyl-Carrier-Protein Primer Elongation_Cycles_1-4 Elongation_Cycles_1-4 Acyl-Carrier-Protein->Elongation_Cycles_1-4 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation_Cycles_1-4 Extender C10-Acyl-ACP C10-Acyl-ACP Elongation_Cycles_1-4->C10-Acyl-ACP Elongation_Cycle_5 Elongation_Cycle_5 C10-Acyl-ACP->Elongation_Cycle_5 Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Elongation_Cycle_5 Extender C12-Methyl-Branched-Acyl-ACP C12-Methyl-Branched-Acyl-ACP Elongation_Cycle_5->C12-Methyl-Branched-Acyl-ACP Further_Elongation_FAS Further_Elongation_FAS C12-Methyl-Branched-Acyl-ACP->Further_Elongation_FAS C16/C18-Methyl-Branched-Acyl-CoA C16/C18-Methyl-Branched-Acyl-CoA Further_Elongation_FAS->C16/C18-Methyl-Branched-Acyl-CoA Thioesterase ELOVL1_Complex ELOVL1_Complex C16/C18-Methyl-Branched-Acyl-CoA->ELOVL1_Complex Substrate This compound This compound ELOVL1_Complex->this compound Multiple Elongation Cycles Malonyl-CoA_ER Malonyl-CoA Malonyl-CoA_ER->ELOVL1_Complex Extender G C24_Unsaturated_Fatty_Acyl-CoA C24 Monounsaturated Acyl-CoA (e.g., C24:1Δ11-CoA) Methyltransferase Methyltransferase C24_Unsaturated_Fatty_Acyl-CoA->Methyltransferase SAM S-Adenosyl-L-methionine SAM->Methyltransferase 10-Methylene_Intermediate 10-Methylene-tetracosanoyl-CoA Methyltransferase->10-Methylene_Intermediate Reductase Reductase 10-Methylene_Intermediate->Reductase NADPH NADPH NADPH->Reductase This compound This compound Reductase->this compound G cluster_Pathway1 Pathway 1 Investigation cluster_Pathway2 Pathway 2 Investigation Microsomes Microsomal Preparation (Source of ELOVL enzymes) Incubate_1 Incubation (37°C) Microsomes->Incubate_1 Precursor_1 Methyl-branched Acyl-CoA (e.g., 10-Methyl-palmitoyl-CoA) Precursor_1->Incubate_1 Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->Incubate_1 NADPH_1 NADPH NADPH_1->Incubate_1 Extraction_1 Extraction_1 Incubate_1->Extraction_1 Lipid Extraction LC-MS/MS_Analysis LC-MS/MS Analysis (Detection of this compound) Extraction_1->LC-MS/MS_Analysis Derivatization (if needed) Cell_Lysate Cell Lysate or Purified Methyltransferase/Reductase Incubate_2 Incubation (37°C) Cell_Lysate->Incubate_2 Precursor_2 C24 Unsaturated Acyl-CoA Precursor_2->Incubate_2 SAM_2 SAM SAM_2->Incubate_2 NADPH_2 NADPH NADPH_2->Incubate_2 Extraction_2 Extraction_2 Incubate_2->Extraction_2 Acyl-CoA Extraction Extraction_2->LC-MS/MS_Analysis

References

10-Methyltetracosanoyl-CoA in Lipidomics Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10-Methyltetracosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, within the context of lipidomics research. Although direct experimental data for this specific molecule is limited in current literature, this document extrapolates from established principles of lipid biochemistry and analytics to present its hypothetical biosynthesis, potential metabolic roles, and detailed protocols for its analysis. This guide serves as a foundational resource for researchers investigating the roles of novel branched-chain lipids in health and disease, offering both theoretical frameworks and practical methodologies for their study.

Introduction to this compound

This compound is the activated form of 10-methyltetracosanoic acid, a C25 saturated fatty acid with a methyl group at the tenth carbon position. As a member of the branched-chain fatty acid (BCFA) family, it is an intriguing molecule for lipidomics studies due to the diverse biological functions of BCFAs. These functions include roles in modulating membrane fluidity, acting as signaling molecules, and their association with various metabolic pathways.[1] Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are key metabolic intermediates, and understanding the specific roles of branched-chain variants like this compound is crucial for a complete picture of lipid metabolism.

Hypothetical Biosynthesis of this compound

The biosynthesis of 10-methyl-branched fatty acids in some organisms involves a two-step process acting on an unsaturated fatty acid precursor. A methyltransferase introduces a methyl group at a double bond, followed by a reductase that saturates the bond. Extrapolating from this, the biosynthesis of 10-methyltetracosanoic acid likely begins with oleic acid (18:1Δ9) undergoing elongation to form tetracosenoic acid (24:1Δ15). A specific methyltransferase would then act on the double bond, followed by reduction to the saturated branched-chain fatty acid. Finally, a very-long-chain acyl-CoA synthetase (VLC-ACS) would activate 10-methyltetracosanoic acid to its CoA ester.

Biosynthesis of this compound cluster_0 Fatty Acid Elongation cluster_1 Modification and Activation Oleoyl-CoA (18:1Δ9) Oleoyl-CoA (18:1Δ9) Eicosenoyl-CoA (20:1Δ11) Eicosenoyl-CoA (20:1Δ11) Oleoyl-CoA (18:1Δ9)->Eicosenoyl-CoA (20:1Δ11) ELOVL Docosenoyl-CoA (22:1Δ13) Docosenoyl-CoA (22:1Δ13) Eicosenoyl-CoA (20:1Δ11)->Docosenoyl-CoA (22:1Δ13) ELOVL Tetracosenoyl-CoA (24:1Δ15) Tetracosenoyl-CoA (24:1Δ15) Docosenoyl-CoA (22:1Δ13)->Tetracosenoyl-CoA (24:1Δ15) ELOVL 10-Methylenetetracosanoyl-CoA 10-Methylenetetracosanoyl-CoA Tetracosenoyl-CoA (24:1Δ15)->10-Methylenetetracosanoyl-CoA Methyltransferase (hypothetical) Tetracosenoyl-CoA (24:1Δ15)->10-Methylenetetracosanoyl-CoA This compound This compound 10-Methylenetetracosanoyl-CoA->this compound Reductase (hypothetical) 10-Methyltetracosanoic Acid 10-Methyltetracosanoic Acid 10-Methylenetetracosanoyl-CoA->10-Methyltetracosanoic Acid Hydrolysis 10-Methyltetracosanoic Acid->this compound VLC-ACS

Caption: Hypothetical Biosynthesis of this compound.

Potential Metabolic Roles and Signaling Pathways

Branched-chain fatty acids and their CoA esters are known to be potent ligands for the peroxisome proliferator-activated receptor α (PPARα).[2] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[2] The activation of PPARα by ligands such as VLCFA-CoAs and BCFA-CoAs leads to the upregulation of enzymes required for their own degradation via peroxisomal β-oxidation.[2] This suggests a feedback mechanism where the accumulation of these fatty acids stimulates their own catabolism.

Potential Signaling Pathway of this compound cluster_nucleus Nucleus This compound This compound PPARα PPARα This compound->PPARα Binds to and activates RXR RXR PPARα->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Initiates Peroxisomal β-oxidation Enzymes Peroxisomal β-oxidation Enzymes Gene Transcription->Peroxisomal β-oxidation Enzymes Upregulates Metabolic Regulation Metabolic Regulation Peroxisomal β-oxidation Enzymes->Metabolic Regulation Leads to

Caption: Hypothetical PPARα Signaling Pathway for this compound.

Experimental Protocols for the Analysis of this compound

The analysis of very-long-chain acyl-CoAs requires specialized protocols due to their amphiphilic nature and potential for degradation. The following sections outline a comprehensive workflow for the extraction and quantification of this compound from biological samples.

Sample Preparation and Extraction

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues and cells.[3][4]

Materials:

  • Frozen tissue or cell pellet

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Solvent: Isopropanol/water/acetic acid (80:20:1, v/v/v)

  • Internal Standard: C17:0-CoA or other odd-chain acyl-CoA

  • Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • Elution Solvent: Methanol (B129727) with 0.1% ammonium (B1175870) hydroxide

  • Reconstitution Solvent: 90:10 Methanol:Water

Procedure:

  • Homogenization: Weigh 20-50 mg of frozen tissue and grind to a fine powder in a pre-chilled mortar with liquid nitrogen. For cell pellets, resuspend in ice-cold PBS.

  • Extraction: Add 1 mL of ice-cold extraction solvent containing the internal standard to the powdered tissue or cell suspension. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Cleanup:

    • Condition the SPE column with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the SPE column.

    • Wash the column with 1 mL of 50% methanol in water.

    • Elute the acyl-CoAs with 1 mL of elution solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Quantification

The quantification of this compound can be achieved using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 60% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Hypothetical): Acyl-CoAs typically fragment in a predictable manner, with a characteristic neutral loss of the CoA moiety (507 Da).[3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[Calculated M+H]⁺[Precursor - 507]⁺35-45
C17:0-CoA (Internal Standard)1022.6515.640

Note: The exact m/z values for this compound need to be calculated based on its chemical formula (C₄₆H₈₄N₇O₁₇P₃S). The collision energy should be optimized empirically.

Lipidomics Workflow for this compound Analysis Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Extraction with Internal Standard Extraction with Internal Standard Homogenization->Extraction with Internal Standard Centrifugation Centrifugation Extraction with Internal Standard->Centrifugation SPE Cleanup SPE Cleanup Centrifugation->SPE Cleanup Evaporation & Reconstitution Evaporation & Reconstitution SPE Cleanup->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Biological Interpretation Biological Interpretation Quantification->Biological Interpretation

Caption: General Lipidomics Workflow for Acyl-CoA Analysis.

Quantitative Data Presentation

Due to the absence of published experimental data for this compound, the following table is provided as a template for presenting quantitative results from future studies. The values are hypothetical and for illustrative purposes only.

Sample GroupTissue/Cell TypeThis compound (pmol/mg protein)Standard Deviation
ControlLiver0.050.01
Treatment ALiver0.120.03
ControlAdipose0.020.005
Treatment AAdipose0.030.008

Conclusion and Future Directions

This compound represents a novel lipid metabolite with the potential for significant biological roles. This technical guide provides a foundational framework for its study, from its hypothetical biosynthesis to detailed analytical protocols. Future research should focus on the definitive identification and quantification of this molecule in various biological systems. Elucidating its precise metabolic pathways and signaling functions will be critical in understanding the broader implications of very-long-chain branched-chain fatty acids in health and disease, and may open new avenues for therapeutic intervention in metabolic disorders.

References

The Enigmatic Absence of 10-Methyltetracosanoyl-CoA in the Natural World: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and biochemical databases reveals no definitive evidence for the natural occurrence of 10-Methyltetracosanoyl-CoA or its corresponding fatty acid, 10-methyltetracosanoic acid. While the biosynthesis of methyl-branched fatty acids is a known process in certain bacteria, particularly within the phylum Actinobacteria, the specific C25 variant with a methyl group at the C-10 position has not been identified as a natural product. This technical guide provides an in-depth exploration of the biosynthesis of structurally related 10-methyl-branched fatty acids, the analytical methodologies available for their detection, and the hypothetical pathway for the formation of this compound, offering valuable context for researchers in lipidomics and drug discovery.

The Landscape of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, influencing membrane fluidity and permeability.[1] They are particularly abundant in Gram-positive bacteria, including the genera Mycobacterium, Corynebacterium, and Streptomyces.[2][3] The position of the methyl branch is a key structural feature, with iso- and anteiso-branched fatty acids, where the methyl group is at the penultimate or antepenultimate carbon, being common.[1] Mid-chain methyl-branched fatty acids, such as the well-characterized tuberculostearic acid (10-methyloctadecanoic acid), are also significant constituents of the lipids of Mycobacterium tuberculosis and related species.[4][5]

Biosynthesis of 10-Methyl-Branched Fatty Acids: The Tuberculostearic Acid Paradigm

While this compound remains undiscovered, the biosynthesis of the closely related and well-studied tuberculostearic acid (10-methylstearic acid, 19:0Me10) in mycobacteria provides a robust model for how such a molecule could theoretically be produced. The synthesis of 10-methyl-branched fatty acids is distinct from that of iso- and anteiso-BCFAs and involves the modification of a pre-existing unsaturated fatty acid.

The key steps in this pathway are:

  • Synthesis of Oleic Acid (18:1Δ9): The process begins with the de novo synthesis of straight-chain fatty acids, leading to the production of oleoyl-ACP.

  • Methylation of Oleoyl Phospholipid: The double bond of oleic acid, typically esterified to a phospholipid, is methylated. This reaction is catalyzed by a methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. This step results in the formation of a 10-methylene-octadecanoyl intermediate.[5]

  • Reduction of the Methylene Group: The exocyclic double bond of the 10-methylene intermediate is then reduced by a specific reductase, yielding the final 10-methyl-branched fatty acid.[5]

The genes responsible for this pathway have been identified in some bacteria. For instance, in Mycobacterium chlorophenolicum, two genes, bfaA (encoding a flavin adenine (B156593) dinucleotide-binding oxidoreductase) and bfaB (encoding a methyltransferase), are necessary for the synthesis of 10-methyl stearic acid from oleic acid when expressed in Escherichia coli.[5]

Hypothetical Biosynthesis of 10-Methyltetracosanoic Acid

Extrapolating from the tuberculostearic acid pathway, the biosynthesis of 10-methyltetracosanoic acid would likely proceed as follows:

  • Synthesis of a C24 Monounsaturated Fatty Acid: A long-chain monounsaturated fatty acid, specifically cis-10-tetracosenoic acid, would need to be synthesized.

  • Methylation: A methyltransferase, homologous to those involved in tuberculostearic acid synthesis, would methylate the double bond at the C10 position, using SAM as the methyl donor.

  • Reduction: A reductase would then reduce the resulting 10-methylene-tetracosanoic acid to 10-methyltetracosanoic acid.

The fatty acid would then need to be activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase to participate in further metabolic pathways, such as incorporation into complex lipids.

Experimental Protocols for the Detection and Analysis of Long-Chain Acyl-CoAs

The identification and quantification of a novel long-chain acyl-CoA like this compound would require sophisticated analytical techniques. The methodologies below are standard in the field of lipidomics for the analysis of such molecules.

Extraction of Long-Chain Acyl-CoAs from Biological Samples

Objective: To efficiently extract long-chain acyl-CoAs from cellular material while minimizing degradation.

Protocol:

  • Homogenization: Homogenize the tissue or cell sample in a cold potassium phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Solvent Extraction: Add a mixture of isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Purify the acyl-CoAs from the extract using an oligonucleotide purification column or a C18 SPE cartridge.

  • Elution and Concentration: Elute the bound acyl-CoAs with an appropriate solvent (e.g., 2-propanol or methanol) and concentrate the eluent under a stream of nitrogen.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate, identify, and quantify long-chain acyl-CoAs.

Protocol:

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution with a binary solvent system, typically consisting of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification. For the discovery of novel acyl-CoAs, a precursor ion scan or neutral loss scan can be employed. Acyl-CoAs characteristically exhibit a neutral loss of the phosphopantetheine portion (507 Da).

    • Transitions: For this compound, the precursor ion would be the [M+H]+ ion, and a characteristic product ion would be monitored.

Quantitative Data Presentation

As this compound has not been reported in nature, there is no quantitative data to present. However, if it were to be discovered, the data would typically be presented in a tabular format as shown below, detailing its concentration in various tissues or organisms.

Table 1: Hypothetical Quantitative Data for this compound.

Sample Source Concentration (pmol/mg protein) Method of Detection Reference
Organism X (Tissue A) Value LC-MS/MS Citation

| Organism Y (Whole Cell) | Value | GC-MS of derivative | Citation |

Signaling Pathways and Experimental Workflows

The biosynthesis of 10-methyl-branched fatty acids is a metabolic pathway rather than a signaling cascade. The workflow for the discovery and characterization of a novel branched-chain fatty acid and its CoA derivative is depicted below.

discovery_workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_quantification Quantification Phase A Lipid Extraction from Biological Sample B Untargeted Lipidomics (LC-MS/MS) A->B C Identification of Novel m/z Feature B->C D High-Resolution MS for Formula Determination C->D E Tandem MS (MS/MS) for Fragmentation Pattern D->E F Derivatization and GC-MS for Branch Position E->F G NMR Spectroscopy for Definitive Structure E->G H Synthesis of Labeled Internal Standard G->H I Development of Targeted LC-MS/MS Method H->I J Quantification in Various Samples I->J

Figure 1: Experimental workflow for the discovery and characterization of a novel branched-chain fatty acid.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 10-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyltetracosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A. Long-chain fatty acyl-CoAs (LC-CoAs) are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The accurate quantification of specific LC-CoA species like this compound is essential for understanding its role in various physiological and pathological processes. This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][2][3]

Analytical Methods Overview

The analysis of long-chain acyl-CoAs is challenging due to their low abundance in tissues and their amphiphilic nature.[4] LC-MS/MS has emerged as the most robust and reproducible method for the quantification of these molecules.[1] The general workflow involves sample preparation (extraction and purification), chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Protocol 1: Sample Preparation from Tissues and Cells

This protocol is a composite of best practices for the extraction of long-chain acyl-CoAs from biological matrices.[5][6]

Materials:

  • Biological tissue or cultured cells

  • Phosphate (B84403) buffered saline (PBS), ice-cold

  • 100 mM Potassium phosphate monobasic (KH2PO4), pH 4.9[5]

  • Acetonitrile (ACN):Isopropanol (IPA):Methanol (MeOH) (3:1:1, v/v/v)[5]

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not expected to be in the sample.

  • Homogenizer (e.g., Omni TH)

  • Sonicator

  • Centrifuge (capable of 16,000 x g and 4°C)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode)[4]

Procedure:

  • Sample Collection:

    • For tissues, excise approximately 40-50 mg of frozen tissue.[5]

    • For adherent cells, wash with ice-cold PBS and scrape cells. For suspension cells, pellet by centrifugation.

  • Homogenization:

    • In a 2 mL tube, add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9).[5]

    • Add the tissue or cell pellet.

    • Add 20 ng of the internal standard.[5]

    • Add 0.5 mL of ACN:IPA:MeOH (3:1:1).[5]

    • Homogenize the sample on ice twice using a mechanical homogenizer.[5]

  • Extraction:

    • Vortex the homogenate for 2 minutes.[5]

    • Sonicate for 3 minutes in an ice bath.[5]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[5]

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) for Purification (Optional but Recommended): [4]

    • Condition the mixed-mode SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the extraction step.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent.

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 80:20 Methanol:Water with 30 mM NH4OH).[7]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is based on established methods for long-chain acyl-CoA analysis.[1][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC C18).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the long-chain acyl-CoAs. The exact gradient should be optimized for the specific column and system.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 35-45°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (the phospho-adenosine diphosphate (B83284) moiety) is often observed.[7] The precursor ion will be the [M+H]+ of this compound. The product ion will be a fragment resulting from this neutral loss.

    • Predicted MRM Transition for this compound (C35H68N7O17P3S):

      • Precursor Ion (Q1): m/z corresponding to [C35H68N7O17P3S + H]+

      • Product Ion (Q3): m/z corresponding to [Precursor Ion - 507]

  • Collision Energy and other MS parameters: These will need to be optimized for this compound by infusing a standard, if available.

Data Presentation

The following tables summarize typical performance characteristics for the analysis of long-chain acyl-CoAs using LC-MS/MS, which can be expected to be similar for this compound.

Table 1: Quantitative Performance of LC-MS/MS Methods for Long-Chain Acyl-CoAs

ParameterReported ValueReference
Limit of Quantitation (LOQ)4.2 nM (for very-long-chain acyl-CoAs)[4]
Inter-assay CV5-6%[5]
Intra-assay CV5-10%[5]
Accuracy94.8 - 110.8%[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_purification Optional Purification sample Biological Sample (Tissue or Cells) homogenization Homogenization (KH2PO4, Organic Solvent, IS) sample->homogenization extraction Extraction (Vortexing & Sonication) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid Phase Extraction (Optional Purification) supernatant->spe Load drying Dry Down supernatant->drying Direct (if no SPE) spe->drying Elute reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: Workflow for the analysis of this compound.

Coenzyme A Biosynthesis Pathway

coa_biosynthesis pantothenate Pantothenate (Vitamin B5) phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate ATP -> ADP ppc 4'-Phospho-N-pantothenoylcysteine phosphopantothenate->ppc Cysteine, ATP -> ADP, Pi phosphopantetheine 4'-Phosphopantetheine ppc->phosphopantetheine -> CO2 dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa ATP -> PPi coa Coenzyme A dephospho_coa->coa ATP -> ADP acyl_coa This compound coa->acyl_coa ATP -> AMP, PPi enzyme1 Pantothenate Kinase (PANK) enzyme1->pantothenate enzyme2 Phosphopantothenoylcysteine Synthetase (PPCS) enzyme2->phosphopantothenate enzyme3 Phosphopantothenoylcysteine Decarboxylase (PPCDC) enzyme3->ppc enzyme4 Phosphopantetheine Adenylyl Transferase enzyme4->phosphopantetheine enzyme5 Dephosphocoenzyme A Kinase enzyme5->dephospho_coa enzyme6 Acyl-CoA Synthetase (ACS) enzyme6->coa fatty_acid 10-Methyltetracosanoic Acid fatty_acid->enzyme6

Caption: Coenzyme A biosynthesis and fatty acid activation pathway.[8][9]

References

Application Note: Quantification of 10-Methyltetracosanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and specific quantification of 10-Methyltetracosanoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a C25 branched-chain acyl-coenzyme A ester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis.[1][2][3] Very-long-chain fatty acids (VLCFAs) and their CoA esters are involved in various cellular processes, and their dysregulation has been linked to several pathological conditions, such as peroxisomal disorders.[4][5] Accurate quantification of specific acyl-CoA species like this compound is essential for understanding their physiological roles and for the development of therapeutics targeting metabolic diseases.

This application note describes a robust LC-MS/MS method for the quantification of this compound. The method utilizes a simple sample preparation procedure and a highly selective and sensitive LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation (from cell culture)

This protocol is adapted from established methods for acyl-CoA extraction.[2]

  • Cell Harvesting: Aspirate cell culture media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 2 mL of ice-cold methanol (B129727) to the culture plate and incubate at -80°C for 15 minutes. Scrape the cell lysate and transfer it to a centrifuge tube.

  • Internal Standard Spiking: Add a suitable internal standard (e.g., C15:0 CoA or a stable isotope-labeled analog if available) to the lysate.

  • Centrifugation: Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.

  • Solvent Evaporation: Transfer the supernatant to a new tube and add 1 mL of acetonitrile. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 150 µL of methanol, vortex thoroughly, and centrifuge at 15,000 x g at 4°C for 10 minutes.

  • Sample Transfer: Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

The following LC conditions are a starting point and may require optimization based on the specific system.

  • Column: A C18 reversed-phase column (e.g., Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm) is recommended for the separation of acyl-CoAs.[2]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A gradient elution should be optimized to ensure separation from other endogenous species. A representative gradient is as follows:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 20% B

  • Flow Rate: 0.2 mL/min.[2]

  • Injection Volume: 10-30 µL.[2]

  • Column Temperature: 32°C.[2]

Mass Spectrometry (MS)
  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is generally preferred for the analysis of acyl-CoAs.[6][7]

  • MRM Transitions: The MRM transitions for this compound and a potential internal standard (C15:0 CoA) should be optimized by direct infusion of standards. Protonated acyl-CoAs typically undergo a characteristic neutral loss of 507 Da (phosphoadenosine diphosphate).[7]

    • This compound: The precursor ion ([M+H]⁺) would be m/z 1162.8. The product ion would be monitored following the neutral loss of the CoA moiety.

    • Internal Standard (C15:0 CoA): Precursor ion ([M+H]⁺) at m/z 992.6, with a corresponding product ion.

  • MS Parameters: Dwell time, collision energy, and other source parameters should be optimized to maximize signal intensity.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and determining the limit of detection (LOD) and limit of quantification (LOQ). The following tables summarize representative quantitative data based on similar analyses of long-chain acyl-CoAs.[2][8]

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1162.8To be determined100To be determined
C15:0 CoA (IS)992.6To be determined100To be determined

Table 2: Method Validation Parameters

ParameterValue
Linearity (r²)> 0.99
Limit of Detection (LOD)~5 nM
Limit of Quantification (LOQ)~15 nM
Accuracy (% Recovery)85-115%
Precision (%RSD)< 15%

Visualization

Metabolic Context of this compound

The following diagram illustrates the general pathway of very-long-chain fatty acid (VLCFA) metabolism, where this compound would be an intermediate. VLCFAs are activated to their CoA esters and subsequently metabolized through peroxisomal β-oxidation.

VLCFA_Metabolism cluster_0 Cellular Environment VLCFA Very-Long-Chain Fatty Acid (e.g., 10-Methyltetracosanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase ATP, CoA Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule AMP, PPi Peroxisome Peroxisomal β-Oxidation Target_Molecule->Peroxisome Downstream Downstream Metabolites & Signaling Peroxisome->Downstream

Caption: General pathway of very-long-chain fatty acid activation and metabolism.

Experimental Workflow

The diagram below outlines the major steps in the quantification of this compound by LC-MS/MS.

LCMS_Workflow Sample_Prep Sample Preparation (Extraction & Reconstitution) LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Prep->LC_Separation Injection MS_Detection Mass Spectrometry (Positive ESI, MRM) LC_Separation->MS_Detection Elution Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Signal Acquisition

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. This method can be a valuable tool for researchers investigating the role of branched-chain very-long-chain fatty acids in health and disease. The provided protocol and parameters serve as a strong foundation for the development and validation of this assay in individual laboratories.

References

"10-Methyltetracosanoyl-CoA extraction protocol from cells"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 10-Methyltetracosanoyl-CoA Extraction Protocol from Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a branched-chain very-long-chain acyl-coenzyme A (VLCFA-CoA). The analysis of such molecules is critical for understanding cellular metabolism, particularly in the context of lipid biosynthesis and degradation pathways. Accurate quantification of specific acyl-CoA species from cellular matrixes is essential for elucidating their roles in various physiological and pathological states. However, their low abundance and inherent instability pose significant analytical challenges.

This document provides a detailed protocol for the extraction of this compound from cultured cells, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The method is based on established protocols for the extraction of long-chain and very-long-chain acyl-CoAs, involving rapid quenching of metabolic activity, efficient cell lysis, and solid-phase extraction (SPE) for purification and enrichment.

Data Presentation

The expected recovery rates and sample purity for the described protocol are summarized in the table below. These values are based on typical recoveries for long-chain acyl-CoAs using similar extraction methodologies.[1]

ParameterExpected ValueNotes
Extraction Recovery 70-80%Dependent on cell type and initial sample amount.
Purity after SPE >90%Removal of interfering phospholipids (B1166683) and other lipids.
Lower Limit of Quantification Low pmol rangeDependent on the sensitivity of the LC-MS system.

The following table provides an example of how to present quantitative data for this compound abundance in different cell lines. Note: The values presented here are hypothetical and for illustrative purposes only.

Cell LineTreatmentThis compound (pmol/10^6 cells)
HEK293 Control0.5 ± 0.1
HEK293 Treatment X2.3 ± 0.4
HepG2 Control1.2 ± 0.2
HepG2 Treatment Y0.3 ± 0.05

Experimental Protocols

This protocol is designed for the extraction of this compound from either adherent or suspension cell cultures. All steps should be performed on ice or at 4°C to minimize enzymatic degradation and hydrolysis of the acyl-CoA.

Materials and Reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade), ice-cold

  • Isopropanol (LC-MS grade), ice-cold

  • Glacial acetic acid

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or a specialized 2-(2-pyridyl)ethyl column)

  • SPE Column Conditioning Solution (e.g., Methanol)

  • SPE Wash Solution (e.g., 100 mM KH2PO4, pH 4.9)

  • SPE Elution Solution (e.g., 2-Propanol or a buffered organic solvent)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching >12,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure

1. Cell Harvesting and Quenching

  • For Adherent Cells:

    • Aspirate the culture medium from the culture dish.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to the plate.

    • Use a cell scraper to scrape the cells into the cold methanol. This action simultaneously quenches metabolic activity and initiates cell lysis.

  • For Suspension Cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

    • Resuspend the final cell pellet in 1 mL of ice-cold methanol.

2. Extraction of Acyl-CoAs

  • Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.

  • Spike the sample with an appropriate internal standard (e.g., Heptadecanoyl-CoA) to correct for extraction efficiency and instrument variability.

  • Add 1 mL of 2-Propanol to the tube.

  • Add 2 mL of Acetonitrile, and vortex vigorously for 2 minutes.[2]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[2]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new clean tube.

3. Solid-Phase Extraction (SPE) for Purification

  • Column Conditioning: Condition the SPE column (e.g., C18) by passing 2 mL of methanol, followed by 2 mL of the wash solution through it.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.

  • Washing: Wash the column with 2 mL of the wash solution to remove unbound impurities like salts and polar metabolites.

  • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the elution solution. Collect the eluate in a clean tube.

4. Sample Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried acyl-CoAs in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for your downstream LC-MS analysis (e.g., a mixture of 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[3]

5. Analysis by LC-MS/MS

  • Transfer the reconstituted sample to an autosampler vial for analysis.

  • Employ a reverse-phase C18 column for chromatographic separation.

  • Use a binary gradient elution system, for example, with mobile phase A consisting of an aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9) and mobile phase B consisting of acetonitrile.[1]

  • Detection is typically performed using a tandem mass spectrometer in negative ion mode, monitoring for the specific precursor-to-product ion transitions for this compound and the internal standard.

Mandatory Visualization

ExtractionWorkflow cluster_harvesting 1. Cell Harvesting & Quenching cluster_extraction 2. Solvent Extraction cluster_spe 3. Solid-Phase Extraction (SPE) cluster_analysis 4. Sample Preparation & Analysis start Cultured Cells harvest Wash with ice-cold PBS start->harvest quench Add ice-cold Methanol harvest->quench add_solvents Add 2-Propanol & Acetonitrile quench->add_solvents Transfer Lysate vortex Vortex Vigorously add_solvents->vortex centrifuge Centrifuge (12,000 x g, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Column condition->load wash Wash Impurities load->wash elute Elute Acyl-CoAs wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the extraction of this compound from cells.

AcylCoA_Pathway cluster_downstream Downstream Metabolic Fates FattyAcid 10-Methyltetracosanoic Acid (Branched-Chain Fatty Acid) AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase ATP ATP ATP->AcylCoA_Synthetase AMP_PPi AMP + PPi CoA_SH Coenzyme A (CoA-SH) CoA_SH->AcylCoA_Synthetase AcylCoA_Synthetase->AMP_PPi Target_AcylCoA This compound AcylCoA_Synthetase->Target_AcylCoA BetaOxidation β-Oxidation Target_AcylCoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis Target_AcylCoA->LipidSynthesis

Caption: Activation of a branched-chain fatty acid to its CoA ester.

References

Application Notes and Protocols for Utilizing 10-Methyltetracosanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyltetracosanoyl-CoA is a C25 branched-chain fatty acyl-CoA. The study of the metabolism of such branched-chain fatty acids is crucial for understanding various physiological and pathological processes. Unlike their straight-chain counterparts, branched-chain fatty acids often undergo metabolism in peroxisomes and require a specific set of enzymes. This document provides detailed application notes and protocols for the use of this compound as a substrate in various enzyme assays, targeting key enzymes involved in branched-chain fatty acid metabolism. These protocols are designed to be adaptable for research in drug discovery, diagnostics, and fundamental biology.

Potential Enzyme Classes Utilizing this compound

Based on the metabolism of other methyl-branched fatty acids, the following enzyme classes are prime candidates for utilizing this compound as a substrate:

  • Branched-Chain Acyl-CoA Dehydrogenase (BCAD) : Initiates the β-oxidation of branched-chain acyl-CoAs.

  • Fatty Acid Elongases (ELOVL) : Involved in the elongation of fatty acyl-CoAs.

  • Phytanoyl-CoA Dioxygenase (PHYH) : Catalyzes the α-oxidation of 3-methyl branched fatty acids. While the methyl group in this compound is not at the 3-position, the potential for activity should be considered.

  • 2-Methylacyl-CoA Racemase (AMACR) : Interconverts (R)- and (S)-2-methylacyl-CoA esters, a necessary step for the β-oxidation of certain branched-chain fatty acids.

Substrate Preparation: Synthesis of this compound

The availability of this compound is limited. Researchers may need to synthesize it, starting from the corresponding fatty acid.

Step 1: Synthesis of 10-Methyltetracosanoic Acid

A potential synthetic route can be adapted from the synthesis of 10-methyloctadecanoic acid. This would involve the coupling of two smaller, functionalized hydrocarbon chains. For example, a Grignard reagent derived from a 10-carbon methyl-branched alkyl halide could be reacted with a 14-carbon ω-halo fatty acid ester.

Step 2: Conversion to this compound

The synthesized 10-methyltetracosanoic acid can be converted to its CoA ester using a long-chain acyl-CoA synthetase. A general radiometric assay protocol can be adapted for this synthesis.[1]

Experimental Protocols

Protocol 1: Branched-Chain Acyl-CoA Dehydrogenase (BCAD) Activity Assay

This protocol is adapted from the anaerobic ETF fluorescence reduction assay, a gold standard for measuring acyl-CoA dehydrogenase activity.[2]

Principle: The activity of BCAD is measured by monitoring the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.

Experimental Workflow:

BCAD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Enzyme Purified BCAD Enzyme Mix Mix Enzyme, ETF, and Buffer in a 96-well plate Enzyme->Mix Substrate This compound Initiate Initiate reaction by adding Substrate Substrate->Initiate ETF Recombinant ETF ETF->Mix Buffer Assay Buffer Buffer->Mix Deoxygenate Deoxygenate with glucose/glucose oxidase/catalase Mix->Deoxygenate Deoxygenate->Initiate Measure Measure fluorescence decay (Excitation: 380 nm, Emission: 495 nm) Initiate->Measure

Caption: Workflow for the BCAD activity assay.

Materials:

  • Purified recombinant Branched-Chain Acyl-CoA Dehydrogenase (BCAD)

  • This compound (substrate)

  • Recombinant porcine Electron Transfer Flavoprotein (ETF)

  • Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EGTA

  • Deoxygenation System: 10 mM glucose, 20 units/mL glucose oxidase, 120 units/mL catalase

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and determine its concentration.

  • In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of the deoxygenation system

    • 10 µL of recombinant ETF (final concentration ~5 µM)

    • 10 µL of purified BCAD enzyme (concentration to be optimized)

  • Incubate the plate at 37°C for 10 minutes to allow for deoxygenation.

  • Initiate the reaction by adding 20 µL of this compound solution to each well. A range of substrate concentrations should be tested to determine kinetic parameters.

  • Immediately place the plate in the plate reader and monitor the decrease in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 495 nm for 10-20 minutes.

  • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

Data Presentation:

Substrate Concentration (µM)Initial Rate (RFU/min)
00
1...
5...
10...
25...
50...
100...

Protocol 2: Fatty Acid Elongase (ELOVL) Activity Assay

This protocol is adapted from methods used to measure the activity of microsomal fatty acid elongases.[3]

Principle: The elongation of this compound is measured by the incorporation of radiolabeled malonyl-CoA into a longer-chain fatty acyl-CoA product.

Experimental Workflow:

ELOVL_Assay_Workflow cluster_prep Preparation cluster_assay Assay Microsomes Microsomal Preparation (source of ELOVL) Incubate Incubate Microsomes, Substrate, Cofactors, and Buffer Microsomes->Incubate Substrate This compound Substrate->Incubate MalonylCoA [14C]Malonyl-CoA Start Start reaction with [14C]Malonyl-CoA MalonylCoA->Start Cofactors NADPH Cofactors->Incubate Buffer Reaction Buffer Buffer->Incubate Incubate->Start Stop Stop reaction with strong base Start->Stop Extract Extract fatty acids Stop->Extract Analyze Analyze by TLC or HPLC and quantify radioactivity Extract->Analyze

Caption: Workflow for the ELOVL activity assay.

Materials:

  • Microsomal fraction containing ELOVL enzymes

  • This compound

  • [1,3-¹⁴C]Malonyl-CoA

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.2, containing 1 mM MgCl₂, 1 mM ATP, 0.1 mM CoA, and 1 mM NADPH

  • Stopping Solution: 25% KOH in 50% ethanol

  • Hexane

  • TLC plates (silica gel)

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mix containing the Reaction Buffer, microsomes (e.g., 100 µg protein), and 10-Methyltetracsanoyl-CoA (e.g., 50 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [¹⁴C]Malonyl-CoA (e.g., 100 µM, 1 µCi).

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 1 mL of the Stopping Solution and heat at 60°C for 1 hour to saponify the fatty acyl-CoAs.

  • Acidify the mixture with HCl and extract the fatty acids with hexane.

  • Separate the fatty acids by TLC and visualize the spots (e.g., with iodine vapor).

  • Scrape the spots corresponding to the elongated product and the unreacted substrate and quantify the radioactivity by scintillation counting.

Data Presentation:

SubstrateProduct Radioactivity (CPM)Elongase Activity (nmol/mg/min)
Control (no substrate)......
This compound......
Palmitoyl-CoA (positive control)......

Protocol 3: Phytanoyl-CoA Dioxygenase (PHYH) Activity Assay

This protocol is based on the known reaction of PHYH, which is a 2-oxoglutarate-dependent oxygenase.[4][5][6]

Principle: The activity of PHYH is determined by measuring the formation of succinate (B1194679) from 2-oxoglutarate, which is coupled to the hydroxylation of the acyl-CoA substrate.

Experimental Workflow:

PHYH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Enzyme Recombinant PHYH Mix Combine all components Enzyme->Mix Substrate This compound Substrate->Mix CoSubstrate [1-14C]2-Oxoglutarate CoSubstrate->Mix Cofactors Fe(II), Ascorbate Cofactors->Mix Buffer Reaction Buffer Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop reaction with acid Incubate->Stop Analyze Measure [14C]Succinate formation by HPLC Stop->Analyze

Caption: Workflow for the PHYH activity assay.

Materials:

  • Recombinant Phytanoyl-CoA Dioxygenase (PHYH)

  • This compound

  • [1-¹⁴C]2-Oxoglutarate

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Cofactors: 1 mM FeSO₄, 2 mM Ascorbic acid

  • Stopping Solution: 1 M HCl

  • HPLC system with a radiodetector

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing Reaction Buffer, PHYH enzyme, FeSO₄, and ascorbic acid.

  • Add this compound to the desired final concentration.

  • Initiate the reaction by adding [1-¹⁴C]2-Oxoglutarate.

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding the Stopping Solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the amount of [¹⁴C]succinate formed.

Data Presentation:

Substrate[¹⁴C]Succinate Formed (nmol)PHYH Activity (nmol/mg/min)
No substrate control......
This compound......
Phytanoyl-CoA (positive control)......

Kinetic Parameters of Human Phytanoyl-CoA Dioxygenase (PHYH) with Various Substrates:

SubstrateK_M (µM)
Phytanoyl-CoA29.5
3-Methylhexadecanoyl-CoA40.8
Hexadecanoyl-CoA29.1

Data from UniProt: P504S

Protocol 4: 2-Methylacyl-CoA Racemase (AMACR) Activity Assay

This protocol is a colorimetric assay adapted for measuring racemase activity.[7]

Principle: The racemization of a synthetic substrate, 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA, leads to the elimination of the chromophore 2,4-dinitrophenolate, which can be monitored spectrophotometrically. While this assay uses a synthetic substrate, the activity of the enzyme with this compound can be assessed through a competition assay.

Experimental Workflow:

AMACR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Enzyme Recombinant AMACR Mix Mix Enzyme, Buffer, and Test Substrate Enzyme->Mix SyntheticSubstrate Racemic 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA Initiate Initiate with Synthetic Substrate SyntheticSubstrate->Initiate TestSubstrate This compound (as competitor) TestSubstrate->Mix Buffer Assay Buffer Buffer->Mix Mix->Initiate Monitor Monitor absorbance increase at 354 nm Initiate->Monitor

Caption: Workflow for the AMACR competition assay.

Materials:

  • Recombinant 2-Methylacyl-CoA Racemase (AMACR)

  • Racemic 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA

  • This compound

  • Assay Buffer: 50 mM NaH₂PO₄-NaOH, pH 7.4, 100 mM NaCl, 1 mM EDTA

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • In a 96-well plate, prepare reaction mixtures containing Assay Buffer and a fixed concentration of AMACR enzyme.

  • To test for inhibition, add varying concentrations of this compound to the wells.

  • Initiate the reaction by adding the synthetic substrate, 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA, to a final concentration near its K_M.

  • Immediately measure the increase in absorbance at 354 nm over time.

  • Calculate the initial reaction rates. A decrease in the rate in the presence of this compound indicates that it is a substrate or inhibitor of AMACR.

Data Presentation:

[this compound] (µM)Initial Rate (ΔAbs/min)% Inhibition
0...0
1......
10......
50......
100......

Signaling and Metabolic Pathways

The metabolism of branched-chain fatty acids is a complex process involving multiple enzymes and cellular compartments.

Branched_Chain_FA_Metabolism cluster_peroxisome Peroxisome cluster_mitochondria Mitochondria 10-Methyltetracosanoic Acid 10-Methyltetracosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 10-Methyltetracosanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Peroxisome Peroxisome This compound->Peroxisome Mitochondria Mitochondria This compound->Mitochondria PHYH PHYH Peroxisome->PHYH AMACR AMACR Peroxisome->AMACR BCAD BCAD Mitochondria->BCAD β-Oxidation β-Oxidation BCAD->β-Oxidation ELOVL ELOVL Elongated Fatty Acyl-CoA Elongated Fatty Acyl-CoA ELOVL->Elongated Fatty Acyl-CoA Hydroxylated Acyl-CoA Hydroxylated Acyl-CoA PHYH->Hydroxylated Acyl-CoA Racemized Acyl-CoA Racemized Acyl-CoA AMACR->Racemized Acyl-CoA 10-Methyltetracsanoyl-CoA 10-Methyltetracsanoyl-CoA 10-Methyltetracsanoyl-CoA->ELOVL

Caption: Potential metabolic pathways for this compound.

Conclusion

The protocols and application notes provided herein offer a framework for investigating the enzymatic processing of this compound. Given the limited direct data on this specific substrate, these methods, adapted from established assays for similar branched-chain fatty acyl-CoAs, will enable researchers to explore its role in lipid metabolism and related diseases. Further optimization of these assays will be necessary to determine the precise kinetic parameters of the involved enzymes with this compound.

References

Application Notes and Protocols for the In Vitro Reconstitution of 10-Methyltetracosanoyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro reconstitution of the biosynthesis of 10-methyltetracosanoyl-CoA, a long-chain, mid-chain methyl-branched fatty acyl-CoA. The protocols are based on established methodologies for the study of fatty acid synthases (FAS) and polyketide synthases (PKS), with a particular focus on systems that incorporate methylmalonyl-CoA, such as the mycocerosic acid synthase (MAS) from Mycobacterium tuberculosis.

Introduction

This compound is a C25 fatty acyl-CoA with a methyl branch at the C10 position. Its biosynthesis is proposed to proceed via a modular synthase, likely a Type I Polyketide Synthase (PKS) or a specialized Fatty Acid Synthase (FAS), that utilizes a long-chain acyl-CoA as a primer and both malonyl-CoA and methylmalonyl-CoA as extender units. The in vitro reconstitution of this biosynthetic pathway is crucial for understanding its mechanism, enzyme kinetics, and for the development of potential inhibitors.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to start with a C14 fatty acyl-CoA primer, followed by one cycle of elongation with methylmalonyl-CoA and four cycles with malonyl-CoA.

This compound Biosynthesis Primer Myristoyl-CoA (C14) PKS_Module1 PKS Module (KS, AT, DH, ER, KR, ACP) + Methylmalonyl-CoA Primer->PKS_Module1 Intermediate1 2-Methylhexadecanoyl-ACP PKS_Module1->Intermediate1 PKS_Module2 PKS Module (KS, AT, DH, ER, KR, ACP) + Malonyl-CoA Intermediate1->PKS_Module2 Intermediate2 4-Methyloctadecanoyl-ACP PKS_Module2->Intermediate2 PKS_Module3 PKS Module (KS, AT, DH, ER, KR, ACP) + Malonyl-CoA Intermediate2->PKS_Module3 Intermediate3 6-Methyl-eicosanoyl-ACP PKS_Module3->Intermediate3 PKS_Module4 PKS Module (KS, AT, DH, ER, KR, ACP) + Malonyl-CoA Intermediate3->PKS_Module4 Intermediate4 8-Methyl-docosanoyl-ACP PKS_Module4->Intermediate4 PKS_Module5 PKS Module (KS, AT, DH, ER, KR, ACP) + Malonyl-CoA Intermediate4->PKS_Module5 Intermediate5 10-Methyltetracosanoyl-ACP PKS_Module5->Intermediate5 TE Thioesterase (TE) Intermediate5->TE Product This compound TE->Product

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow

The in vitro reconstitution involves the expression and purification of the synthase enzyme, followed by an in vitro reaction with the necessary substrates and cofactors, and finally, product analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental_Workflow Cloning Gene Cloning and Expression (e.g., in E. coli) Purification Protein Purification (Affinity & Size-Exclusion Chromatography) Cloning->Purification Reaction In Vitro Reconstitution Assay Purification->Reaction Extraction Product Extraction (Saponification & Methylation) Reaction->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Analysis and Quantification Analysis->Data

Caption: Experimental workflow for in vitro reconstitution.

Quantitative Data

The following tables provide representative concentrations and conditions for the in vitro reconstitution assay, based on studies of similar enzyme systems.

Table 1: Reaction Components for In Vitro Assay

ComponentStock ConcentrationFinal ConcentrationPurpose
Purified Synthase1-5 mg/mL1-10 µMEnzyme
Myristoyl-CoA10 mM50-100 µMPrimer
Malonyl-CoA50 mM200-500 µMExtender Unit
Methylmalonyl-CoA10 mM100-200 µMExtender Unit
NADPH100 mM1-2 mMReductant
Dithiothreitol (DTT)1 M1-5 mMReducing Agent
Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)1 M100 mMMaintain pH

Table 2: Typical Kinetic Parameters for Methylmalonyl-CoA Incorporating Synthases

SubstrateKmVmaxReference System
Long-chain Acyl-CoA10-50 µM-Mycocerosic Acid Synthase
Methylmalonyl-CoA50-150 µM1-5 µmol/min/mgMycocerosic Acid Synthase
Malonyl-CoA20-100 µM5-20 µmol/min/mgFatty Acid Synthase
NADPH10-30 µM-Mycocerosic Acid Synthase

Experimental Protocols

Protocol 1: Expression and Purification of the Synthase Enzyme

This protocol is adapted from methods for purifying large modular polyketide synthases.

1. Gene Cloning and Expression:

  • The gene encoding the putative this compound synthase is cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His-tag or Strep-tag).

  • The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A starter culture is grown overnight and used to inoculate a larger volume of culture medium.

  • Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) for 12-16 hours to enhance protein solubility.

2. Cell Lysis:

  • Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Cells are lysed by sonication or high-pressure homogenization on ice.

  • The cell lysate is clarified by centrifugation to remove cell debris.

3. Affinity Chromatography:

  • The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • The column is washed with a buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole).

  • The protein is eluted with a high concentration of the eluting agent (e.g., 250 mM imidazole).

4. Size-Exclusion Chromatography:

  • The eluted protein is concentrated and further purified by size-exclusion chromatography to remove aggregates and other contaminants.

  • The protein is eluted in a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

  • The purity of the protein is assessed by SDS-PAGE.

Protocol 2: In Vitro Reconstitution Assay

1. Reaction Setup:

  • In a microcentrifuge tube, combine the reaction components as listed in Table 1 in the specified final concentrations in a total volume of 100-200 µL.

  • The reaction should be assembled on ice.

2. Reaction Incubation:

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-30°C) for a specified time (e.g., 1-4 hours).

3. Reaction Quenching:

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 2 M NaOH or 10% KOH in methanol) to saponify the acyl-CoA products to free fatty acids.

Protocol 3: Product Analysis by GC-MS

1. Saponification and Acidification:

  • After quenching, incubate the reaction mixture at 60-70°C for 1 hour to ensure complete saponification.

  • Cool the mixture and acidify to pH 2-3 with a strong acid (e.g., concentrated HCl).

2. Extraction of Free Fatty Acids:

  • Extract the free fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Repeat the extraction twice and pool the organic layers.

  • Evaporate the solvent under a stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Resuspend the dried fatty acids in a methylation reagent (e.g., BF3-methanol or TMSH).

  • Incubate at 60°C for 30 minutes.

  • Add water and extract the FAMEs with hexane.

  • The hexane layer is collected and dried under nitrogen.

4. GC-MS Analysis:

  • Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

  • Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like DB-23 or a non-polar column like DB-5ms).

  • Use a temperature program that allows for the separation of long-chain fatty acid methyl esters.

  • The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range.

  • The product, 10-methyltetracosanoyl methyl ester, is identified by its retention time and mass spectrum compared to standards or by interpretation of its fragmentation pattern.

Concluding Remarks

The in vitro reconstitution of this compound biosynthesis provides a powerful platform for detailed biochemical and mechanistic studies. The protocols outlined above, using the mycocerosic acid synthase system as a model, offer a robust starting point for researchers to investigate this and other branched-chain fatty acid biosynthetic pathways. These studies are essential for advancing our understanding of microbial lipid metabolism and for the development of novel therapeutics targeting these pathways.

Metabolic Labeling of 10-Methyltetracosanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs), particularly those with branched chains, are integral components of cellular membranes and are involved in numerous biological processes. 10-Methyltetracosanoyl-CoA, a C25 branched-chain fatty acyl-CoA, is of increasing interest due to its potential roles in membrane fluidity, cellular signaling, and lipid metabolism. Metabolic labeling with stable isotopes offers a powerful approach to trace the uptake, trafficking, and incorporation of this compound into complex lipids, providing insights into its metabolic fate and physiological functions.

This document provides detailed application notes and protocols for the metabolic labeling of this compound in cultured cells. The methodologies described herein are based on established principles of fatty acid metabolic labeling and mass spectrometric analysis, adapted for this specific very-long-chain branched-chain fatty acid.

Application Notes

The metabolic labeling of this compound can be applied to a variety of research areas:

  • Membrane Biology: Investigate the incorporation and distribution of this compound into different cellular membranes (plasma membrane, endoplasmic reticulum, mitochondria). The unique structure of this branched-chain fatty acid may influence membrane fluidity, thickness, and the formation of lipid rafts.[1]

  • Lipid Metabolism and Storage: Trace the metabolic fate of this compound, determining its incorporation into various lipid classes such as phospholipids, triglycerides, and ceramides. This can elucidate how cells handle and store this specific fatty acid.

  • Cellular Signaling: While specific signaling pathways involving this compound are still under investigation, VLCFAs and their derivatives are known to be involved in signaling cascades that regulate cellular processes like apoptosis and stress responses.[2][3][4] Labeled this compound can be used to identify downstream signaling molecules and pathways.

  • Drug Development: Understanding the metabolism of unique fatty acids like this compound can provide insights into metabolic disorders. Labeled compounds can be used to screen for drugs that modulate the enzymes involved in its metabolism.

  • Biomarker Discovery: The abundance and metabolism of specific VLCFAs may be altered in disease states. Metabolic labeling can aid in identifying and validating potential biomarkers for diagnosis and prognosis.

Experimental Protocols

Disclaimer: The following protocols are generalized based on methods for other very-long-chain fatty acids due to the limited specific literature on this compound. Optimization for specific cell lines and experimental conditions is recommended.

Protocol 1: Synthesis of Isotopically Labeled 10-Methyltetracosanoic Acid

Objective: To synthesize a stable isotope-labeled version of 10-methyltetracosanoic acid (e.g., with ¹³C or ²H) for use in metabolic labeling studies. A common approach involves the use of labeled precursors in a multi-step organic synthesis. The following is a conceptual outline.

Conceptual Synthesis Scheme:

A practical synthetic route could involve the coupling of a labeled alkyl fragment to a long-chain precursor. For example, a Grignard reagent prepared from a ¹³C-labeled methyl iodide could be used to introduce the labeled methyl group.

General Steps:

  • Precursor Synthesis: Synthesize a long-chain fatty acid precursor with a suitable functional group for the introduction of the labeled methyl group.

  • Isotope Incorporation: Introduce the stable isotope label (e.g., ¹³CH₃) via a nucleophilic substitution or addition reaction.

  • Chain Elongation: If necessary, elongate the carbon chain to reach the C24 backbone.

  • Purification: Purify the final isotopically labeled 10-methyltetracosanoic acid using chromatographic techniques (e.g., HPLC).

  • Characterization: Confirm the structure and isotopic enrichment of the final product by NMR and mass spectrometry.

Protocol 2: Metabolic Labeling of Cultured Cells

Objective: To label cellular lipids with exogenously supplied isotopically labeled 10-methyltetracosanoic acid.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HepG2, or a cell line relevant to the research question)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Isotopically labeled 10-methyltetracosanoic acid (from Protocol 1)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • Internal standards for mass spectrometry (e.g., odd-chain fatty acyl-CoAs)

Procedure:

  • Preparation of Labeled Fatty Acid-BSA Complex:

    • Dissolve the isotopically labeled 10-methyltetracosanoic acid in ethanol.

    • In a sterile tube, add the fatty acid solution to a solution of fatty acid-free BSA in serum-free medium to achieve the desired final concentration (e.g., 10-100 µM).

    • Incubate at 37°C for 30 minutes to allow complex formation.

  • Cell Seeding:

    • Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of labeling.

  • Metabolic Labeling:

    • Remove the growth medium from the cells and wash once with warm PBS.

    • Add the complete medium containing the labeled 10-methyltetracosanoic acid-BSA complex to the cells.

    • Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours). The optimal time will depend on the research question and cell type.

  • Cell Harvesting and Lipid Extraction:

    • After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS and pellet them by centrifugation.

    • Extract total lipids from the cell pellet using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.[2]

    • Add an internal standard mix to the extraction solvent for quantitative analysis.

    • Separate the organic and aqueous phases by centrifugation. The lower organic phase contains the lipids.

  • Sample Preparation for Mass Spectrometry:

    • Dry the lipid extract under a stream of nitrogen.

    • For acyl-CoA analysis, specific extraction protocols are required to maintain their stability.

    • For analysis of fatty acids within complex lipids, the lipid extract can be hydrolyzed, and the resulting fatty acids derivatized (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis or analyzed directly by LC-MS/MS.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify the incorporation of labeled this compound into various lipid species.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.

General LC-MS/MS Method:

  • Chromatographic Separation:

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in either positive or negative ion mode, depending on the lipid class of interest.

    • For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. The MRM transitions will be specific for the precursor and a characteristic fragment ion of the labeled lipid.

    • For acyl-CoAs, a characteristic neutral loss of 507 Da (the phospho-ADP moiety) is often observed.[5]

    • For branched-chain fatty acids, characteristic fragmentation patterns can reveal the position of the methyl branch.[6]

Data Presentation

Table 1: Hypothetical Quantitative Data for the Incorporation of ¹³C-10-Methyltetracosanoic Acid into Cellular Lipids of HEK293 Cells after 24 hours of Labeling.

Lipid ClassLabeled Fatty Acid Incorporation (%)Fold Change over Control
Phosphatidylcholine (PC)15.2 ± 2.112.5
Phosphatidylethanolamine (PE)10.8 ± 1.59.7
Phosphatidylserine (PS)5.3 ± 0.84.1
Triglycerides (TG)45.7 ± 5.338.2
Ceramides3.1 ± 0.62.5

Data are presented as mean ± standard deviation and represent a hypothetical example for illustrative purposes.

Visualizations

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol Labeled_10_Me_C24 Isotopically Labeled 10-Methyltetracosanoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Labeled_10_Me_C24->ACSL Uptake 10_Me_C24_CoA This compound Complex_Lipids Incorporation into Complex Lipids 10_Me_C24_CoA->Complex_Lipids Beta_Oxidation β-Oxidation 10_Me_C24_CoA->Beta_Oxidation ACSL->10_Me_C24_CoA Activation

Caption: Metabolic fate of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Metabolic Labeling with Isotopic 10-Methyltetracosanoic Acid Cell_Culture->Labeling Harvesting 3. Cell Harvesting Labeling->Harvesting Lipid_Extraction 4. Total Lipid Extraction Harvesting->Lipid_Extraction MS_Analysis 5. LC-MS/MS Analysis Lipid_Extraction->MS_Analysis Data_Analysis 6. Data Analysis and Quantification MS_Analysis->Data_Analysis

Caption: Experimental workflow for metabolic labeling.

References

Application Notes and Protocols for 10-Methyltetracosanoyl-CoA Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyltetracosanoyl-CoA is a long-chain acyl-coenzyme A (CoA) that plays a role in fatty acid metabolism. Accurate quantification of this and other very-long-chain fatty acyl-CoAs is crucial for understanding various physiological and pathological processes. This document provides detailed application notes and protocols for the use of this compound as a standard in mass spectrometry-based quantitative analyses. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for long-chain acyl-CoAs.

Quantitative Data Summary

The following tables summarize the key parameters for the quantitative analysis of this compound using LC-MS/MS. These values are representative and may require optimization for specific instrumentation and experimental conditions.

Table 1: Mass Spectrometry Parameters for this compound Analysis

ParameterPositive Ion ModeNegative Ion Mode
Precursor Ion (Q1) m/z[M+H]⁺[M-H]⁻
Product Ion (Q3) m/z[M+H-507]⁺[M-H-PO₃]⁻
Declustering Potential (DP)Optimized for signalOptimized for signal
Collision Energy (CE)Optimized for fragmentationOptimized for fragmentation
Cell Exit Potential (CXP)Optimized for signalOptimized for signal

Note: The exact m/z values for the precursor and product ions will need to be calculated based on the precise molecular weight of this compound.

Table 2: Liquid Chromatography Parameters for Acyl-CoA Separation

ParameterCondition
ColumnC18 Reversed-Phase (e.g., 150 x 2.1 mm, 1.8 µm)
Mobile Phase A5 mM Ammonium Acetate in Water (pH 8) or Ammonium Hydroxide (pH 10.5)
Mobile Phase BAcetonitrile
Flow Rate0.2 mL/min
Column Temperature30-40 °C
Injection Volume5-10 µL

Table 3: Performance Characteristics of the Quantitative Method

ParameterValue
Limit of Detection (LOD)3x Signal-to-Noise
Limit of Quantitation (LOQ)10x Signal-to-Noise
Linearity (r²)> 0.99
Inter-run Precision (%RSD)< 15%
Intra-run Precision (%RSD)< 5%
Accuracy (% Recovery)85-115%

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of Acyl-CoAs

This protocol describes a solid-phase extraction (SPE) method for isolating long-chain acyl-CoAs from biological samples.

Materials:

  • Biological tissue or cell pellets

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or Acetonitrile/Methanol/Water (2:2:1 v/v/v) extraction solvent[1][2]

  • Internal Standard (e.g., an odd-chain length fatty acyl-CoA)

  • SPE cartridges (C18)

  • SPE conditioning, wash, and elution solvents

  • Centrifuge

  • Lyophilizer (if using organic extraction)

Procedure:

  • Homogenize the tissue or cell pellet in the ice-cold extraction solvent.

  • Spike the homogenate with the internal standard.

  • Centrifuge at 14,000 x g for 15 minutes at 4 °C to pellet proteins and cellular debris.[2]

  • Collect the supernatant containing the acyl-CoAs.

  • Condition the C18 SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs using an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS analysis (e.g., 50:45:5 methanol:water:chloroform).[3]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the reconstituted sample extract onto the column.

  • Perform a gradient elution to separate the acyl-CoAs. A typical gradient might start at a low percentage of mobile phase B (acetonitrile) and ramp up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.[2]

  • The mass spectrometer should be operated in positive ion ESI mode.

  • Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transition for this compound and the internal standard. A neutral loss scan of 507 Da can also be used for profiling complex mixtures of acyl-CoAs.[3][4]

  • Optimize the MS parameters (DP, CE, CXP) by infusing the this compound standard.

Protocol 3: Data Analysis and Quantification

Procedure:

  • Integrate the chromatographic peaks corresponding to this compound and the internal standard using the instrument's software.

  • Generate a calibration curve by analyzing a series of known concentrations of the this compound standard.

  • Calculate the concentration of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample homogenization Homogenization with Internal Standard sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe_loading SPE Cartridge Loading supernatant->spe_loading spe_wash Washing spe_loading->spe_wash spe_elution Elution spe_wash->spe_elution reconstitution Drying and Reconstitution spe_elution->reconstitution lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis peak_integration Peak Integration lcms_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_inputs Inputs cluster_lcms LC-MS/MS System cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Output standard This compound Standard lc_column C18 Column standard->lc_column sample Biological Sample Extract sample->lc_column esi_source ESI Source lc_column->esi_source quad1 Quadrupole 1 (Q1) Precursor Ion Selection esi_source->quad1 collision_cell Collision Cell (Q2) Fragmentation quad1->collision_cell quad3 Quadrupole 3 (Q3) Product Ion Selection collision_cell->quad3 detector Detector quad3->detector chromatogram Chromatogram detector->chromatogram mass_spectrum Mass Spectrum detector->mass_spectrum quant_data Quantitative Data chromatogram->quant_data mass_spectrum->quant_data

Caption: Logical flow of this compound analysis by LC-MS/MS.

References

Application Notes and Protocols for the Chromatographic Separation of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in fatty acid metabolism, serving as substrates for β-oxidation and the synthesis of complex lipids. Their accurate quantification is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic syndrome, diabetes, and cancer. This document provides detailed protocols for the extraction, separation, and quantification of long-chain acyl-CoAs from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methodologies that emphasize high recovery and reproducibility.[1][2]

Materials:

  • Frozen tissue (~40-100 mg)[1][3]

  • 100 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9[1][3]

  • Acetonitrile (ACN)[1]

  • 2-Propanol[1]

  • Methanol[3]

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution[3]

  • Glass homogenizer[1]

  • Centrifuge

Procedure:

  • Place approximately 40 mg of frozen tissue into a glass homogenizer on ice.[3]

  • Add 0.5 ml of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and 0.5 ml of a solvent mixture of ACN:2-propanol:methanol (3:1:1) containing the internal standard (e.g., 20 ng of C17:0-CoA).[3]

  • Homogenize the tissue sample on ice.[3]

  • Perform a second homogenization to ensure complete tissue disruption.[1]

  • Transfer the homogenate to a microcentrifuge tube and centrifuge to pellet the cellular debris.

  • Collect the supernatant containing the acyl-CoAs for solid-phase extraction (SPE) cleanup or direct injection, depending on the LC-MS method.

Solid-Phase Extraction (SPE) for Sample Cleanup

For cleaner samples and to concentrate the analytes, an SPE step is recommended.

Materials:

  • Oligonucleotide purification column or equivalent SPE cartridge[1]

  • Acetonitrile (ACN)[1]

  • 2-Propanol[1]

Procedure:

  • Condition the SPE column according to the manufacturer's instructions.

  • Load the supernatant from the tissue extract onto the column.

  • Wash the column to remove interfering substances.

  • Elute the acyl-CoAs using a suitable solvent, such as 2-propanol.[1]

  • Concentrate the eluent under a stream of nitrogen before reconstitution in the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol utilizes a reverse-phase UPLC system coupled to a triple quadrupole mass spectrometer for the sensitive and specific quantification of long-chain acyl-CoAs.[3][4]

Instrumentation:

  • UPLC/HPLC system (e.g., Waters ACQUITY UPLC)[3]

  • Triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantum Ultra)[3]

  • Reversed-phase C8 or C18 column (e.g., Acquity 1.7 μm C8, 2.1 × 150 mm)[3][4]

Chromatographic Conditions:

  • Mobile Phase A: 15 mM Ammonium hydroxide (B78521) (NH4OH) in water[3]

  • Mobile Phase B: 15 mM NH4OH in Acetonitrile (ACN)[3]

  • Flow Rate: 0.4 ml/min[3]

  • Column Temperature: 40°C[5]

  • Gradient Elution:

    • Start at 20% B

    • Increase to 45% B over 2.8 min

    • Decrease to 25% B over 0.2 min

    • Increase to 65% B over 1 min

    • Decrease to 20% B over 0.5 min and re-equilibrate[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3][4]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[3][6]

  • Capillary Voltage: 3.20 kV[6]

  • Cone Voltage: 45 V[6]

  • Desolvation Gas (Nitrogen) Flow: 500 L/h[6]

  • Desolvation Temperature: 500 °C[6]

  • Source Temperature: 120 °C[6]

  • Collision Gas: Argon[6]

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters for Selected Long-Chain Acyl-CoAs
AnalyteAbbreviationRetention Time (min)Precursor Ion (m/z) [M+H]+Product Ion (m/z)
Myristoyl-CoAC14:0-CoA~7.5966.4459.1
Palmitoyl-CoAC16:0-CoA~8.9994.5487.1
Palmitoleoyl-CoAC16:1-CoA~8.5992.5485.1
Stearoyl-CoAC18:0-CoA~10.11022.6515.2
Oleoyl-CoAC18:1-CoA~9.71020.6513.2
Linoleoyl-CoAC18:2-CoA~9.21018.6511.2
Arachidonoyl-CoAC20:4-CoA~8.01042.6535.2

Note: Retention times and m/z values are approximate and may vary depending on the specific instrumentation and chromatographic conditions.

Table 2: Method Validation Parameters for LC-MS/MS Quantification of Long-Chain Acyl-CoAs
ParameterC16:0-CoAC18:0-CoAC18:1-CoA
Linear Range (ng) 1.56 - 1001.56 - 1001.56 - 100
Intra-assay CV (%) < 10< 105
Inter-assay CV (%) 5-65-65-6
Recovery (%) 70-8070-8070-80
LOQ (nM) 4.2 - 16.94.2 - 16.94.2 - 16.9

Data compiled from multiple sources, showcasing typical performance characteristics.[1][3][7] CV: Coefficient of Variation, LOQ: Limit of Quantification.

Visualization

Experimental Workflow Diagram

experimental_workflow sample Tissue/Cell Sample homogenization Homogenization (KH2PO4 buffer, ACN/IPA/MeOH) sample->homogenization 1. Sample Prep extraction Centrifugation & Supernatant Collection homogenization->extraction spe Solid-Phase Extraction (SPE) (Optional Cleanup) extraction->spe 2. Extraction lc_separation UPLC Separation (C8/C18 Column) extraction->lc_separation Direct Injection concentration Drying & Reconstitution spe->concentration concentration->lc_separation 3. Analysis ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis 4. Data Acquisition

Caption: Workflow for LC-MS/MS analysis of long-chain acyl-CoAs.

References

Application Notes and Protocols: Fluorescent Probes for Imaging Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Fluorescent Probes for Imaging 10-Methyltetracosanoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: As of the latest literature review, a fluorescent probe specifically designed for this compound is not commercially available or extensively documented. The following application notes and protocols are based on the principles of fluorescent fatty acid analog imaging and provide a framework for the hypothetical design, application, and analysis of such a probe. The data and protocols are representative examples derived from commonly used fluorescent fatty acid analogs like BODIPY-labeled fatty acids.

Introduction

This compound is the activated form of 10-methyltetracosanoic acid, a saturated very-long-chain fatty acid (VLCFA). VLCFAs play crucial roles in various cellular processes, including membrane structure, energy storage, and cell signaling. Dysregulation of VLCFA metabolism is associated with severe genetic disorders, such as X-linked adrenoleukodystrophy. Visualizing the subcellular trafficking, storage, and metabolism of specific VLCFAs in live cells is essential for understanding their physiological functions and pathological implications.

Fluorescently labeled fatty acid analogs are powerful tools for real-time imaging of lipid dynamics within cells.[1] This document describes the hypothetical fluorescent probe, VLCFA-Fluor 555 , an analog of this compound, for live-cell imaging applications.

Principle of the Method

VLCFA-Fluor 555 is a synthetic analog of 10-methyltetracosanoic acid conjugated to a bright, photostable fluorophore. When introduced to live cells, it is presumed to be recognized and processed by the cellular machinery similarly to its endogenous counterpart. The probe is taken up by fatty acid transport proteins and is subsequently activated to its CoA-thioester. The fluorescent tag allows for the direct visualization of its incorporation into various cellular compartments, such as lipid droplets, the endoplasmic reticulum, and peroxisomes, using fluorescence microscopy.[2][3][4]

Applications

  • Live-Cell Imaging of VLCFA Trafficking and Localization: Visualize the dynamic movement and subcellular distribution of a VLCFA analog in real-time.[1]

  • Studying Lipid Droplet Dynamics: Monitor the incorporation and mobilization of VLCFAs from lipid droplets, key organelles for neutral lipid storage.

  • Investigating VLCFA Metabolism: In conjunction with metabolic inhibitors, elucidate the pathways of VLCFA metabolism, such as beta-oxidation in peroxisomes.

  • High-Throughput Screening: Screen for small molecules that modulate the uptake or metabolism of VLCFAs in drug discovery programs.[5]

  • Disease Modeling: Characterize defects in VLCFA metabolism in patient-derived cells or other disease models.[3]

Quantitative Data

The following table summarizes the hypothetical spectral and photophysical properties of VLCFA-Fluor 555 . These properties are modeled on a BODIPY-based fluorophore, which is commonly used for labeling fatty acids.[6][7]

PropertyValue
Fluorophore Class Boron-dipyrromethene (BODIPY)
Molecular Weight ~750 g/mol
Excitation Maximum (λex) 555 nm
Emission Maximum (λem) 565 nm
Extinction Coefficient > 80,000 M⁻¹cm⁻¹ in methanol
Quantum Yield > 0.8 in non-polar solvents
Solubility DMSO, Ethanol, DMF
Storage Conditions -20°C, protected from light and moisture

Experimental Protocols

Reagent Preparation
  • VLCFA-Fluor 555 Stock Solution (1 mM):

    • Allow the vial of VLCFA-Fluor 555 to warm to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM concentration.

    • Vortex briefly to ensure the probe is fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • BSA-Complexed Working Solution (100 µM):

    • Prepare a 1% (w/v) solution of fatty acid-free Bovine Serum Albumin (BSA) in a serum-free cell culture medium.

    • Warm the BSA solution to 37°C.

    • Add the 1 mM VLCFA-Fluor 555 stock solution to the warm BSA solution to a final concentration of 100 µM.

    • Incubate at 37°C for 15 minutes with gentle agitation to allow for complexation. This improves the solubility and cellular uptake of the fatty acid analog.

Live-Cell Staining Protocol
  • Cell Seeding:

    • Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.

    • Culture cells to 50-70% confluency in a complete growth medium.

  • Probe Loading:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Prepare the final labeling solution by diluting the 100 µM BSA-complexed working solution to a final concentration of 1-5 µM in a serum-free medium.

    • Add the final labeling solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with a pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Proceed with imaging on a fluorescence microscope.

Fluorescence Microscopy
  • Microscope: An inverted fluorescence microscope equipped for live-cell imaging with temperature and CO₂ control is recommended.

  • Excitation: Use a laser line or filter set appropriate for the excitation maximum of VLCFA-Fluor 555 (e.g., 561 nm laser or a TRITC/Cy3 filter set).

  • Emission: Use a corresponding emission filter (e.g., 570-620 nm bandpass filter).

  • Objective: A high numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x) is recommended for high-resolution imaging.

  • Image Acquisition: Use the lowest possible excitation light intensity and shortest exposure times to minimize phototoxicity and photobleaching.[8]

Visualization of Workflows and Pathways

Experimental_Workflow Experimental Workflow for Live-Cell Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis seed_cells Seed Cells on Glass-Bottom Dish prepare_probe Prepare VLCFA-Fluor 555 Working Solution incubate Incubate Cells with Probe (15-30 min) prepare_probe->incubate Add to cells wash Wash Cells (3x) with Imaging Medium incubate->wash acquire_images Acquire Images on Fluorescence Microscope wash->acquire_images analyze_data Analyze Image Data (Localization, Intensity) acquire_images->analyze_data

Caption: A flowchart illustrating the key steps for labeling and imaging live cells with a fluorescent fatty acid analog.

VLCFA_Metabolism Simplified Metabolic Pathway of a VLCFA Analog probe VLCFA-Fluor 555 (Extracellular) uptake Cellular Uptake (Transporters) probe->uptake activation Activation to CoA-Ester (ACSVL1) uptake->activation peroxisome Peroxisomal Beta-Oxidation activation->peroxisome Degradation er Endoplasmic Reticulum activation->er Elongation or Esterification lipid_droplet Incorporation into Neutral Lipids (Lipid Droplet) er->lipid_droplet

Caption: A diagram showing the potential metabolic fates of a very-long-chain fatty acid analog within a cell.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Inefficient probe loading.- Incorrect filter sets.- Photobleaching.- Optimize probe concentration and incubation time.- Ensure the use of BSA for complexation.- Verify excitation and emission filters match the probe's spectra.[9]- Minimize light exposure and use an anti-fade reagent if fixing cells.
High Background - Incomplete removal of unbound probe.- Probe aggregation.- Autofluorescence.- Increase the number and duration of wash steps.[10]- Ensure the probe is fully dissolved in DMSO before preparing the working solution.- Use a phenol red-free imaging medium.- Acquire an unstained control image to assess autofluorescence.
Cell Toxicity/Death - High probe concentration.- Prolonged incubation.- Solvent toxicity.- Perform a titration to find the lowest effective probe concentration.- Reduce the incubation time.- Ensure the final DMSO concentration is below 0.1%.
Non-specific Localization - Probe is not being metabolized as expected.- Cell stress or death.- Co-stain with organelle-specific markers (e.g., ER-Tracker, LipidTOX) to confirm localization.- Verify cell health with a viability stain (e.g., DAPI or Propidium Iodide for dead cells).- Compare results with the literature for similar fluorescent fatty acid analogs.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled 10-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled long-chain fatty acyl-CoAs are invaluable tools in metabolic research and drug development. They serve as tracers to elucidate biochemical pathways, quantify metabolic fluxes, and determine enzyme kinetics. 10-Methyltetracosanoyl-CoA is a branched-chain fatty acyl-CoA of interest in studying lipid metabolism, particularly in organisms where such fatty acids are endogenous. This document provides a detailed protocol for the chemical synthesis of isotopically labeled 10-methyltetracosanoic acid, followed by its enzymatic conversion to this compound.

Overview of the Synthetic Strategy

The synthesis of isotopically labeled this compound is a two-stage process. The first stage involves the chemical synthesis of isotopically labeled 10-methyltetracosanoic acid. This is followed by the enzymatic conversion of the free fatty acid into its coenzyme A thioester using a long-chain acyl-CoA synthetase.

A convergent chemical synthesis approach is proposed for the preparation of the fatty acid backbone. This strategy involves the synthesis of two key intermediates that are subsequently coupled. The isotopic label can be incorporated into one of these intermediates.

Experimental Protocols

Part 1: Chemical Synthesis of Isotopically Labeled 10-Methyltetracosanoic Acid

This protocol describes a plausible synthetic route. Researchers should adapt and optimize the reaction conditions based on available starting materials and laboratory capabilities.

Materials:

  • Commercially available isotopically labeled starting material (e.g., [¹³C]-methyl iodide or a deuterated alkyl halide)

  • Appropriate solvents (e.g., THF, diethyl ether, dichloromethane)

  • Reagents for Grignard reaction (e.g., magnesium turnings)

  • Reagents for Wittig reaction or other coupling reactions

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Protocol:

  • Synthesis of the "Northern" Fragment (e.g., an isotopically labeled C10 aldehyde):

    • This fragment will contain the isotopic label. The specific synthesis will depend on the desired label and its position. For a ¹³C label at the methyl branch, a suitable labeled precursor would be used to construct a 10-carbon chain with a methyl group at the appropriate position.

  • Synthesis of the "Southern" Fragment (e.g., a C14 phosphonium (B103445) ylide):

    • This fragment will form the remainder of the fatty acid chain. A common route involves the conversion of a 14-carbon haloalkane to its corresponding triphenylphosphonium salt.

  • Coupling of the Fragments:

    • The "Northern" and "Southern" fragments are coupled, for example, via a Wittig reaction between the aldehyde and the ylide to form an unsaturated intermediate.

  • Reduction and Functional Group Manipulation:

    • The double bond in the coupled product is reduced (e.g., by catalytic hydrogenation) to yield the saturated carbon skeleton.

    • The terminal functional group is then converted to a carboxylic acid. This may involve oxidation of a terminal alcohol or hydrolysis of a nitrile.

  • Purification:

    • The final isotopically labeled 10-methyltetracosanoic acid is purified by column chromatography or recrystallization.

Diagram of the Proposed Synthetic Workflow:

G cluster_synthesis Chemical Synthesis of Isotopically Labeled 10-Methyltetracosanoic Acid start Isotopically Labeled Precursor northern_frag Synthesis of 'Northern' Fragment (C10-aldehyde) start->northern_frag coupling Wittig Reaction Coupling northern_frag->coupling southern_frag Synthesis of 'Southern' Fragment (C14-ylide) southern_frag->coupling reduction Reduction and Functional Group Manipulation coupling->reduction purification_fa Purification of Fatty Acid reduction->purification_fa final_fa Isotopically Labeled 10-Methyltetracosanoic Acid purification_fa->final_fa

Caption: Workflow for the chemical synthesis of the fatty acid.

Part 2: Enzymatic Synthesis of Isotopically Labeled this compound

This protocol utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond between the synthesized fatty acid and coenzyme A.

Materials:

  • Isotopically labeled 10-methyltetracosanoic acid

  • Long-chain acyl-CoA synthetase (commercially available or purified)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer

  • Bovine serum albumin (BSA), fatty acid-free

  • Solid-phase extraction (SPE) cartridges for purification

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, and CoA.

    • Add the isotopically labeled 10-methyltetracosanoic acid, typically dissolved in a small amount of an organic solvent like ethanol (B145695) and complexed to BSA.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an acid, such as perchloric acid or acetic acid.

  • Purification:

    • Purify the isotopically labeled this compound from the reaction mixture using solid-phase extraction (SPE).

    • Wash the SPE cartridge to remove unreacted starting materials and byproducts.

    • Elute the final product.

  • Quantification and Analysis:

    • Determine the concentration of the purified product using UV-Vis spectrophotometry (measuring absorbance at 260 nm).

    • Confirm the identity and isotopic enrichment of the product by liquid chromatography-mass spectrometry (LC-MS/MS).

Diagram of the Enzymatic Synthesis Workflow:

G cluster_enzymatic Enzymatic Synthesis of Acyl-CoA start_fa Isotopically Labeled 10-Methyltetracosanoic Acid reagents Add CoA, ATP, MgCl2, Buffer start_fa->reagents enzyme Add Long-Chain Acyl-CoA Synthetase reagents->enzyme incubation Incubate at 37°C enzyme->incubation quenching Quench Reaction incubation->quenching purification_coa Purify by SPE quenching->purification_coa analysis Quantify and Analyze (UV-Vis, LC-MS/MS) purification_coa->analysis final_product Isotopically Labeled This compound analysis->final_product

Caption: Workflow for the enzymatic synthesis of the acyl-CoA.

Data Presentation

Table 1: Hypothetical Yields for Chemical Synthesis of Isotopically Labeled 10-Methyltetracosanoic Acid

StepStarting Material (mmol)Product (mmol)Yield (%)
"Northern" Fragment Synth.10.07.575
"Southern" Fragment Synth.10.08.080
Coupling Reaction7.54.560
Reduction & Manipulation4.53.885
Overall Yield 10.0 3.8 38

Table 2: Quantitative Data for Enzymatic Synthesis and Product Characterization

ParameterValueMethod
Initial Fatty Acid Conc.100 µM-
Final Acyl-CoA Conc.85 µMUV-Vis (A260)
Enzymatic Conversion 85% -
Molecular Weight (¹²C)Varies with isotope-
Molecular Weight (¹³C₁)Varies with isotopeLC-MS/MS
Isotopic Enrichment>99%LC-MS/MS
Purity>95%HPLC

Signaling Pathway Context

The synthesized isotopically labeled this compound can be used to trace the metabolic fate of this branched-chain fatty acid. The diagram below illustrates the central role of acyl-CoAs in cellular metabolism.

G cluster_metabolism Metabolic Fate of Acyl-CoAs acyl_coa This compound (Isotopically Labeled) beta_ox Beta-Oxidation acyl_coa->beta_ox lipid_syn Complex Lipid Synthesis acyl_coa->lipid_syn protein_acyl Protein Acylation acyl_coa->protein_acyl tca TCA Cycle beta_ox->tca energy Energy Production (ATP) tca->energy phospholipids Phospholipids lipid_syn->phospholipids triacylglycerols Triacylglycerols lipid_syn->triacylglycerols

Caption: Central role of acyl-CoAs in cellular metabolism.

Conclusion

This document provides a comprehensive guide for the synthesis and application of isotopically labeled this compound. The detailed protocols and structured data presentation are intended to facilitate the work of researchers in the fields of biochemistry, pharmacology, and drug development. The use of such labeled compounds will undoubtedly contribute to a deeper understanding of lipid metabolism and its role in health and disease.

Application Notes and Protocols for Targeted Metabolomics of 10-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyltetracosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, de novo lipogenesis, and cellular signaling. The presence of a methyl branch on the acyl chain suggests potential involvement in specific metabolic pathways that handle branched-chain fatty acids, which can have unique biological roles and implications in various disease states.

Targeted metabolomics provides a powerful approach to selectively quantify specific metabolites like this compound in complex biological samples. This allows for the investigation of its regulation and function in health and disease. The following application notes and protocols describe a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is designed for the extraction of long-chain acyl-CoAs from tissues or cultured cells.

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Internal Standard (IS) solution (e.g., C17:0-CoA or a stable isotope-labeled analogue of the target analyte)

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • Methanol (MeOH)

  • Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 6.8)

  • Microcentrifuge tubes

  • Homogenizer

  • Centrifuge (capable of 18,000 x g and 4°C)

  • Nitrogen evaporator

Procedure:

  • For tissue samples, weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled microcentrifuge tube. For cultured cells, aspirate the culture medium and wash the cell pellet with ice-cold PBS.

  • Add 500 µL of ice-cold 10% TCA and the internal standard to the sample.

  • Homogenize the sample on ice until a uniform suspension is achieved.

  • Add 500 µL of an organic solvent mixture (ACN:IPA:MeOH, 3:1:1 v/v/v).

  • Vortex the mixture vigorously for 2 minutes, followed by sonication for 3 minutes in an ice bath.

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. Re-extract the pellet with another 500 µL of the organic solvent mixture, centrifuge again, and combine the supernatants.

  • Dry the combined supernatants under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of ammonium acetate buffer (50 mM, pH 6.8) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Ammonium Hydroxide

  • Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion (Q1) for this compound would be its [M+H]+ adduct. The product ion (Q3) is typically a fragment corresponding to the CoA moiety. The exact masses would need to be determined using a pure standard. For illustrative purposes, hypothetical m/z values are provided in the table below.

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Capillary Voltage: 4000 V

Data Presentation

Table 1: Hypothetical Quantitative Parameters for this compound Analysis

ParameterValue
AnalyteThis compound
Retention Time (RT)~12.5 min
Precursor Ion (Q1, m/z)1152.7
Product Ion (Q3, m/z)507.2
Limit of Detection (LOD)5 fmol
Limit of Quantification (LOQ)15 fmol
Linearity (R²)>0.99

Visualizations

G Experimental Workflow for Targeted Metabolomics cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in TCA with IS Sample->Homogenization Extraction Liquid-Liquid Extraction (ACN/IPA/MeOH) Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Ammonium Acetate Buffer Drying->Reconstitution LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Reconstitution->LCMS PeakIntegration Peak Integration and Quantification LCMS->PeakIntegration DataAnalysis Statistical Analysis and Interpretation PeakIntegration->DataAnalysis

Caption: Workflow for the targeted analysis of this compound.

G Hypothetical Metabolic Pathway Involvement BCFA Branched-Chain Fatty Acids (BCFAs) AcylCoA_Synthase Acyl-CoA Synthetase BCFA->AcylCoA_Synthase Activation Target_CoA This compound AcylCoA_Synthase->Target_CoA Beta_Oxidation Modified β-Oxidation Target_CoA->Beta_Oxidation Catabolism Signaling Cellular Signaling (e.g., Protein Acylation) Target_CoA->Signaling Potential Role Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Potential metabolic fate of this compound.

Application Notes and Protocols: 10-Methyltetracosanoyl-CoA in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and potential applications of 10-Methyltetracosanoyl-CoA, a key lipid precursor, in the context of Mycobacterium tuberculosis (Mtb) research. The protocols detailed below offer standardized methods for investigating the mycolic acid biosynthesis pathway, a critical target for novel anti-tubercular drug development.

Introduction

The cell wall of Mycobacterium tuberculosis is a complex and unique structure, rich in lipids, that is essential for the bacterium's survival, pathogenesis, and resistance to antibiotics.[1][2] A major component of this cell wall is mycolic acids, which are very long-chain fatty acids (C60-C90) that form a highly impermeable barrier.[1][3] The biosynthesis of mycolic acids is a complex process involving two main fatty acid synthase systems, FAS-I and FAS-II.[1][3]

This compound is a methylated very-long-chain fatty acyl-CoA that serves as a crucial building block in the synthesis of the α-branch of mycolic acids. The methyl modification is introduced by S-adenosyl methionine (SAM)-dependent methyltransferases, which are key enzymes in the mycolic acid biosynthetic pathway.[3][4] Understanding the role of this compound and the enzymes involved in its synthesis and incorporation into mycolic acids is of paramount importance for the development of new anti-tuberculosis therapies.

Applications in Tuberculosis Research
  • Target Validation for Novel Drug Discovery: The enzymes responsible for the synthesis and modification of this compound, particularly the methyltransferases, represent promising targets for the development of new anti-tubercular drugs.[3][4] Studying the inhibition of these enzymes can lead to the identification of novel therapeutic agents.

  • Elucidation of Mycolic Acid Biosynthesis Pathway: Utilizing isotopically labeled this compound can help in tracing the metabolic fate of this precursor and further elucidating the intricate steps of the mycolic acid biosynthesis pathway.

  • Screening for Inhibitors: this compound can be used as a substrate in high-throughput screening assays to identify compounds that inhibit the enzymes involved in its metabolism, such as acyl-CoA carboxylases and the condensing enzyme Pks13.

  • Investigating Drug Resistance Mechanisms: Alterations in the metabolism of this compound and other mycolic acid precursors can contribute to drug resistance. Studying these pathways in drug-resistant Mtb strains can provide insights into the mechanisms of resistance.

Quantitative Data Summary

The following table summarizes key quantitative data related to the composition of mycolic acids, providing a baseline for comparative studies of wild-type and mutant Mtb strains or the effects of inhibitors.

ParameterWild-Type Mtb H37RvMce1 Operon MutantReference
Relative Abundance of Free Mycolic Acids 110.7-fold increase[5]
Free Mycolate Composition (α : methoxy (B1213986) : keto) Not specified1 : 0.9 : 0.6[5]
α-Mycolate Percentage of Total Mycolates ~49%Not specified
Methoxy-Mycolate Percentage of Total Mycolates ~27%Not specified
Keto-Mycolate Percentage of Total Mycolates ~24%Not specified

The following table presents the minimum inhibitory concentrations (MICs) for a compound targeting mycolic acid transport, illustrating the type of quantitative data sought in drug discovery.

CompoundTarget OrganismMIC (µg/mL)Reference
AU1235 M. tuberculosis H37Rv0.05[2]
Drug-Susceptible Clinical Isolates0.05 - 0.2[2]
Multi-Drug-Resistant Clinical Isolates0.05 - 0.2[2]
M. smegmatis mc²1553.2[2]
M. fortuitum6.4[2]

Experimental Protocols

Protocol 1: In Vitro Mycolic Acid Methyltransferase Assay

This protocol is adapted from a general histone methyltransferase assay and is designed to assess the activity of mycolic acid methyltransferases from M. tuberculosis.[6][7]

Objective: To measure the transfer of a methyl group from S-adenosyl-L-[methyl-³H]-methionine to a long-chain acyl-ACP substrate.

Materials:

  • Purified recombinant Mtb methyltransferase (e.g., MmaA1-4, CmaA1-2, PcaA, UmaA1)

  • Acyl Carrier Protein (AcpM) charged with a long-chain fatty acid (e.g., tetracosanoyl-AcpM)

  • S-adenosyl-L-[methyl-³H]-methionine

  • 2x Methyltransferase Assay Buffer (100 mM Tris-HCl pH 8.0, 20 mM DTT, 20 mM MgCl₂)

  • Scintillation fluid and vials

  • Trichloroacetic acid (TCA)

  • Filter paper

  • Ethanol (B145695)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 10 µL of 2x Methyltransferase Assay Buffer

    • 5 µL of Acyl-AcpM substrate (1 mg/mL)

    • 1 µL of S-adenosyl-L-[methyl-³H]-methionine (1 µCi)

    • 1-4 µL of purified methyltransferase enzyme (concentration to be optimized)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stopping the Reaction: Spot 15 µL of the reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing:

    • Wash the filter paper three times for 5 minutes each with 10% TCA.

    • Wash once with 70% ethanol for 5 minutes.

    • Allow the filter paper to air dry completely.

  • Scintillation Counting: Place the dry filter paper in a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the amount of methyl group incorporated by comparing the counts per minute (CPM) of the reaction samples to a standard curve generated with known amounts of [³H]-labeled substrate.

Protocol 2: Analysis of Mycolic Acid Composition by Mass Spectrometry

This protocol outlines a general method for the extraction and analysis of mycolic acids from Mtb cultures, which can be adapted to trace the incorporation of isotopically labeled precursors like ¹³C-labeled this compound.

Objective: To determine the relative abundance of different mycolic acid species in Mtb.

Materials:

  • Mtb culture (wild-type, mutant, or drug-treated)

  • Chloroform/Methanol (B129727) (2:1, v/v)

  • Potassium hydroxide (B78521) (KOH) in methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Electrospray ionization tandem mass spectrometer (ESI-MS/MS)

Procedure:

  • Lipid Extraction:

    • Harvest Mtb cells by centrifugation.

    • Extract total lipids by incubating the cell pellet with a chloroform/methanol mixture.

    • Collect the organic phase containing the lipids.

  • Saponification:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in a solution of KOH in methanol and heat to release the mycolic acids from the cell wall.

  • Mycolic Acid Extraction:

    • Acidify the reaction mixture with HCl.

    • Extract the free mycolic acids with diethyl ether.

    • Wash the ether phase with water to remove impurities.

  • Mass Spectrometry Analysis:

    • Dry the ether extract and resuspend in a suitable solvent for mass spectrometry (e.g., chloroform/methanol).

    • Analyze the sample using an ESI-MS/MS system in positive ion mode.

    • Perform targeted analysis using multiple reaction monitoring (MRM) to quantify specific mycolic acid species based on their precursor and product ions.[8]

Data Analysis: Quantify the different mycolic acid species by integrating the peak areas from the MRM chromatograms. Compare the mycolic acid profiles of different Mtb samples.

Visualizations

Mycolic_Acid_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA FAS-I FAS-I Malonyl-CoA->FAS-I C24-C26 Acyl-CoA C24-C26 Acyl-CoA (α-branch precursor) FAS-I->C24-C26 Acyl-CoA FAS-II_Input C16-C18 Acyl-CoA FAS-I->FAS-II_Input Pks13 Pks13 (Condensation) C24-C26 Acyl-CoA->Pks13 FAS-II FAS-II System (Elongation) FAS-II_Input->FAS-II Meromycolate_Chain Meromycolate Chain (on AcpM) FAS-II->Meromycolate_Chain Methyltransferases Methyltransferases (e.g., MmaA4) Meromycolate_Chain->Methyltransferases Methylated_Meromycolate Methylated Meromycolate Chain Methyltransferases->Methylated_Meromycolate Methylated_Meromycolate->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Cell_Wall Cell Wall Integration Mycolic_Acid->Cell_Wall SAM S-adenosyl methionine (SAM) SAM->Methyltransferases

Caption: Simplified pathway of mycolic acid biosynthesis in M. tuberculosis.

Experimental_Workflow_Inhibitor_Screening cluster_invitro In Vitro Assay cluster_invivo Cell-Based Assay Enzyme Purified Enzyme (e.g., Methyltransferase) Substrate Substrate (this compound analog) HTS High-Throughput Screening Substrate->HTS Compound_Library Compound Library Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Treat_Hits Treat with Hit Compounds Hit_Identification->Treat_Hits Mtb_Culture M. tuberculosis Culture Mtb_Culture->Treat_Hits MIC_Determination MIC Determination Treat_Hits->MIC_Determination

Caption: Workflow for screening inhibitors of mycolic acid biosynthesis.

References

Application Notes and Protocols for Studying Fatty Acid Metabolism Using 10-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific literature on the synthesis and biological use of 10-Methyltetracosanoyl-CoA is not available. The following application notes and protocols are based on established methodologies for the study of very-long-chain and branched-chain fatty acids and should be adapted and validated for the specific compound of interest.

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in various physiological processes, including the regulation of lipid metabolism and inflammation.[1] Very-long-chain fatty acids (VLCFAs), those with 22 or more carbon atoms, are crucial components of cellular lipids such as sphingolipids and are involved in numerous biological functions, including skin barrier formation and myelin maintenance.[2] this compound, a C25 branched-chain fatty acyl-CoA, represents a unique molecular tool to investigate the enzymes and pathways involved in the metabolism of these unusual fatty acids. Its study could provide insights into the substrate specificity of fatty acid metabolizing enzymes and its potential role in cellular signaling.[1][3]

This document provides a set of generalized protocols for the synthesis, enzymatic analysis, and cellular metabolism studies of this compound.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for Acyl-CoA Synthetase with 10-Methyltetracosanoic Acid

The following table presents illustrative kinetic data for a hypothetical very-long-chain acyl-CoA synthetase (ACSL) acting on 10-methyltetracosanoic acid. These values are for demonstration purposes and would need to be determined experimentally.

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
10-Methyltetracosanoic Acid5.01500.255.0 x 10⁴
Lignoceric Acid (C24:0)2.52500.421.7 x 10⁵
Stearic Acid (C18:0)10.05000.838.3 x 10⁴

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of a long-chain fatty acyl-CoA from its corresponding fatty acid.

Materials:

  • 10-Methyltetracosanoic acid

  • Oxalyl chloride

  • Coenzyme A (CoA) trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous triethylamine

  • Argon or Nitrogen gas

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 10-methyltetracosanoic acid in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Add an excess of oxalyl chloride dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the fatty acyl chloride.

  • Thioesterification with Coenzyme A:

    • Dissolve the fatty acyl chloride in anhydrous THF.

    • In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate) and cool to 0°C.

    • Slowly add the solution of the fatty acyl chloride to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture around 7.5-8.0 by adding a base (e.g., triethylamine) as needed.

    • Allow the reaction to proceed for 2-3 hours at 0°C.

  • Purification:

    • Purify the resulting this compound by reverse-phase high-performance liquid chromatography (HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white solid.

    • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Protocol 2: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol measures the activity of a long-chain acyl-CoA synthetase (ACSL) using a radiometric assay.[4]

Materials:

  • Purified or recombinant ACSL enzyme

  • [³H]-10-Methyltetracosanoic acid (custom synthesis required)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Bovine serum albumin (BSA)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl₂, and BSA.

    • Add the [³H]-10-Methyltetracosanoic acid to the reaction mixture.

    • Pre-warm the mixture to the optimal temperature for the enzyme (e.g., 37°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding the ACSL enzyme to the reaction mixture.

    • Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an extraction solvent (e.g., Dole's reagent: isopropanol/heptane (B126788)/1M H₂SO₄).

  • Extraction and Quantification:

    • Add water and heptane to the stopped reaction to separate the phases. The unreacted [³H]-fatty acid will partition into the upper organic phase, while the [³H]-acyl-CoA will remain in the lower aqueous phase.

    • Collect an aliquot of the lower aqueous phase and add it to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the enzyme activity based on the amount of radioactive acyl-CoA formed over time.

Protocol 3: Cellular Uptake and Metabolism of 10-Methyltetracosanoic Acid

This protocol outlines a cell-based assay to study the uptake and metabolic fate of 10-methyltetracosanoic acid using stable isotope labeling and mass spectrometry.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • [¹³C]-10-Methyltetracosanoic acid (custom synthesis required)

  • Cell culture medium

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Plate cells and grow to the desired confluency.

    • Prepare a solution of [¹³C]-10-Methyltetracosanoic acid complexed to BSA in the cell culture medium.

    • Incubate the cells with the labeling medium for various time points (e.g., 1, 4, 12, 24 hours).

  • Lipid Extraction:

    • After incubation, wash the cells with cold PBS to remove excess labeled fatty acid.

    • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).

  • Mass Spectrometry Analysis:

    • Analyze the lipid extract by LC-MS to identify and quantify the [¹³C]-labeled metabolites. This can include [¹³C]-10-Methyltetracosanoyl-CoA, and its downstream products such as [¹³C]-labeled phospholipids, triglycerides, and sphingolipids.

    • The incorporation of the ¹³C label will result in a mass shift that allows for the specific detection of metabolites derived from the supplemented fatty acid.

Visualization of Pathways and Workflows

Hypothetical Metabolic Fate of this compound

metabolic_pathway cluster_uptake Cellular Uptake & Activation cluster_metabolism Potential Metabolic Pathways 10-MTA 10-Methyltetracosanoic Acid ACSL Acyl-CoA Synthetase 10-MTA->ACSL ATP, CoA 10-MTA-CoA This compound ACSL->10-MTA-CoA AMP, PPi Sphingolipids Sphingolipid Synthesis 10-MTA-CoA->Sphingolipids Beta_Oxidation Peroxisomal Beta-Oxidation 10-MTA-CoA->Beta_Oxidation Lipid_Droplets Triglyceride Storage 10-MTA-CoA->Lipid_Droplets Elongation Chain Elongation 10-MTA-CoA->Elongation experimental_workflow Start Prepare Reaction Mix ([3H]-10-MTA, ATP, CoA) Incubate Add ACSL Enzyme Incubate at 37°C Start->Incubate Stop Stop Reaction (Dole's Reagent) Incubate->Stop Separate Phase Separation (Heptane/Water) Stop->Separate Measure Scintillation Counting of Aqueous Phase Separate->Measure Analyze Calculate Enzyme Activity Measure->Analyze logic_diagram Label Incubate Cells with [13C]-10-Methyltetracosanoic Acid Extract Extract Total Lipids Label->Extract Analyze LC-MS Analysis Extract->Analyze Identify Identify [13C]-labeled Metabolites Analyze->Identify Quantify Quantify Metabolite Levels Identify->Quantify Pathway Elucidate Metabolic Pathways Quantify->Pathway

References

"protocols for handling and storing 10-Methyltetracosanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper handling and storage of 10-Methyltetracosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A derivative. Due to the limited specific data available for this particular compound, the following protocols are based on established best practices for handling similar long-chain fatty acyl-CoAs. Adherence to these guidelines is critical to ensure the integrity and stability of the compound for accurate and reproducible experimental results.

Product Information and Storage

Proper storage is paramount to prevent the degradation of this compound. As an amphipathic molecule, it is susceptible to hydrolysis and oxidation.

1.1. Initial Receipt and Storage of Lyophilized Powder

Upon receiving lyophilized this compound, it is crucial to store it under the correct conditions to ensure long-term stability.

ParameterRecommendationRationale
Storage Temperature -20°C or lowerMinimizes chemical degradation and hydrolysis.
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Protects against oxidation of the fatty acyl chain.
Container Original glass vial with a Teflon-lined capPrevents contamination from plasticizers and ensures a tight seal.
Light Exposure Protect from lightPrevents light-induced degradation.

1.2. Storage of Reconstituted Solutions

Once reconstituted, the stability of this compound is reduced. Following proper storage protocols for solutions is critical.

ParameterRecommendationRationale
Storage Temperature -20°C (short-term) or -80°C (long-term)Lower temperatures slow down hydrolysis in aqueous solutions.
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can lead to degradation.
Solvent Methanol (B129727) or a mixture of water and DMSOAcyl-CoAs are prone to hydrolysis in aqueous solutions; organic solvents can improve stability.[1]
Stability in Solution Use within 2 months when stored at -20°CBased on general stability data for other Coenzyme A derivatives.[2]

Experimental Protocols

2.1. Reconstitution of Lyophilized this compound

This protocol outlines the steps for safely and effectively reconstituting lyophilized this compound to a desired stock concentration.

Materials:

  • Vial of lyophilized this compound

  • Anhydrous methanol or a suitable buffer (e.g., Tris-HCl, pH 7.4)

  • Pipettes and sterile, low-adhesion polypropylene (B1209903) tips

  • Vortex mixer

  • Microcentrifuge

  • Low-adhesion polypropylene microcentrifuge tubes for aliquots

Procedure:

  • Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.

  • Solvent Addition: Carefully open the vial and add the desired volume of cold solvent (e.g., methanol) to achieve the target concentration. Add the solvent slowly down the side of the vial.

  • Dissolution: Gently swirl the vial to dissolve the powder. If necessary, gently vortex for a few seconds. Avoid vigorous shaking, as this can cause the amphipathic molecule to form micelles and potentially denature.

  • Aliquotting: Once fully dissolved, immediately aliquot the stock solution into single-use, low-adhesion polypropylene tubes.

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

2.2. Considerations for Experimental Buffers

The solubility and stability of long-chain fatty acyl-CoAs can be significantly affected by the composition of the experimental buffer.

  • Detergents: As an amphipathic molecule, this compound will form micelles in aqueous solutions above its critical micelle concentration (CMC). The presence of other detergents in the buffer can influence this behavior.

  • Divalent Cations: Be cautious of the concentration of divalent cations like Mg2+ in your buffers. High concentrations of Mg2+ can cause the precipitation of long-chain fatty acyl-CoAs like palmitoyl-CoA.[3]

  • pH: Acyl-CoAs are more susceptible to hydrolysis in alkaline or strongly acidic solutions.[1] It is advisable to maintain a pH close to physiological conditions (pH 7.0-7.5) for your experiments.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key workflows for handling this compound.

G cluster_receipt Receiving and Initial Storage cluster_prep Preparation of Stock Solution cluster_storage Aliquoting and Final Storage Receive Receive Lyophilized Compound Inspect Inspect for Damage Receive->Inspect Store_Lyophilized Store at -20°C or below under inert gas Inspect->Store_Lyophilized Equilibrate Equilibrate Vial to RT Store_Lyophilized->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge Add_Solvent Add Appropriate Solvent Centrifuge->Add_Solvent Dissolve Gently Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store_Solution Store at -80°C Aliquot->Store_Solution Use_in_Experiment Use_in_Experiment Store_Solution->Use_in_Experiment Use in Experiment

Caption: Workflow for handling and storing this compound.

G cluster_mitigation Mitigation Strategies Degradation Potential Degradation Pathways Hydrolysis Hydrolysis of Thioester Bond Degradation->Hydrolysis Oxidation Oxidation of Fatty Acyl Chain Degradation->Oxidation FreezeThaw Repeated Freeze-Thaw Cycles Degradation->FreezeThaw Contamination Contamination Degradation->Contamination Store_Cold Store at ≤ -20°C Store_Cold->Hydrolysis Inert_Gas Use Inert Gas Inert_Gas->Oxidation Aliquot Aliquot Stock Solutions Aliquot->FreezeThaw Sterile_Tech Use Sterile Technique Sterile_Tech->Contamination

Caption: Factors leading to degradation and mitigation strategies.

References

Application Notes and Protocols: 10-Methyl-Branched Acyl-CoAs as Potential Biomarkers for Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacterial species, influencing membrane fluidity and resistance to environmental stress.[1][2] A specific subset of these, the 10-methyl-branched fatty acids, are characteristic of certain bacterial genera, most notably Mycobacterium. The presence of these unique fatty acids in clinical samples can serve as a specific indicator of bacterial presence, making them valuable as potential biomarkers for diagnosing and monitoring infectious diseases.

The most well-studied of these is 10-methyloctadecanoic acid, also known as tuberculostearic acid (TBSA). TBSA is a signature lipid of Mycobacterium tuberculosis and related species.[3][4] Recent studies have demonstrated that TBSA-containing phosphatidylinositols act as reliable markers for tracking the bacterial load in tuberculosis infections, with levels in patient samples decreasing upon successful treatment.[1][2][5]

While 10-methyltetracosanoyl-CoA is not yet an established biomarker, the enzymatic pathways for 10-methylation of fatty acids and the synthesis of very-long-chain fatty acids (VLCFAs) are known to exist in bacteria like Mycobacterium.[6][7][8] This raises the possibility that longer-chain 10-methyl-branched fatty acids and their corresponding CoA esters, such as this compound, could serve as novel, highly specific biomarkers for particular bacterial infections.

These application notes provide an overview of the role of 10-methyl-branched fatty acids as bacterial biomarkers and detailed protocols for their detection and analysis in biological samples.

Data Presentation

Table 1: Key 10-Methyl-Branched Fatty Acids in Bacteria and Their Significance

Fatty AcidChemical StructureBacterial Source (Examples)Biomarker Significance
10-Methyloctadecanoic Acid (Tuberculostearic Acid - TBSA)CH₃(CH₂)₇CH(CH₃)(CH₂)₈COOHMycobacterium tuberculosis complex, Nocardia, RhodococcusEstablished biomarker for tuberculosis; correlates with bacterial load.[1][2][5][9]
10-Methylpalmitic AcidCH₃(CH₂)₅CH(CH₃)(CH₂)₈COOHSome γ-proteobacteriaPotential for bacterial identification.[3]
10-Methyleneoctadecanoic AcidCH₃(CH₂)₇C(=CH₂)(CH₂)₈COOHCorynebacterium sp.Intermediate in TBSA biosynthesis.[10]
(E)-6-Methyltetracos-4-enoic AcidCH₃(CH₂)₁₇CH(CH₃)CH=CH(CH₂)₂COOHMycobacterium sp. (postulated)Postulated intermediate in mycolic acid biosynthesis.[6]

Experimental Protocols

Protocol 1: Extraction and Derivatization of Total Fatty Acids from Biological Samples for GC-MS Analysis

This protocol is adapted for the analysis of methyl-branched fatty acids from clinical samples such as plasma, serum, or cell pellets.

Materials:

  • Heptadecanoic acid (C17:0) internal standard solution (10 mg/mL in ethanol)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous 1.25 M HCl in methanol

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Heating block or water bath (50°C)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • For liquid samples (serum, plasma), place 50-100 µL into a glass centrifuge tube.

    • For cell pellets, resuspend in 100 µL of sterile water.

  • Internal Standard Spiking: Add a known amount of the C17:0 internal standard to each sample. This will be used for quantification.[11]

  • Lipid Extraction (Bligh & Dyer Method):

    • To the sample, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 1 minute.

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer to a new glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[12]

    • Seal the tube tightly and heat at 50°C for 1 hour to overnight to allow for methylation.

    • Cool the sample to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of water to the tube. Vortex vigorously for 1 minute.

    • Centrifuge at 1000 x g for 2 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Transfer the final hexane extract to a GC-MS autosampler vial for analysis.

Protocol 2: Analysis of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the detection of long-chain acyl-CoAs, which could be adapted for this compound.

Materials:

Procedure:

  • Sample Homogenization and Extraction:

    • Homogenize cell or tissue samples in a suitable buffer on ice.

    • Precipitate proteins and extract acyl-CoAs by adding cold acetonitrile (2:1 v/v acetonitrile to sample).

    • Vortex and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant. Spike with the internal standard.

  • Sample Cleanup (Optional): For complex matrices, the extract can be further purified using SPE cartridges to remove interfering substances.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over approximately 10-15 minutes is typically used to separate acyl-CoAs of varying chain lengths.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Acyl-CoAs generate a characteristic neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety).[11] Therefore, the MRM transition would be [M+H]⁺ → [M+H-507]⁺. For this compound (expected molecular weight around 1152.7 g/mol ), the precursor ion would be m/z 1153.7 and the product ion would be m/z 646.7. A second common fragment ion for acyl-CoAs is at m/z 428.037.[11]

Visualizations

BFA_Biosynthesis Oleic_Acid Oleic Acid (C18:1) Methylene_Intermediate 10-Methyleneoctadecanoyl Intermediate Oleic_Acid->Methylene_Intermediate Methyltransferase (e.g., Cfa) SAM S-adenosyl-L-methionine (SAM) SAM->Methylene_Intermediate TBSA 10-Methyloctadecanoic Acid (Tuberculostearic Acid) Methylene_Intermediate->TBSA Reductase NADPH NADPH NADPH->TBSA Acyl_CoA_Synthetase Acyl-CoA Synthetase TBSA->Acyl_CoA_Synthetase TBSA_CoA 10-Methyloctadecanoyl-CoA Acyl_CoA_Synthetase->TBSA_CoA CoA_SH CoA-SH CoA_SH->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase

Caption: Biosynthesis of Tuberculostearic Acid (TBSA) and its CoA ester.

Analytical_Workflow Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction & Internal Standard Spiking Sample->Extraction Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: Workflow for the analysis of bacterial fatty acid biomarkers.

References

Troubleshooting & Optimization

Technical Support Center: 10-Methyltetracosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10-Methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this very-long-chain branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenges in the synthesis of this compound can be categorized into two main stages: the synthesis of the 10-methyltetracosanoic acid precursor and its subsequent ligation to Coenzyme A (CoA).

  • Synthesis of 10-Methyltetracosanoic Acid:

    • Multi-step Synthesis: The synthesis of this very-long-chain branched fatty acid is a multi-step process, often involving the coupling of smaller building blocks. This can lead to cumulative yield losses at each step.

    • Purification: Purification of the final fatty acid from starting materials and reaction byproducts can be challenging due to its high molecular weight and hydrophobicity.

  • Ligation to Coenzyme A:

    • Poor Water Solubility: 10-methyltetracosanoic acid is poorly soluble in aqueous solutions, which can be problematic for enzymatic ligation methods that are typically performed in aqueous buffers.

    • Steric Hindrance: The methyl branch at the C10 position may cause steric hindrance, potentially reducing the efficiency of both enzymatic and chemical ligation to the bulky Coenzyme A molecule.

    • Product Purification: Separating the final this compound product from unreacted fatty acid, Coenzyme A, and other reagents requires careful chromatographic techniques.

    • Product Stability: Long-chain acyl-CoA esters can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

Q2: What are the general approaches for synthesizing this compound?

A2: The synthesis generally involves a two-stage process:

  • Chemical Synthesis of 10-Methyltetracosanoic Acid: A common strategy is a convergent synthesis, where two smaller, functionalized hydrocarbon chains are coupled together. For instance, a Grignard reagent or an organocuprate derived from a C14 fragment can be reacted with a C11 fragment containing the methyl group. An alternative approach is the elongation of a shorter fatty acid chain.

  • Ligation to Coenzyme A:

    • Enzymatic Ligation: This method utilizes a long-chain acyl-CoA synthetase (LACS) enzyme to catalyze the formation of the thioester bond between the fatty acid and Coenzyme A in an ATP-dependent manner.

    • Chemical Ligation: This approach involves activating the carboxylic acid of the fatty acid (e.g., to an acid chloride or an active ester) followed by reaction with the thiol group of Coenzyme A.

Q3: How can I improve the solubility of 10-methyltetracosanoic acid for the ligation reaction?

A3: Improving the solubility of the fatty acid is crucial for efficient ligation. Here are some strategies:

  • Co-solvents: For enzymatic reactions, the use of a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, can help to dissolve the fatty acid. However, the concentration must be carefully optimized as high concentrations of organic solvents can denature the enzyme.

  • Detergents: The inclusion of a mild non-ionic detergent, like Triton X-100 or Tween 80, at a concentration below the critical micelle concentration, can aid in solubilizing the fatty acid in the reaction buffer.

  • Chemical Ligation in Organic Solvents: Performing a chemical ligation in an anhydrous organic solvent where the fatty acid is soluble is a viable alternative.

Troubleshooting Guides

Problem 1: Low Yield of 10-Methyltetracosanoic Acid
Potential Cause Troubleshooting Steps
Incomplete reaction at coupling stage. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider increasing the reaction time or temperature. Ensure the purity and reactivity of your starting materials.
Side reactions. Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. Inert atmosphere conditions may be necessary to prevent oxidation.
Loss during work-up and purification. Use appropriate extraction and chromatography techniques. Due to the waxy nature of the product, care should be taken to avoid precipitation during extraction. Silica (B1680970) gel chromatography with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is often effective.
Problem 2: Low Yield of this compound in Enzymatic Ligation
Potential Cause Troubleshooting Steps
Poor solubility of the fatty acid. Refer to the FAQ on improving fatty acid solubility. Prepare a concentrated stock solution of the fatty acid in a suitable organic solvent and add it to the reaction mixture with vigorous stirring.
Enzyme inactivity. Ensure the enzyme is stored correctly and has not been subjected to multiple freeze-thaw cycles. Run a positive control with a known long-chain fatty acid substrate (e.g., palmitic acid) to confirm enzyme activity.
Sub-optimal reaction conditions. Optimize the pH, temperature, and concentrations of ATP, MgCl₂, and Coenzyme A. Perform small-scale pilot reactions to determine the optimal conditions.
Steric hindrance from the methyl branch. Consider using an acyl-CoA synthetase known to have broad substrate specificity, particularly for branched-chain fatty acids. If yield remains low, a chemical ligation approach may be more suitable.
Problem 3: Difficulty in Purifying this compound
Potential Cause Troubleshooting Steps
Co-elution of product and starting materials. Use a multi-step purification strategy. A common approach is to first use solid-phase extraction (SPE) with a C18 cartridge to remove excess salts and ATP. This can be followed by reversed-phase High-Performance Liquid Chromatography (HPLC) for high-purity separation.
Product degradation during purification. Keep samples on ice and use buffers at a neutral or slightly acidic pH (pH 6.0-7.0) to minimize hydrolysis. Avoid prolonged exposure to high temperatures.
Low recovery from purification columns. The hydrophobic nature of the product can lead to irreversible binding to some stationary phases. Use a column with appropriate specifications for long-chain acyl-CoAs. Elution with a gradient of an organic solvent (e.g., acetonitrile) in a buffered aqueous mobile phase is typically effective.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 10-Methyltetracosanoic Acid

This protocol is a hypothetical adaptation based on the synthesis of shorter-chain analogues.

Step 1: Synthesis of Grignard Reagent (1-bromotetradecane)

  • To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 1-bromotetradecane (B124005) in anhydrous diethyl ether to the magnesium turnings with stirring.

  • Maintain a gentle reflux until the magnesium is consumed. The resulting Grignard reagent is used directly in the next step.

Step 2: Coupling Reaction

  • In a separate flame-dried flask under argon, prepare a solution of a suitable C11 electrophile (e.g., a tosylate or halide with a methyl group at the appropriate position) in anhydrous diethyl ether.

  • Cool this solution to -78°C.

  • Slowly add the prepared Grignard reagent to the electrophile solution with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the hydrocarbon precursor.

Step 4: Oxidation to the Carboxylic Acid

  • The terminal group of the purified hydrocarbon must be a functional group that can be oxidized to a carboxylic acid (e.g., a primary alcohol).

  • Dissolve the precursor in a suitable solvent (e.g., acetone).

  • Add Jones reagent (chromium trioxide in sulfuric acid) dropwise at 0°C until a persistent orange color is observed.

  • Stir the reaction for a few hours at room temperature.

  • Quench the reaction with isopropanol.

  • Perform an aqueous work-up and extract the product with diethyl ether.

  • Purify the final 10-methyltetracosanoic acid by recrystallization or silica gel chromatography.

Protocol 2: Enzymatic Synthesis of this compound
  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM ATP

      • 10 mM MgCl₂

      • 5 mM Coenzyme A (lithium salt)

      • 1 mM Dithiothreitol (DTT)

      • 1-5 µM of a suitable long-chain acyl-CoA synthetase

  • Substrate Addition:

    • Prepare a 10 mM stock solution of 10-methyltetracosanoic acid in DMSO.

    • Add the fatty acid stock solution to the reaction mixture to a final concentration of 100-200 µM with vigorous vortexing.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by adding acid to a final pH of 3-4.

  • Purification:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Purify the supernatant using reversed-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

    • Monitor the elution at 260 nm (the absorbance maximum of the adenine (B156593) base of CoA).

    • Collect the fractions corresponding to this compound and lyophilize.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 10-Methyltetracosanoic Acid cluster_ligation Ligation to Coenzyme A start_synthesis Starting Materials (e.g., 1-bromotetradecane) grignard Grignard Reagent Formation start_synthesis->grignard coupling Coupling Reaction grignard->coupling purify_precursor Purification of Hydrocarbon Precursor coupling->purify_precursor oxidation Oxidation to Carboxylic Acid purify_precursor->oxidation final_acid 10-Methyltetracosanoic Acid oxidation->final_acid ligation Enzymatic Ligation final_acid->ligation coa Coenzyme A coa->ligation atp ATP atp->ligation enzyme Acyl-CoA Synthetase enzyme->ligation purify_coa Purification (HPLC) ligation->purify_coa final_product 10-Methyltetracsanoyl-CoA purify_coa->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound check_ligation Check Ligation Method start->check_ligation enzymatic Enzymatic Ligation check_ligation->enzymatic Enzymatic chemical Chemical Ligation check_ligation->chemical Chemical check_solubility Poor Fatty Acid Solubility? enzymatic->check_solubility add_cosolvent Add Co-solvent (e.g., DMSO) check_solubility->add_cosolvent Yes check_enzyme Enzyme Inactive? check_solubility->check_enzyme No positive_control Run Positive Control check_enzyme->positive_control Yes check_purification Purification Issues? check_enzyme->check_purification No optimize_hplc Optimize HPLC Gradient check_purification->optimize_hplc Yes product_degradation Product Degradation? check_purification->product_degradation No maintain_ph Maintain Neutral/Acidic pH Keep Samples Cold product_degradation->maintain_ph Yes

Caption: Troubleshooting logic for low yield of this compound.

Technical Support Center: Improving the Yield of 10-Methyltetracosanoyl-CoA Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 10-Methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound, a very-long-chain branched fatty acyl-CoA, presents several purification challenges. Its long acyl chain makes it prone to aggregation and poor solubility in aqueous solutions. Furthermore, like other acyl-CoAs, it is susceptible to chemical and enzymatic degradation.[1] Immediate sample processing or flash-freezing and storage at -80°C is crucial to minimize degradation.[1]

Q2: Which purification techniques are most effective for long-chain acyl-CoAs like this compound?

A2: A combination of solvent extraction followed by solid-phase extraction (SPE) is a common and effective method for purifying long-chain acyl-CoAs.[1][2] Reverse-phase high-performance liquid chromatography (HPLC) is also widely used for the analysis and purification of acyl-CoA derivatives, offering good separation of various species.[3] For specific applications, affinity chromatography, which utilizes the interaction between Coenzyme A and an immobilized ligand, can provide high selectivity.[4][5]

Q3: How can I assess the purity and concentration of my purified this compound?

A3: The purity of this compound can be determined using reverse-phase HPLC, with detection at 254 nm or 260 nm.[2][3] Mass spectrometry (MS) is also a powerful tool for confirming the identity and purity of the compound.[6] The concentration can be calculated from the HPLC peak area by comparing it to a standard curve of a known long-chain acyl-CoA or by using a purity factor determined through a mass balance approach that accounts for water, residual solvents, and other non-efficacious content.[7]

Q4: What are the optimal storage conditions for purified this compound?

A4: Due to their instability, long-chain acyl-CoAs should be stored at -80°C to minimize degradation.[1] It is also advisable to avoid repeated freeze-thaw cycles.[1] Some studies suggest that storing the sample as a dry pellet at -80°C can enhance stability.[8]

Troubleshooting Guides

Low Yield and Poor Recovery
Potential Cause Troubleshooting Steps & Solutions
Incomplete Cell/Tissue Lysis and Extraction Ensure thorough homogenization of the sample. For tissues, a glass homogenizer can be effective.[1][2] Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often recommended.[1]
Degradation of this compound Work quickly and keep samples on ice at all times.[1] Use fresh, high-purity solvents. Consider adding an internal standard early in the process to monitor recovery throughout the purification steps.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps; a weak wash solvent should remove impurities without eluting the target molecule, while the elution solvent should be strong enough for complete recovery.[9][10]
Analyte Breakthrough During SPE Loading The flow rate during sample loading might be too high; decrease the flow rate to allow for better interaction between the analyte and the sorbent.[11] The sample solvent may be too strong, preventing binding; dilute the sample in a weaker solvent.[10][11]
Analyte Irreversibly Bound to SPE Column The elution solvent may be too weak; increase the elution solvent strength or volume.[9][10] Consider the possibility of secondary interactions between the analyte and the sorbent and adjust the elution solvent accordingly.[9]
Purity Issues
Potential Cause Troubleshooting Steps & Solutions
Co-elution of Contaminants from SPE Modify the wash protocol by increasing the volume or strength of the wash solvent to remove more impurities before elution.[10] Consider using a different SPE sorbent with a different selectivity.[9]
Presence of Free Coenzyme A A procedure involving chromatography on DEAE-cellulose can be used to separate the acyl-CoA from free CoA by converting the free CoA to a mixed disulfide.[12]
Degradation Products in Final Sample Acyl-CoAs are unstable in aqueous solutions.[6] Analyze samples as quickly as possible after preparation and store them appropriately at -80°C.[1][8]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol (B130326)

  • Acetonitrile (B52724) (ACN)

  • Weak anion exchange (WAX) or C18 solid-phase extraction (SPE) columns

  • Methanol (B129727) for conditioning

  • Wash buffer (e.g., water or a mild organic solvent)

  • Elution buffer (e.g., 2% formic acid or 2-5% ammonium (B1175870) hydroxide, depending on the SPE chemistry)[1]

  • Internal standard (e.g., C17:0-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add isopropanol and homogenize again.[2]

  • Extraction:

    • Add acetonitrile to the homogenate, vortex, and incubate at room temperature.[2]

    • Centrifuge at high speed to pellet debris.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with methanol followed by the equilibration buffer (e.g., 100 mM KH2PO4, pH 4.9).

    • Loading: Load the supernatant from the extraction step onto the SPE column.

    • Washing: Wash the column with a suitable wash buffer to remove unbound impurities.

    • Elution: Elute the this compound using an appropriate elution buffer.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.[1]

    • Reconstitute in a suitable solvent for analysis (e.g., a mixture of acetonitrile and water).

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_spe SPE Steps sample Tissue Sample homogenization Homogenization (KH2PO4 buffer, Isopropanol) sample->homogenization extraction Solvent Extraction (Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant conditioning Conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution concentration Sample Concentration (Nitrogen Evaporation) elution->concentration analysis Analysis (HPLC/MS) concentration->analysis troubleshooting_yield Troubleshooting Low Yield of this compound start Low Yield Detected check_extraction Is extraction complete? start->check_extraction optimize_extraction Optimize homogenization and solvent ratios. check_extraction->optimize_extraction No check_degradation Is there evidence of degradation? check_extraction->check_degradation Yes end Yield Improved optimize_extraction->end improve_handling Work faster, on ice. Use fresh solvents. check_degradation->improve_handling Yes check_spe Is SPE efficient? check_degradation->check_spe No improve_handling->end troubleshoot_spe Analyze flow-through and wash fractions. Optimize SPE protocol. check_spe->troubleshoot_spe No check_spe->end Yes troubleshoot_spe->end

References

Technical Support Center: 10-Methyltetracosanoyl-CoA Mass Spectrometry Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the detection of 10-Methyltetracosanoyl-CoA by mass spectrometry.

Troubleshooting Guides

This section offers solutions to common problems encountered during the mass spectrometric analysis of this compound.

Issue 1: Low or No Signal Intensity

Possible Causes:

  • Sample Degradation: Acyl-CoAs are unstable in aqueous solutions and can be hydrolyzed. Methanol (B129727) has been shown to provide better stability for acyl-CoAs during sample reconstitution[1].

  • Poor Ionization Efficiency: The long alkyl chain of this compound can make it challenging to ionize effectively.

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete for ionization, reducing the signal of the target analyte. Chromatographic separation is crucial to minimize this effect[1].

  • Insufficient Sample Concentration: The concentration of this compound in the sample may be below the limit of detection (LOD) of the instrument.

  • Suboptimal Mass Spectrometry Parameters: Declustering potential and collision energy are critical parameters that need to be optimized for each specific acyl-CoA[2].

Solutions:

  • Sample Handling:

    • Minimize the time samples spend in aqueous solutions. Reconstitute dried samples in methanol for improved stability[1].

    • Store samples at -80°C until analysis[2].

    • Perform sample preparation on ice to reduce enzymatic degradation.

  • Chromatography:

    • Utilize a C18 reversed-phase column with a suitable gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium formate) to achieve good separation from other lipids and matrix components[3].

  • Mass Spectrometry:

    • Optimize source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) by infusing a standard of a similar long-chain acyl-CoA.

    • Employ Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. A characteristic neutral loss of 507 Da is common for acyl-CoAs in positive ion mode[2][3].

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Possible Causes:

  • Secondary Interactions: The polar head group and non-polar tail of long-chain acyl-CoAs can interact with the column stationary phase and other components of the LC system, leading to peak tailing[3].

  • Inappropriate pH of Mobile Phase: The pH of the mobile phase can affect the charge state of the molecule and its interaction with the column.

  • Column Overload: Injecting too much sample can lead to poor peak shape.

Solutions:

  • Mobile Phase Optimization: The use of high pH mobile phases (e.g., pH 10.5 with ammonium hydroxide) has been shown to improve peak shape for long-chain acyl-CoAs[3].

  • Column Choice: A C8 column may sometimes provide better peak shapes for very long-chain species compared to a C18 column[4].

  • Sample Dilution: Dilute the sample to ensure the amount injected is within the linear range of the column and detector.

Issue 3: Difficulty Distinguishing from Isomers

Possible Causes:

  • Co-elution: Branched-chain fatty acyl-CoAs can have similar retention times to their straight-chain or other branched-chain isomers.

  • Identical Fragmentation Patterns: Isomers often produce very similar or identical fragment ions in MS/MS, making them difficult to differentiate without chromatographic separation.

Solutions:

  • High-Resolution Chromatography: Employ a high-efficiency UPLC/UHPLC system with a long analytical column to maximize the separation of isomers.

  • Optimize Gradient Elution: A shallow and slow gradient can improve the resolution between closely eluting isomers.

  • Consider Derivatization: While typically applied to free fatty acids, derivatization strategies can sometimes alter chromatographic behavior and aid in isomer separation[5][6].

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion mode ESI-MS/MS?

A1: In positive electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs typically exhibit a characteristic fragmentation pattern. You should expect to see a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment[2][3]. For this compound, you would set up a Multiple Reaction Monitoring (MRM) transition from the precursor ion [M+H]⁺ to a product ion resulting from this neutral loss.

Q2: How can I prepare my biological samples for this compound analysis?

A2: A general procedure involves homogenization of the tissue or cells in a cold extraction buffer, followed by protein precipitation and purification. One common method involves homogenizing the sample in a mixture of potassium phosphate (B84403) buffer and an organic solvent mix (e.g., acetonitrile:2-propanol:methanol)[4]. Subsequent solid-phase extraction (SPE) using an ion-exchange cartridge can be used to purify the acyl-CoAs[2].

Q3: What type of internal standard should I use for quantification?

A3: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar odd-chain or branched-chain fatty acyl-CoA that is not endogenously present in the sample can be used. For example, heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for long-chain acyl-CoA analysis[4].

Q4: My sample is plasma. Do I need to hydrolyze the acyl-CoA before analysis?

A4: For the analysis of the intact this compound, you should not hydrolyze the sample. However, some methods for the analysis of very-long-chain and branched-chain fatty acids in plasma involve an acid hydrolysis step to release the fatty acids from their coenzyme A esters, followed by derivatization and analysis[5][6]. This approach would not allow for the detection of the intact acyl-CoA.

Quantitative Data Summary

ParameterValue/RangeReference
Limit of Detection (LOD) for Acyl-CoAs 2 to 133 nM[2]
Typical Tissue Amount for Analysis ~40 mg[4]
Mobile Phase for LC-MS Methanol/water (80:20, v/v) with 30 mM NH4OH[3]
Collision Energy for MS/MS ~45 eV (should be optimized)[3]

Experimental Protocol: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction[2][4].

Materials:

  • Frozen tissue sample (~40 mg)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Extraction Buffer 1: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9

  • Extraction Buffer 2: Acetonitrile:2-propanol:methanol (3:1:1)

  • Ion-exchange SPE cartridge (e.g., 2-(2-pyridyl)ethyl silica (B1680970) gel)

  • Methanol

  • 50 mM Ammonium Formate (B1220265), pH 6.3

  • Nitrogen gas evaporator

  • Homogenizer

  • Centrifuge

Procedure:

  • Place ~40 mg of frozen tissue in a tube on ice.

  • Add 0.5 mL of cold Extraction Buffer 1 and 0.5 mL of cold Extraction Buffer 2 containing the internal standard.

  • Homogenize the sample twice on ice using a mechanical homogenizer.

  • Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Activate an ion-exchange SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of an extraction buffer (e.g., methanol/water 1:1 with 5% acetic acid)[2].

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of the extraction buffer.

  • Elute the acyl-CoAs with a series of methanol/ammonium formate solutions of increasing methanol concentration (e.g., 1:1, 3:1, and pure methanol)[2].

  • Combine the elution fractions and dry them under a stream of nitrogen gas.

  • Reconstitute the dried sample in a small volume of methanol for LC-MS/MS analysis. Store at -80°C.

Visualizations

TroubleshootingWorkflow start Start: Low/No Signal for This compound check_sample_prep Review Sample Preparation: - Kept on ice? - Correct buffers used? - Stored at -80°C? start->check_sample_prep check_ms_params Verify MS Parameters: - Correct MRM transition? (Neutral loss of 507) - Optimized source settings? check_sample_prep->check_ms_params Yes degradation Potential Issue: Sample Degradation check_sample_prep->degradation No check_chromatography Examine Chromatography: - Good peak shape? - Co-elution with other peaks? check_ms_params->check_chromatography Yes low_concentration Potential Issue: Low Concentration check_ms_params->low_concentration No ion_suppression Potential Issue: Ion Suppression check_chromatography->ion_suppression No end Problem Resolved check_chromatography->end Yes solution_prep Solution: - Re-extract samples on ice. - Use fresh, cold buffers. - Minimize time in aqueous solution. degradation->solution_prep solution_chrom Solution: - Adjust mobile phase pH. - Optimize gradient for better separation. - Check for column contamination. ion_suppression->solution_chrom solution_ms Solution: - Infuse a standard to optimize CE and DP. - Confirm precursor/product masses. low_concentration->solution_ms solution_prep->end solution_ms->end solution_chrom->end

Caption: Troubleshooting workflow for low signal of this compound.

AcylCoA_Structure cluster_acyl 10-Methyltetracosanoyl Group cluster_coa Coenzyme A Moiety cluster_fragment Fragmentation Site (Neutral Loss of 507 Da) acyl_chain CH3-(CH2)13-CH(CH3)-(CH2)8-C=O coa_moiety S-CoA acyl_chain->coa_moiety Thioester Bond fragment 3'-Phosphoadenosine Diphosphate coa_moiety->fragment Cleavage Site

Caption: Structure and fragmentation of a long-chain acyl-CoA.

References

Technical Support Center: Optimization of 10-Methyltetracosanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 10-Methyltetracosanoyl-CoA and other long-chain acyl-CoAs from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in ensuring good recovery of this compound?

The initial sample handling and homogenization are critical. It is imperative to rapidly freeze tissue samples in liquid nitrogen and store them at -80°C to quench metabolic activity and prevent degradation of acyl-CoAs. Homogenization should be performed on ice in a pre-chilled homogenizer with an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit enzymatic activity.[1][2]

Q2: Which extraction method is recommended for this compound?

A combination of solvent extraction followed by solid-phase extraction (SPE) is a robust approach for isolating long-chain acyl-CoAs like this compound.[2] This multi-step process helps to first separate the acyl-CoAs from the bulk of cellular components and then purify them from other lipids and contaminants, leading to a cleaner sample for downstream analysis.

Q3: What type of solid-phase extraction (SPE) column is suitable for long-chain acyl-CoA purification?

Weak anion exchange SPE columns are effective for purifying acyl-CoAs.[3] Oligonucleotide purification columns and 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges have also been successfully used for the solid-phase extraction of a broad range of acyl-CoAs.[1][4]

Q4: How can I quantify the extracted this compound?

High-performance liquid chromatography (HPLC) coupled with UV detection (at 260 nm) or tandem mass spectrometry (LC-MS/MS) are the methods of choice for quantifying acyl-CoAs.[1][5] LC-MS/MS offers higher sensitivity and selectivity.[5] The use of an appropriate internal standard, such as heptadecanoyl-CoA, is crucial for accurate quantification.[2][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery/Yield Incomplete cell lysis during homogenization.Ensure thorough homogenization on ice. Consider using a more powerful homogenizer or increasing the homogenization time.
Degradation of this compound by endogenous enzymes.Work quickly and keep samples on ice at all times. Use an acidic homogenization buffer (pH 4.9) to inhibit enzymatic activity.[1]
Inefficient extraction from the solvent phase.Ensure vigorous vortexing after the addition of organic solvents. A two-step extraction of the pellet can improve recovery.[7]
Poor binding or elution from the SPE column.Check the conditioning and equilibration steps of the SPE protocol. Ensure the pH of the loading and wash solutions is optimal for binding. Optimize the elution solvent composition and volume.
Poor Peak Shape in Chromatography Sample overload on the analytical column.Dilute the sample before injection or inject a smaller volume.
Presence of interfering substances in the extract.Improve the SPE purification step. Consider an additional wash step or a different SPE sorbent.
Inappropriate mobile phase composition.Optimize the gradient and mobile phase additives (e.g., acetic acid, ammonium (B1175870) hydroxide) to improve peak shape.[1][7]
High Variability Between Replicates Inconsistent sample homogenization.Standardize the homogenization procedure, including time and speed.
Pipetting errors, especially with small volumes of internal standard.Use calibrated pipettes and ensure the internal standard is properly mixed with the sample.
Inconsistent SPE column packing or performance.Use high-quality SPE columns from a reliable supplier.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is dependent on the extraction method and tissue type. The following tables summarize reported recovery rates from various methodologies.

Table 1: Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods

Extraction MethodTissue TypeReported Recovery RateReference
Solvent Extraction with SPERat Liver93-104%[8]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[1][2]
Solid-Phase ExtractionN/A83-90%[8]

Table 2: Comparison of Acyl-CoA Recovery with Different Deproteinizing Agents Followed by SPE

AnalyteRecovery with 10% TCA followed by SPERecovery with 2.5% SSAReference
CoA1%74%[5]
Malonyl CoA26%74%[5]
Acetyl CoA36%59%[5]
Propionyl CoA62%80%[5]
Isovaleryl CoA58%59%[5]

Experimental Protocols

Protocol 1: Modified Solvent Extraction with Solid-Phase Extraction for Long-Chain Acyl-CoAs

This protocol is adapted from established methods and is suitable for various tissue types.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol (Isopropanol)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol (B130326) and homogenize again.[2]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[2]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[2]

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.[3]

    • Equilibration: Equilibrate the column with 3 mL of water.[3]

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[3]

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[3]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[3]

Visualizations

To aid in the understanding of the experimental workflow and troubleshooting logic, the following diagrams have been generated.

ExtractionWorkflow Sample Frozen Tissue Sample (~100mg) Homogenization Homogenization (ice-cold acidic buffer + isopropanol) Sample->Homogenization SolventExtraction Solvent Extraction (ACN + (NH4)2SO4) Homogenization->SolventExtraction Centrifugation1 Centrifugation (1,900 x g, 5 min, 4°C) SolventExtraction->Centrifugation1 CollectSupernatant Collect Supernatant Centrifugation1->CollectSupernatant SPE Solid-Phase Extraction (SPE) CollectSupernatant->SPE Condition 1. Condition (Methanol) SPE->Condition Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Formic Acid, Methanol) Load->Wash Elute 5. Elute (Ammonium Hydroxide) Wash->Elute Concentration Sample Concentration (Nitrogen Evaporation) Elute->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis

Caption: Experimental workflow for long-chain acyl-CoA extraction.

TroubleshootingLowYield Start Low Yield of This compound CheckHomogenization Review Homogenization Protocol Start->CheckHomogenization CheckEnzymeActivity Assess Sample Handling for Enzymatic Degradation Start->CheckEnzymeActivity CheckExtraction Evaluate Solvent Extraction Step Start->CheckExtraction CheckSPE Verify SPE Procedure Start->CheckSPE SolutionHomogenization Increase homogenization time/power CheckHomogenization->SolutionHomogenization SolutionEnzyme Ensure rapid freezing and use of cold acidic buffer CheckEnzymeActivity->SolutionEnzyme SolutionExtraction Ensure vigorous mixing and consider re-extraction of pellet CheckExtraction->SolutionExtraction SolutionSPE Optimize SPE conditions (conditioning, washing, elution) CheckSPE->SolutionSPE

Caption: Troubleshooting logic for low extraction yield.

References

Technical Support Center: Stability of Long-Chain Fatty Acyl-CoAs in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with long-chain fatty acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Q1: My long-chain fatty acyl-CoA solution is giving inconsistent results in my enzymatic assay. What could be the cause?

A1: Inconsistent results are often due to the degradation of the long-chain fatty acyl-CoA in your solution. These molecules are inherently unstable in aqueous environments, primarily due to the hydrolysis of the high-energy thioester bond.[1][2] Several factors can influence the rate of degradation:

  • pH of the Solution: Long-chain fatty acyl-CoAs are most stable in slightly acidic conditions (around pH 4.9-6.0). They are prone to hydrolysis in alkaline and strongly acidic solutions.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. It is crucial to keep your solutions on ice whenever possible and to minimize the time they spend at room temperature or higher.

  • Enzymatic Contamination: Your sample or reagents may be contaminated with thioesterases, which are enzymes that specifically hydrolyze the thioester bond of acyl-CoAs.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation. Aliquot your stock solutions into smaller, single-use volumes.

Q2: I'm observing precipitation in my long-chain fatty acyl-CoA stock solution upon thawing. How can I resolve this?

A2: Long-chain fatty acyl-CoAs are amphipathic molecules and can form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[3] This can lead to precipitation, especially at low temperatures. To address this:

  • Gentle Warming and Vortexing: Warming the solution to room temperature and gently vortexing can often redissolve the precipitate.

  • Working Concentration: Ensure your working concentration is below the CMC if your experiment requires monomeric acyl-CoA. The CMC is dependent on the acyl chain length, temperature, and ionic strength of the buffer.

  • Solvent Choice: For reconstitution of dry samples, methanol (B129727) has been shown to provide good stability.[1]

Q3: How should I prepare and store my long-chain fatty acyl-CoA solutions to ensure maximum stability?

A3: Proper preparation and storage are critical for maintaining the integrity of your long-chain fatty acyl-CoA solutions.

  • Reconstitution: Reconstitute lyophilized powder in a slightly acidic buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9) or an organic solvent like methanol.[1]

  • Storage: For long-term storage, solutions should be kept at -80°C. For short-term use, store on ice.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For highly unsaturated acyl-CoAs, which are prone to oxidation, consider storing them under an inert gas like argon or nitrogen.

Q4: I suspect my long-chain fatty acyl-CoA has degraded. How can I check its integrity?

A4: Several analytical techniques can be used to assess the integrity of your long-chain fatty acyl-CoA solution:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying intact acyl-CoAs and their degradation products (free fatty acids and Coenzyme A).[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection at 260 nm can be used to separate and quantify the acyl-CoA. The appearance of a peak corresponding to free Coenzyme A can indicate degradation.

  • Enzymatic Assays: You can use an enzyme that specifically utilizes the intact acyl-CoA, such as acyl-CoA oxidase, and measure its activity. A decrease in activity compared to a fresh standard would suggest degradation.

Quantitative Data Summary

The stability of long-chain fatty acyl-CoAs is highly dependent on the specific experimental conditions, including pH, temperature, and buffer composition. While precise degradation rate constants are not widely available in the literature, the following tables provide data on their stability in different solutions and their critical micelle concentrations.

Table 1: Stability of Long-Chain Fatty Acyl-CoAs in Various Solutions

Acyl-CoASolutionTemperatureTime (hours)Remaining (%)Reference
VariousMethanolAutosampler24~100[1]
Various50% Methanol / 50% 50 mM Ammonium (B1175870) Acetate (pH 7.0)Autosampler24~100[1]
C10:0-CoAWaterAutosampler24<80[1]
C16:0-CoAWaterAutosampler24<60[1]
C10:0-CoA50 mM Ammonium Acetate (pH 7.0)Autosampler24<80[1]
C16:0-CoA50 mM Ammonium Acetate (pH 7.0)Autosampler24<40[1]
C10:0-CoA50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)Autosampler24~100[1]
C16:0-CoA50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)Autosampler24~100[1]

Table 2: Critical Micelle Concentrations (CMCs) of Various Long-Chain Fatty Acyl-CoAs

Fatty Acyl-CoAChain LengthBufferpHIonic Strength (M)Temperature (°C)CMC (µM)Reference
Palmitoyl-CoAC16:0Tris8.30.011257 - 250[3]
Stearoyl-CoAC18:0N/AN/AN/AN/AN/A[3]
Oleoyl-CoAC18:1N/AN/AN/AN/AN/A[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Purification

This protocol is adapted from established methods for the purification of long-chain acyl-CoAs from biological samples or reaction mixtures.

Materials:

  • Sample containing long-chain acyl-CoAs

  • SPE cartridge (e.g., C18)

  • Methanol

  • Acetonitrile (B52724)

  • Potassium phosphate buffer (100 mM, pH 4.9)

  • 2-Propanol

  • Glacial acetic acid

  • Centrifuge

  • Vacuum manifold (optional)

Procedure:

  • Sample Preparation: Homogenize the tissue sample in ice-cold potassium phosphate buffer (100 mM, pH 4.9). Add 2-propanol and homogenize again.

  • Extraction: Add acetonitrile to the homogenate, vortex, and centrifuge to pellet proteins. Collect the supernatant.

  • SPE Column Conditioning: Condition the C18 SPE column by washing with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with a solution of water/methanol to remove hydrophilic impurities.

  • Elution: Elute the long-chain acyl-CoAs with a solution of acetonitrile containing 600 mM glacial acetic acid.[4]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the purified acyl-CoAs in a suitable solvent for your downstream application.

Protocol 2: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the quantification of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry.

Materials:

  • Purified long-chain acyl-CoA sample

  • Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)

  • LC-MS/MS system with a C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid or ammonium hydroxide

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or ammonium hydroxide

Procedure:

  • Sample Preparation: Spike the sample with a known amount of internal standard.

  • LC Separation: Inject the sample onto the C18 column. Use a gradient elution with increasing concentration of Mobile Phase B to separate the different acyl-CoA species based on their hydrophobicity.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify each acyl-CoA and the internal standard based on their specific precursor-to-product ion transitions.

  • Quantification: Create a standard curve using known concentrations of acyl-CoA standards. Determine the concentration of the acyl-CoAs in your sample by comparing their peak area ratios to the internal standard against the standard curve.[4][5]

Protocol 3: Enzymatic Assay for Acyl-CoA Integrity (Acyl-CoA Oxidase)

This assay can be used to indirectly assess the stability of a long-chain acyl-CoA solution by measuring the activity of an enzyme that requires the intact molecule as a substrate.

Materials:

  • Long-chain fatty acyl-CoA solution (e.g., Palmitoyl-CoA)

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the assay buffer, HRP, and the HRP substrate.

  • Initiate Reaction: Add a known amount of your long-chain acyl-CoA solution to the reaction mixture.

  • Enzyme Addition: Start the reaction by adding acyl-CoA oxidase. The oxidase will act on the acyl-CoA, producing H₂O₂.

  • Signal Detection: The H₂O₂ produced is used by HRP to oxidize the substrate, generating a colored or fluorescent product. Monitor the increase in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the concentration of intact acyl-CoA. Compare the activity of your sample to that of a freshly prepared standard to determine the relative integrity.

Visualizations

cluster_factors Factors Affecting Stability cluster_molecule Long-Chain Fatty Acyl-CoA cluster_degradation Degradation Products pH pH AcylCoA Long-Chain Fatty Acyl-CoA pH->AcylCoA Hydrolysis Temp Temperature Temp->AcylCoA Accelerates Hydrolysis Enzymes Thioesterases Enzymes->AcylCoA Catalyzes Hydrolysis FreezeThaw Freeze-Thaw Cycles FreezeThaw->AcylCoA Promotes Degradation FFA Free Fatty Acid AcylCoA->FFA Thioester Bond Cleavage CoA Coenzyme A AcylCoA->CoA Thioester Bond Cleavage

Caption: Factors influencing the stability of long-chain fatty acyl-CoAs in solution.

Start Inconsistent Experimental Results CheckStorage Check Storage Conditions (-80°C, single-use aliquots?) Start->CheckStorage CheckSolutionPrep Review Solution Preparation (pH, temperature, buffer) CheckStorage->CheckSolutionPrep OK PrepareNew Prepare Fresh Solution from Lyophilized Powder CheckStorage->PrepareNew Not OK CheckPurity Assess Acyl-CoA Integrity (LC-MS, HPLC, Enzymatic Assay) CheckSolutionPrep->CheckPurity OK CheckSolutionPrep->PrepareNew Not OK Degraded Sample is Degraded CheckPurity->Degraded Degradation Detected NotDegraded Sample is Intact CheckPurity->NotDegraded No Degradation Detected Degraded->PrepareNew TroubleshootAssay Troubleshoot Other Experimental Parameters NotDegraded->TroubleshootAssay

Caption: Troubleshooting workflow for inconsistent results with long-chain fatty acyl-CoAs.

AcylCoA Long-Chain Fatty Acyl-CoA Coenzyme A Thioester Bond Fatty Acyl Chain Products Degradation Products Free Fatty Acid Coenzyme A AcylCoA:head->Products Hydrolysis Water H₂O Water->AcylCoA:head Attacks Thioester Bond

Caption: Chemical degradation pathway of long-chain fatty acyl-CoAs via hydrolysis.

References

"avoiding degradation of 10-Methyltetracosanoyl-CoA during sample prep"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and preparation of 10-Methyltetracosanoyl-CoA samples to minimize degradation and ensure accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) with a methyl branch. Like other acyl-CoAs, it is a metabolically important molecule involved in various cellular processes. Its stability is a primary concern due to the high-energy thioester bond, which is susceptible to both chemical and enzymatic degradation during sample collection, extraction, and analysis.

Q2: What are the main causes of this compound degradation during sample preparation?

The primary causes of degradation are:

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially at alkaline pH and elevated temperatures.[1][2]

  • Enzymatic Degradation: Endogenous enzymes such as thioesterases, present in biological samples, can rapidly cleave the thioester bond.[3]

  • Oxidation: Although less commonly cited for the acyl-CoA moiety itself, the long alkyl chain can be susceptible to oxidation, which can be a concern depending on the sample matrix and handling conditions.

Q3: How can I minimize enzymatic degradation during sample collection?

To minimize enzymatic activity, it is crucial to rapidly quench metabolic processes at the point of sample collection. This can be achieved by:

  • Snap-freezing: Immediately freezing tissue or cell samples in liquid nitrogen is a common and effective method.

  • Acidic Quenching: Using cold acidic solutions, such as perchloric acid or sulfosalicylic acid, can effectively denature enzymes and halt metabolic activity.[4]

Q4: What is the optimal pH for extraction and storage of this compound?

Slightly acidic to neutral pH (around 4.0-7.0) is generally recommended to minimize chemical hydrolysis of the thioester bond.[1][2] Alkaline conditions should be strictly avoided. Some studies have shown good stability in ammonium (B1175870) acetate (B1210297) buffer at pH 6.8.[5]

Q5: What are the recommended storage conditions for this compound samples?

For short-term storage (during sample processing), samples should be kept on ice at all times. For long-term storage, samples should be stored at -80°C. Dry pellets of the extract are generally more stable than reconstituted solutions. If reconstituted, analysis should be performed as soon as possible.[5]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or no recovery of this compound Inefficient extraction; Degradation during sample preparation; Adsorption to surfaces.- Ensure rapid quenching of biological samples.- Use an optimized extraction solvent (e.g., acidic buffer with organic solvents).- Keep samples on ice or at 4°C throughout the procedure.- Consider using an internal standard (e.g., a structurally similar odd-chain acyl-CoA) to monitor recovery.- Use low-adsorption tubes and glassware.
High variability between replicate samples Inconsistent sample handling; Incomplete enzyme inactivation; Variable extraction efficiency.- Standardize the time between sample collection and quenching.- Ensure thorough homogenization of the sample.- Add an internal standard at the beginning of the extraction process to account for variability.[6]
Presence of degradation products (e.g., free Coenzyme A) Hydrolysis of the thioester bond.- Maintain a slightly acidic pH during extraction and storage.- Avoid high temperatures; perform all steps on ice.- Minimize the time between extraction and analysis.
Poor chromatographic peak shape Suboptimal mobile phase; Interaction with metal surfaces in the LC system.- Use an ion-pairing agent in the mobile phase for reversed-phase chromatography.- Consider derivatization of the phosphate (B84403) groups to improve peak shape.[7]

Quantitative Data Summary

Compound Condition Time Degradation Reference
Various Acyl-CoAs4°C in ammonium acetate buffer (pH 6.8)9 hours<30% for most[5]
C14:1-CoA4°C in ammonium acetate buffer (pH 6.8)9 hours44%[5]
ThioestersHigh pH-Prone to hydrolysis[2]
ThioestersHigh Temperature-Prone to hydrolysis[1]

Experimental Protocols

Protocol: Extraction of Very-Long-Chain Acyl-CoAs from Tissue Samples

This protocol is adapted from methods developed for long-chain acyl-CoAs and is suitable for tissues.

Materials:

  • Frozen tissue sample (~40 mg)

  • Homogenizer

  • Ice-cold 100 mM potassium phosphate monobasic (KH2PO4), pH 4.9

  • Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)

  • Internal standard solution (e.g., Heptadecanoyl-CoA)

  • Centrifuge

Procedure:

  • Homogenization:

    • Place a pre-weighed frozen tissue sample (~40 mg) in a pre-chilled tube.

    • Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of the acetonitrile:isopropanol:methanol mixture containing the internal standard.

    • Homogenize the sample on ice until the tissue is completely dispersed.[6]

  • Extraction:

    • Vortex the homogenate vigorously for 5 minutes at 4°C.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Sample Collection:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • The sample is now ready for analysis by LC-MS/MS or can be stored at -80°C.

Visualizations

Workflow for Sample Preparation of this compound

SamplePrepWorkflow cluster_collection Sample Collection & Quenching cluster_extraction Extraction cluster_analysis Analysis cluster_degradation Potential Degradation Pathways Sample Tissue/Cell Sample Quench Rapid Quenching (Liquid N2 or Acid) Sample->Quench Immediate Enzymatic Enzymatic Degradation (Thioesterases) Sample->Enzymatic Homogenize Homogenization (Ice-cold acidic buffer + Organic Solvent + IS) Quench->Homogenize Centrifuge Centrifugation (4°C) Homogenize->Centrifuge Hydrolysis Chemical Hydrolysis (High pH, Temp) Homogenize->Hydrolysis Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Immediate or after -80°C storage

Caption: Workflow for minimizing degradation of this compound during sample preparation.

Logical Relationships in Degradation Avoidance

DegradationAvoidance cluster_goal Primary Goal cluster_factors Key Degradation Factors cluster_strategies Mitigation Strategies Goal Preserve this compound Integrity Cold Maintain Cold Chain (Ice, 4°C, -80°C) Goal->Cold Acidic Use Acidic Buffers (pH 4.0-7.0) Goal->Acidic Quench Rapid Quenching Goal->Quench Speed Minimize Processing Time Goal->Speed Temp High Temperature pH Alkaline pH Enzymes Endogenous Enzymes Cold->Temp Counteracts Acidic->pH Counteracts Quench->Enzymes Inactivates Speed->Temp Reduces Exposure Speed->pH Reduces Exposure Speed->Enzymes Reduces Exposure

Caption: Key factors in this compound degradation and corresponding mitigation strategies.

References

Technical Support Center: LC-MS Analysis of 10-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of 10-Methyltetracosanoyl-CoA, a very long-chain acyl-CoA (VLCFA-CoA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the LC-MS analysis of this compound?

A1: The primary challenges in analyzing this compound by LC-MS include:

  • Matrix Effects: Co-eluting endogenous compounds from biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1] Key interfering substances are often phospholipids (B1166683) and salts.

  • Analyte Instability: Acyl-CoAs, including this compound, are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] Careful sample handling and storage at -80°C are critical.[2]

  • Low Abundance: Endogenous levels of specific VLCFA-CoAs can be very low, requiring highly sensitive and optimized analytical methods.

  • Poor Solubility: The long acyl chain of this compound imparts significant hydrophobicity, which can lead to poor solubility in aqueous solutions and potential precipitation during sample preparation.[2]

Q2: How can I minimize matrix effects for this compound analysis?

A2: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:

  • Effective Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly clean up the sample by removing interfering components like phospholipids.

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and co-eluting matrix components is essential.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the preferred choice to compensate for matrix effects and other sources of variability.[3]

Q3: What type of internal standard is suitable for the analysis of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not commercially available, other options include:

  • Odd-Chain Very Long-Chain Acyl-CoAs: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain VLCFA-CoAs are commonly used as they are not typically abundant endogenously.[4][5]

  • Stable Isotope-Labeled Long-Chain Acyl-CoAs: Deuterated or 13C-labeled long-chain acyl-CoAs, such as palmitoyl-13C16-CoA, can also be used.[6][7] It is important that the chosen internal standard has similar chemical properties and extraction recovery to this compound.[3]

Q4: What are the recommended storage conditions for samples containing this compound?

A4: To ensure the stability of this compound, biological samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[2] Repeated freeze-thaw cycles should be avoided to prevent degradation.[2]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Analyte Degradation Ensure samples were properly stored at -80°C and that all extraction steps were performed on ice with pre-chilled solvents.[2]
Inefficient Extraction Review the extraction protocol. For tissues, homogenization in an acidic buffer followed by organic solvent extraction and SPE is recommended.[4][8] Verify the recovery of your extraction method using a spiked standard.
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Improve sample cleanup (e.g., using a more effective SPE protocol) or modify the LC gradient to separate the analyte from the suppression zone.
Incorrect MS Parameters Optimize MS parameters by direct infusion of a this compound standard. For positive ESI mode, a neutral loss scan of 507 Da is characteristic for acyl-CoAs.[9][10][11]
Poor Solubility Ensure the final sample extract is reconstituted in a solvent that maintains the solubility of VLCFA-CoAs, such as a methanol/water mixture.[2]
Issue 2: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for variations in ion suppression between samples.[3]
Sample Preparation Inconsistency Ensure precise and reproducible execution of all sample preparation steps. Automating liquid handling steps can improve precision.
LC System Instability Check for fluctuations in pump pressure, retention time shifts, and inconsistent peak shapes. Equilibrate the column thoroughly before each run.
Internal Standard Issues Verify the purity and concentration of the internal standard solution. Ensure it is added to all samples and standards at the same concentration early in the sample preparation process.[2]

Data Presentation

Table 1: Comparison of Recovery Rates for Long-Chain Acyl-CoAs Using Different Extraction Methods

Acyl-CoA SpeciesExtraction MethodAverage Recovery (%)Reference
Palmitoyl-CoA (C16:0)Acetonitrile (B52724)/2-Propanol with Oligonucleotide SPE70-80[8]
Oleoyl-CoA (C18:1)Acetonitrile/2-Propanol with 2-(2-pyridyl)ethyl SPE85-90[12]
Arachidonyl-CoA (C20:4)Acetonitrile/2-Propanol with 2-(2-pyridyl)ethyl SPE83-88[12]

Experimental Protocols

Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for this compound.[4][5][8]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer (e.g., glass homogenizer)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Ice-cold Acetonitrile (ACN)

  • Ice-cold 2-Propanol

  • Saturated Ammonium (B1175870) Sulfate (B86663) solution

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice. Add 1 mL of 2-propanol and homogenize again.[4][5]

  • Extraction: Add 2 mL of acetonitrile to the homogenate, followed by 125 µL of saturated ammonium sulfate solution. Vortex vigorously for 1-2 minutes.[5]

  • Protein Precipitation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol/ammonium formate).[12]

  • Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

Visualizations

Matrix_Effect_Workflow cluster_problem_id Problem Identification cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies A Inaccurate Quantification or Low Analyte Signal B Perform Post-Column Infusion Experiment A->B C Analyze Blank Matrix Extract A->C D Signal Dip Coincides with Analyte Retention Time? B->D E Improve Sample Cleanup (SPE/LLE) D->E Yes F Modify LC Gradient D->F Yes G Use Stable Isotope-Labeled Internal Standard D->G Yes H Dilute Sample D->H Yes

Caption: Workflow for identifying and mitigating matrix effects.

Troubleshooting_Logic Start Unexpected Results (Low Signal, High Variability) Check_IS Is an appropriate Internal Standard (IS) used? Start->Check_IS Check_SamplePrep Is Sample Preparation Adequate? Check_IS->Check_SamplePrep Yes Implement_IS Implement Stable Isotope- Labeled or Odd-Chain IS Check_IS->Implement_IS No Check_LC Is Chromatographic Separation Optimal? Check_SamplePrep->Check_LC Yes Improve_SPE Enhance Sample Cleanup (e.g., SPE, LLE) Check_SamplePrep->Improve_SPE No Check_MS Are MS Parameters Optimized? Check_LC->Check_MS Yes Modify_Gradient Adjust LC Gradient to Separate from Interferences Check_LC->Modify_Gradient No Optimize_MS Optimize Source Parameters and Scan Type Check_MS->Optimize_MS No Success Problem Resolved Check_MS->Success Yes Implement_IS->Check_SamplePrep Improve_SPE->Check_LC Modify_Gradient->Check_MS Optimize_MS->Success

Caption: Troubleshooting logic for unexpected LC-MS results.

References

Technical Support Center: Chromatographic Resolution of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of branched-chain acyl-CoAs.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of branched-chain acyl-CoAs.

Issue 1: Poor Peak Shape (Tailing or Broadening)

  • Question: My branched-chain acyl-CoA peaks are showing significant tailing and broadening. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing and broadening for acyl-CoAs are common issues, often stemming from the negatively charged phosphate (B84403) groups interacting with the stationary phase or metal surfaces within the HPLC system.[1] Here are the primary causes and solutions:

    • Secondary Interactions with Stationary Phase: The phosphate moieties can interact with residual silanols on silica-based columns or with the column hardware itself, leading to peak tailing.[1][2]

      • Solution 1: Use of Ion-Pairing Agents: Incorporating a cationic ion-pairing agent into the mobile phase can mask the negative charges on the acyl-CoA molecules, reducing these secondary interactions and improving peak shape.[2][3][4] Common ion-pairing agents include alkylamines.[4][5]

      • Solution 2: Adjust Mobile Phase pH: Operating at a higher pH (e.g., using ammonium (B1175870) hydroxide) can help to deprotonate residual silanols on the column, minimizing interactions with the negatively charged acyl-CoAs.[2][6]

      • Solution 3: Use of Phosphate Buffers: Phosphate buffers in the mobile phase can bind to active sites on the column and HPLC hardware, thereby reducing the interaction of the acyl-CoA phosphate groups.[1]

    • Inappropriate Column Chemistry: The choice of stationary phase is critical for good peak shape.

      • Solution: Reversed-phase columns, such as C8 or C18, are widely used and generally provide good separation for acyl-CoAs.[2][6][7] Consider testing columns with different surface deactivations or end-capping to minimize silanol (B1196071) interactions.

    • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shapes.[8]

      • Solution: Regularly flush the column with a strong solvent to remove contaminants.[8] If peak shape does not improve, the column may need to be replaced.[8]

Issue 2: Co-elution or Poor Resolution of Branched-Chain Isomers

  • Question: I am unable to separate isomeric branched-chain acyl-CoAs (e.g., isobutyryl-CoA and n-butyryl-CoA). What strategies can I employ to improve their resolution?

  • Answer: The separation of isomeric species is a significant challenge in acyl-CoA analysis due to their similar physicochemical properties.[9][10] Achieving baseline resolution often requires careful optimization of the chromatographic method.

    • Mobile Phase Composition: The choice and composition of the mobile phase are critical for selectivity.[11]

      • Solution 1: Optimize Organic Solvent Ratio: Carefully adjust the gradient of the organic solvent (typically acetonitrile (B52724) or methanol) in the mobile phase.[11][12] A shallower gradient can often improve the separation of closely eluting isomers.

      • Solution 2: Mobile Phase Additives: The concentration of additives like ammonium formate (B1220265) or ammonium acetate (B1210297) can influence selectivity.[7] Experiment with different concentrations to find the optimal conditions for your specific isomers.

    • Stationary Phase Selection: The column chemistry plays a vital role in resolving isomers.

      • Solution: While C18 columns are common, sometimes a C8 column can provide different selectivity and better resolution for certain isomers.[6][7] Ultra-performance liquid chromatography (UPLC) with smaller particle size columns (e.g., 1.7 µm) can also significantly enhance resolution.[6][9]

    • Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation.

      • Solution 1: Lower Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution, although this will increase the analysis time.[13][14]

      • Solution 2: Adjust Column Temperature: Optimizing the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can impact resolution.[13] It's important to keep the temperature stable to ensure reproducible retention times.[8]

Issue 3: Low Sensitivity and Inaccurate Quantification

  • Question: My signal intensity for branched-chain acyl-CoAs is low, and I'm concerned about the accuracy of my quantitative results. What could be the problem?

  • Answer: Low sensitivity and inaccurate quantification can arise from several factors, including sample stability, extraction efficiency, and matrix effects.

    • Analyte Instability: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH.[12]

      • Solution: Ensure proper sample handling and storage. Reconstitute dried samples in a solution that promotes stability, such as a mixture of methanol (B129727) and ammonium acetate buffer at a slightly acidic to neutral pH.[12]

    • Inefficient Extraction: The recovery of acyl-CoAs from biological matrices can be variable.

      • Solution: Use a validated extraction protocol. A common method involves protein precipitation with an organic solvent mixture like acetonitrile/methanol/water.[15] For cleaner samples, solid-phase extraction (SPE) can be used, but it's important to optimize the SPE method to avoid the loss of more hydrophilic short-chain acyl-CoAs.[2] Methods using 5-sulfosalicylic acid (SSA) for deproteinization can be an alternative to SPE.[16]

    • Ion Suppression in Mass Spectrometry: Co-eluting compounds from the sample matrix can compete for ionization in the mass spectrometer source, leading to reduced signal intensity for the analytes of interest.[12]

      • Solution 1: Improve Chromatographic Separation: Better separation of analytes from matrix components is key to minimizing ion suppression.[2][12] Re-optimize your LC method based on the suggestions in the previous sections.

      • Solution 2: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for each analyte is the gold standard for correcting for matrix effects and variations in extraction efficiency, leading to more accurate quantification.[2] If not available, an odd-chain acyl-CoA can be used as an internal standard.[2]

    • Non-Linearity of Calibration Curves:

      • Solution: Construct calibration curves in a matrix that closely matches your study samples to account for matrix effects.[2] Using a weighted linear regression (e.g., 1/x) can improve accuracy, especially at lower concentrations.[2][16]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended sample preparation method for branched-chain acyl-CoA analysis?

    • A1: A widely used method is protein precipitation using a cold organic solvent mixture, such as acetonitrile/methanol/water (2:2:1, v/v/v).[15] For tissues, homogenization in a buffer followed by organic solvent extraction is common.[1] It is crucial to keep samples cold throughout the preparation process to minimize enzymatic degradation. For cleaner extracts, solid-phase extraction (SPE) can be employed, but care must be taken to avoid the loss of short-chain acyl-CoAs.[2]

  • Q2: Which type of chromatography column is best suited for separating branched-chain acyl-CoAs?

    • A2: Reversed-phase columns, particularly C8 and C18, are the most commonly used for acyl-CoA analysis.[2][6][7] The choice between C8 and C18 may depend on the specific isomers you are trying to separate, as they can offer different selectivities. UPLC columns with sub-2 µm particle sizes are recommended for higher resolution and efficiency.[6][9]

  • Q3: How do ion-pairing agents improve the chromatography of acyl-CoAs?

    • A3: Ion-pairing agents are amphiphilic molecules that have a charged head group and a hydrophobic tail.[3] In reversed-phase chromatography, the hydrophobic tail interacts with the stationary phase, while the charged head group is exposed to the mobile phase.[3] For acyl-CoA analysis, cationic ion-pairing agents are used. These agents effectively create a dynamic ion-exchange surface on the stationary phase that interacts with the negatively charged phosphate groups of the acyl-CoAs, masking these charges and reducing undesirable interactions that cause peak tailing.[3][4]

  • Q4: What are the optimal mass spectrometry conditions for detecting branched-chain acyl-CoAs?

    • A4: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of acyl-CoAs.[12][17] Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred method for quantification due to its high selectivity and sensitivity.[12][17] A common fragmentation pattern for acyl-CoAs is the neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[12][15] This neutral loss scan can be used to screen for a wide range of acyl-CoA species.[2]

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Acyl-CoA Analysis

ParameterMethod 1Method 2Method 3
Column Waters Acquity UPLC BEH C8 (2.1 x 150 mm, 1.7 µm)[6]Agilent ZORBAX 300SB-C8 (2.1 x 100 mm, 3.5 µm)[7]Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm)[18]
Mobile Phase A 15 mM Ammonium Hydroxide in Water[6]100 mM Ammonium Formate, pH 5.0[7]10 mM Ammonium Acetate in Water[18]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[6]5 mM Ammonium Formate in Acetonitrile[7]Acetonitrile[18]
Flow Rate 0.4 mL/min[6]Not SpecifiedNot Specified
Gradient 20% to 45% B in 2.8 min, then to 25% B in 0.2 min, then to 65% B in 1 min[6]Not Specified2% B for 1.5 min, to 15% B at 4 min, to 30% B at 6 min, to 95% B at 13 min[18]
Column Temp. Not Specified42°C[7]40°C[18]

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Extraction from Cultured Cells

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add a pre-chilled (-20°C) extraction solvent, such as a mixture of acetonitrile, methanol, and water (2:2:1, v/v/v), to the cell culture plate.[15]

  • Cell Lysis and Protein Precipitation: Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube. Vortex thoroughly.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, for example, 50% methanol in 50 mM ammonium acetate (pH 7).[12]

Protocol 2: Reversed-Phase LC-MS/MS Analysis of Acyl-CoAs

  • Chromatographic System: Use a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: Install a reversed-phase column, such as a C8 or C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases:

    • Mobile Phase A: 10 mM ammonium acetate in water.[12]

    • Mobile Phase B: Acetonitrile.[12]

  • Gradient Elution:

    • Set the flow rate to 0.2 mL/min.[12]

    • Start with a low percentage of Mobile Phase B (e.g., 20%).[12]

    • Increase the percentage of Mobile Phase B in a linear gradient to elute the acyl-CoAs (e.g., to 100% B over 15 minutes).[12]

    • Include a column wash step with a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions between injections.[12]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion electrospray mode.[12]

    • Use Multiple Reaction Monitoring (MRM) for data acquisition.

    • Optimize the MRM transitions (precursor ion and product ion) for each branched-chain acyl-CoA of interest and the internal standard. A common product ion results from the neutral loss of 507 Da.[12][15]

Visualizations

experimental_workflow Experimental Workflow for Branched-Chain Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Cell Harvesting & Washing sp2 Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) sp1->sp2 sp3 Protein Precipitation & Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Drying & Reconstitution sp4->sp5 lcms1 Reversed-Phase Chromatography (C8 or C18 Column) sp5->lcms1 Inject Sample lcms2 Gradient Elution lcms1->lcms2 lcms3 Mass Spectrometry (Positive ESI, MRM) lcms2->lcms3 da1 Peak Integration lcms3->da1 Acquire Data da2 Quantification using Internal Standard da1->da2 da3 Data Review & Reporting da2->da3

Caption: Workflow for Branched-Chain Acyl-CoA Analysis.

troubleshooting_logic Troubleshooting Poor Resolution of Isomers cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Conditions cluster_check Evaluation start Poor Resolution of Branched-Chain Isomers mp1 Adjust Gradient Slope (Make it Shallower) start->mp1 c1 Try a Different Stationary Phase (e.g., C8 vs. C18) start->c1 mp2 Optimize Additive Concentration (e.g., Ammonium Acetate) mp1->mp2 check1 Resolution Improved? mp2->check1 c2 Lower the Flow Rate c1->c2 c3 Optimize Column Temperature c2->c3 c3->check1 check1->start No, try another approach end Resolution Achieved check1->end Yes bcaa_metabolism Branched-Chain Amino Acid Catabolism bcaa Leucine, Isoleucine, Valine (BCAAs) bc_keto_acids Branched-Chain α-Keto Acids bcaa->bc_keto_acids BCAT bc_acyl_coas Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA, Isobutyryl-CoA) bc_keto_acids->bc_acyl_coas BCKDH Complex downstream Downstream Metabolism (TCA Cycle Intermediates, Ketone Bodies) bc_acyl_coas->downstream Various Acyl-CoA Dehydrogenases

References

Technical Support Center: Quantification of 10-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 10-Methyltetracosanoyl-CoA and other very-long-chain acyl-CoAs (VLC-ACoAs).

Disclaimer

Direct experimental data and established protocols specifically for this compound are limited in publicly available literature. The guidance provided here is based on best practices for the quantification of analogous very-long-chain and branched-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound?

A1: The primary challenges include:

  • Chemical Instability: Acyl-CoA thioester bonds are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Rapid sample processing in cold conditions is crucial.[1][2]

  • Low Abundance: Endogenous levels of specific VLC-ACoAs can be very low, requiring highly sensitive analytical methods.

  • Matrix Effects: Co-eluting substances from biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[3]

  • Lack of Commercial Standards: A specific analytical standard for this compound may not be readily available, complicating absolute quantification.

  • Isomeric Interference: Structural isomers may have similar chromatographic behavior and identical mass, making differentiation difficult without high-resolution chromatography and specific fragmentation patterns.[4]

Q2: What are the expected mass-to-charge ratios (m/z) for this compound in MS analysis?

A2: While no specific literature was found, the expected m/z can be calculated. The molecular formula for this compound is C46H84N7O17P3S.

  • Molecular Weight: 1130.18 g/mol

  • [M+H]⁺ (singly charged): m/z 1131.18

  • [M+2H]²⁺ (doubly charged): m/z 566.09

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in tandem mass spectrometry (MS/MS)?

A3: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode MS/MS, which is crucial for their identification and quantification using Multiple Reaction Monitoring (MRM).[3][5]

  • Neutral Loss of 507 Da: This corresponds to the loss of the 3'-phospho-ADP moiety and is a hallmark of acyl-CoA fragmentation. The resulting fragment ion retains the acyl chain.[2][6][7]

  • Product Ion at m/z 428.0365: This fragment corresponds to the adenosine (B11128) 3',5'-diphosphate portion of the CoA molecule.[5][7]

Q4: Can I use a related compound as an internal standard if a this compound standard is unavailable?

A4: Yes, using a related, non-endogenous acyl-CoA as an internal standard is a common practice. Ideally, a stable isotope-labeled version of the analyte is preferred. If that is not available, an odd-chain VLC-ACoA (e.g., C23:0-CoA or C25:0-CoA) is a good alternative as they are typically absent or at very low levels in most biological systems. The internal standard should be added as early as possible during sample preparation to account for analyte loss.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No/Low Signal Intensity 1. Analyte Degradation: Sample was not kept cold or was exposed to harsh pH.- Process samples on ice or at 4°C at all times.- Use extraction buffers with a neutral pH.- Avoid repeated freeze-thaw cycles.[2]
2. Poor Extraction Efficiency: The chosen solvent system is not optimal for VLC-ACoAs.- Use a robust extraction method like a modified Bligh-Dyer or a simple protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile (B52724) containing an acid (e.g., 5-sulfosalicylic acid).[3]
3. Inefficient Ionization: Suboptimal MS source parameters.- Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) by infusing a similar available acyl-CoA standard.
4. Incorrect MS/MS Transition: The precursor or product ion m/z is incorrect.- Confirm the calculated m/z of your analyte.- For the product ion, use the characteristic neutral loss of 507 Da from your precursor ion.[2][6][7]
Poor Peak Shape / Tailing 1. Suboptimal Chromatography: Inadequate mobile phase or column chemistry.- Use a C18 reversed-phase column suitable for lipids.- Employ an ion-pairing agent (e.g., ammonium (B1175870) acetate) in the mobile phase to improve peak shape.[8]
2. Secondary Interactions: Analyte is interacting with active sites in the LC system.- Ensure all tubing and connections are inert (PEEK).- Flush the system thoroughly.
High Variability in Results 1. Inconsistent Sample Preparation: Manual steps in the protocol are not being performed uniformly.- Automate liquid handling steps if possible.- Ensure thorough vortexing/mixing at each stage.- Add a suitable internal standard at the beginning of the workflow.[1]
2. Matrix Effects: Ion suppression or enhancement is affecting quantification.- Perform a post-extraction spike experiment to assess matrix effects.- Dilute the sample to reduce the concentration of interfering matrix components.- Improve chromatographic separation to resolve the analyte from interfering compounds.
Co-elution with Interferences 1. Insufficient Chromatographic Resolution: The LC gradient is too fast or the column is not selective enough.- Lengthen the LC gradient to improve separation.- Test different C18 columns with different properties (e.g., end-capping, pore size).
2. Isomeric Interference: An isomer of this compound is present.- High-resolution mass spectrometry may be needed to confirm the elemental composition.- If standards are available, confirm the retention time of the correct isomer.

Quantitative Data Summary

The following table presents the limits of detection (LOD) and quantification (LOQ) for various acyl-CoAs from a published LC-MS/MS method. This data can serve as a benchmark for sensitivity when developing a method for this compound.

AnalyteLimit of Detection (LOD) (nM)Limit of Quantitation (LOQ) (nM)
Free CoA133444
Acetyl-CoA1138
Propionyl-CoA723
Butyryl-CoA412
Isovaleryl-CoA27
Hexanoyl-CoA310
Octanoyl-CoA310
Decanoyl-CoA516
Lauroyl-CoA723
Myristoyl-CoA518
Palmitoyl-CoA722
Data adapted from a study on acyl-CoA profiling.

Experimental Protocols

Protocol: Quantification of VLC-ACoAs in Cultured Cells via LC-MS/MS

This protocol provides a general framework. Optimization will be required for specific cell types and instrumentation.

1. Sample Preparation & Extraction: a. Aspirate culture media and place the cell culture dish on ice. b. Wash cells twice with ice-cold phosphate-buffered saline (PBS). c. Add 1 mL of ice-cold extraction solvent (e.g., 10% trichloroacetic acid or 80:20 methanol:water) to the plate. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Add an internal standard (e.g., 50 pmol of C23:0-CoA). f. Sonicate briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) on ice to ensure complete lysis. g. Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet proteins and cell debris. h. Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate.
  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C. b. Mass Spectrometry:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • This compound:
  • Q1 (Precursor): m/z 1131.2 (assuming [M+H]⁺)
  • Q3 (Product): m/z 624.2 (corresponding to [M+H-507]⁺)
  • Internal Standard (e.g., C23:0-CoA):
  • Q1 (Precursor): m/z 1104.2
  • Q3 (Product): m/z 597.2
  • Instrument Parameters: Optimize collision energy, declustering potential, and source parameters for maximum signal intensity of a representative VLC-ACoA standard.

3. Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the peak area ratio (Analyte/Internal Standard). c. Generate a calibration curve using known concentrations of a surrogate standard (e.g., C24:0-CoA) spiked into a representative matrix. d. Quantify the amount of this compound in the sample by comparing its peak area ratio to the calibration curve.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sp1 Cell Harvesting & Washing sp2 Lysis & Extraction (with Internal Standard) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 a1 LC-MS/MS Analysis (MRM Mode) sp4->a1 Sample Injection a2 Peak Integration a1->a2 a3 Quantification (vs. Calibration Curve) a2->a3

Caption: General experimental workflow for VLC-ACoA quantification.

Troubleshooting Logic

G cluster_solutions Potential Solutions start Poor/No Signal? check_ms Verify MS Parameters (m/z, CE, Source) start->check_ms Yes signal_ok Signal OK start->signal_ok No check_sample_prep Review Sample Prep (Degradation, Extraction) check_ms->check_sample_prep Parameters Correct sol_ms Optimize with Standard check_ms->sol_ms check_lc Evaluate Chromatography (Peak Shape, Retention) check_sample_prep->check_lc Prep Protocol Followed sol_sample Use Fresh Samples, Keep Cold check_sample_prep->sol_sample sol_lc Adjust Gradient, Check Column check_lc->sol_lc

Caption: Decision tree for troubleshooting low signal intensity.

References

"enhancing the sensitivity of 10-Methyltetracosanoyl-CoA detection"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 10-Methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the detection and quantification of long-chain acyl-CoAs like this compound.[1][2][3] This technique offers high selectivity and the ability to distinguish the analyte from complex biological matrices.

Q2: Is a commercial standard for this compound available?

A2: Currently, there appears to be no readily available commercial standard for this compound. The synthesis of a custom standard may be necessary for absolute quantification. Alternatively, a structurally similar compound, such as an odd-chain or stable isotope-labeled long-chain acyl-CoA, can be used as a surrogate internal standard for relative quantification.

Q3: What are the key challenges in analyzing this compound?

A3: The primary challenges include:

  • Low abundance: Acyl-CoAs are typically present in low concentrations in biological samples.[4][5]

  • Chemical instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperatures.

  • Chromatographic difficulties: The amphiphilic nature of long-chain acyl-CoAs can lead to poor peak shape and recovery.[6]

  • Matrix effects: Co-eluting substances from the sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[7][8]

  • Lack of a specific standard: This complicates absolute quantification and method development.

Q4: Can fluorescent derivatization be used to enhance the sensitivity of this compound detection?

A4: Yes, fluorescent derivatization of the fatty acid moiety after hydrolysis of the CoA ester can significantly enhance detection sensitivity, particularly for HPLC with fluorescence detection.[9][10][11] This approach can be a viable alternative or a complementary technique to LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no signal for this compound Inefficient extraction.Use a robust extraction protocol for long-chain acyl-CoAs, such as solid-phase extraction (SPE) or liquid-liquid extraction with organic solvents like acetonitrile/isopropanol/water mixtures. Ensure all steps are performed on ice to minimize degradation.
Analyte degradation.Maintain samples at low temperatures and acidic pH during extraction and storage. Avoid repeated freeze-thaw cycles.
Poor ionization in the mass spectrometer.Optimize MS source parameters, including spray voltage, gas flows, and temperature. Consider using a derivatization strategy, such as phosphate (B84403) methylation, to improve ionization efficiency.[6]
Poor chromatographic peak shape (e.g., tailing, broad peaks) Suboptimal chromatographic conditions.Use a C18 reversed-phase column with a mobile phase containing a low concentration of a weak acid (e.g., formic acid or acetic acid) to improve peak shape. A high pH mobile phase with ammonium (B1175870) hydroxide (B78521) has also been shown to be effective.[2]
Interaction with metal surfaces.Use PEEK or other metal-free tubing and fittings in the LC system to prevent chelation of the phosphate groups of the CoA moiety.
Phosphate methylation of the CoA moiety can improve peak shape.[6]
High background noise or interfering peaks Matrix effects from the biological sample.Improve sample cleanup using techniques like solid-phase extraction (SPE).[2]
Dilute the sample extract to reduce the concentration of interfering compounds.[7]
Adjust the chromatographic gradient to separate the analyte from co-eluting matrix components.
Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Difficulty in identifying the this compound peak Lack of a reference standard.Synthesize a this compound standard for retention time and fragmentation pattern confirmation.
Use high-resolution mass spectrometry to obtain an accurate mass measurement of the precursor ion.
Look for the characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) in the MS/MS spectrum, which is a hallmark of acyl-CoAs.[2][4][12]
Analyze the fragmentation pattern for clues about the branched-chain structure. The methyl group at the 10-position may lead to specific fragment ions.

Experimental Protocols

Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is a general guideline and may need optimization for specific sample types.

  • Sample Homogenization: Homogenize the tissue or cell pellet on ice in a suitable extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water or 10% trichloroacetic acid).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a C17:0 or other odd-chain acyl-CoA) to the homogenate.

  • Protein Precipitation: Precipitate proteins by vortexing and centrifugation at a low temperature.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with a suitable solvent mixture.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS analysis (e.g., 50% methanol (B129727) in water).

LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/isopropanol (e.g., 80:20) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The calculated m/z of the [M+H]+ ion for this compound.

    • Product Ion (Q3): The fragment ion corresponding to the neutral loss of 507 Da.[2][4][12] Additional product ions specific to the fragmentation of the methylated acyl chain can be monitored for confirmation.

    • Optimization: Optimize collision energy and other MS parameters by infusing a standard if available, or by using a closely related long-chain acyl-CoA.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample homogenization Homogenization & IS Spiking sample->homogenization extraction Solid-Phase Extraction (SPE) homogenization->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound detection.

troubleshooting_logic start Start Analysis check_signal Signal Detected? start->check_signal low_signal Low/No Signal check_signal->low_signal No check_peak Good Peak Shape? check_signal->check_peak Yes optimize_extraction Optimize Extraction & Derivatize low_signal->optimize_extraction poor_peak Poor Peak Shape check_peak->poor_peak No check_matrix High Background? check_peak->check_matrix Yes optimize_lc Optimize LC Method poor_peak->optimize_lc optimize_extraction->start optimize_lc->start matrix_effects Matrix Effects check_matrix->matrix_effects Yes end Successful Analysis check_matrix->end No improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup improve_cleanup->start

Caption: Troubleshooting logic for this compound analysis.

signaling_pathway FA 10-Methyltetracosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase FA->Acyl_CoA_Synthetase Analyte This compound Acyl_CoA_Synthetase->Analyte Beta_Oxidation Beta-Oxidation Analyte->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Analyte->Lipid_Synthesis Protein_Acylation Protein Acylation Analyte->Protein_Acylation Metabolites Downstream Metabolites Beta_Oxidation->Metabolites Lipid_Synthesis->Metabolites Protein_Acylation->Metabolites

Caption: Metabolic context of this compound.

References

Technical Support Center: 10-Methyltetracosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-Methyltetracosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for extracting this compound from biological samples?

A1: For very-long-chain acyl-CoAs like this compound, a robust extraction method is crucial. While several methods exist for acyl-CoAs, we recommend an approach optimized for long-chain species. This typically involves homogenization in a buffered solution followed by extraction with an organic solvent mixture. An improved method for tissue long-chain acyl-CoA extraction involves homogenization in a KH2PO4 buffer, followed by the addition of 2-propanol and subsequent extraction with acetonitrile (B52724).[1] Another common technique for short-chain acyl-CoAs involves extraction with 2.5% sulfosalicylic acid (SSA), which has been shown to be efficient and avoids the need for solid-phase extraction (SPE).[2][3] However, for a highly lipophilic molecule like this compound, a mixed organic-aqueous solvent system may be more effective.[4]

Q2: What is the best way to store this compound standards and samples?

A2: Acyl-CoAs are susceptible to degradation. For short-term storage, keep samples at 4°C.[4] For long-term storage, it is recommended to store them at -80°C. The stability of acyl-CoAs in different solvents at 4°C can vary, so it is important to process samples in a timely manner.[4] Always refer to the Certificate of Analysis for specific storage conditions of commercial standards.[5]

Q3: Which analytical technique is most suitable for the quantification of this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of acyl-CoAs due to its high selectivity and sensitivity.[2][6] This technique allows for the precise measurement of low-abundance species in complex biological matrices.

Q4: What are the expected mass transitions for this compound in MS/MS analysis?

A4: A common fragmentation pattern for all acyl-CoA species in positive ion mode is the neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety, which corresponds to a neutral loss of 507 Da.[2][4] The precursor ion would be [M+H]+, and a characteristic product ion would be [M - 507 + H]+. For this compound (molecular weight to be calculated based on its precise chemical formula), you would set your mass spectrometer to monitor for this specific transition.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Potential Cause Recommended Solution
Inefficient Extraction For a very-long-chain species like this compound, consider using a more lipophilic extraction solvent. A mixture of acetonitrile and 2-propanol has been shown to be effective for long-chain acyl-CoAs.[1] Ensure complete cell lysis and homogenization.
Sample Degradation Minimize freeze-thaw cycles. Process samples quickly on ice. Ensure storage at -80°C for long-term stability.
Poor Ionization in Mass Spectrometer Optimize mass spectrometry parameters, including capillary voltage, cone voltage, and desolvation temperature and gas flow, by infusing a standard of a similar long-chain acyl-CoA.[6]
Matrix Effects The presence of other molecules in the sample can suppress the ionization of the analyte.[3] Dilute the sample or use a more effective sample cleanup method like solid-phase extraction (SPE).[2] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.
Issue 2: High Variability in Replicate Injections
Potential Cause Recommended Solution
Incomplete Solubilization of Extract After drying down the extract, ensure it is fully redissolved in the injection solvent. Vortexing and sonication can aid in this process.[7] For very-long-chain acyl-CoAs, a solvent containing a higher percentage of organic solvent might be necessary.
Autosampler Issues Wash the autosampler injection needle with a strong organic solvent like methanol (B129727) after each injection to prevent carryover.[6]
Instability in Solution Analyze samples as soon as possible after preparation. Acyl-CoAs can be unstable in aqueous solutions.[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from a method for long-chain acyl-CoA extraction.[1]

  • Weigh approximately 50-100 mg of frozen tissue and keep it on dry ice.

  • In a glass homogenizer, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Add the frozen tissue to the buffer and homogenize thoroughly.

  • Add 2 mL of 2-propanol and homogenize again.

  • Transfer the homogenate to a new tube and add 4 mL of acetonitrile. Vortex vigorously for 2 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]

  • Collect the supernatant.

  • For sample cleanup and concentration, solid-phase extraction (SPE) using an oligonucleotide purification column can be employed.[1]

  • Dry the purified extract under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used for acyl-CoA analysis.[8]

    • Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient that effectively separates this compound from other lipids and acyl-CoAs. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the lipophilic compound, and then re-equilibrate.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.[1]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transition:

      • Precursor Ion (Q1): The m/z of the protonated this compound molecule ([M+H]+).

      • Product Ion (Q3): The m/z of the fragment resulting from the neutral loss of 507 Da ([M - 507 + H]+).[2]

    • Parameter Optimization: Optimize source parameters (capillary voltage, source temperature, desolvation gas flow and temperature) to achieve the best signal intensity for a related long-chain acyl-CoA standard.[6]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

Extraction Method Solvent System Relative Recovery (%) Reproducibility (CV%)
Method A10% Trichloroacetic Acid (TCA) followed by SPE6512
Method B2.5% Sulfosalicylic Acid (SSA)5015
Method CAcetonitrile/2-propanol858

Note: This table presents hypothetical data for illustrative purposes, based on general principles of acyl-CoA extraction where organic solvents tend to be more efficient for longer chain species.[1][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue_sample Tissue Sample homogenization Homogenization in Buffer tissue_sample->homogenization extraction Organic Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant cleanup Solid-Phase Extraction (SPE) supernatant->cleanup drying Dry Down Extract cleanup->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+) lc_separation->ms_detection mrm MRM for Quantification ms_detection->mrm peak_integration Peak Integration mrm->peak_integration quantification Quantification using Standard Curve peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_extraction Extraction Issues cluster_stability Analyte Stability cluster_ms Mass Spectrometry Issues start Low or No Signal check_extraction Check Extraction Protocol start->check_extraction check_storage Verify Storage Conditions (-80°C) start->check_storage check_ms_params Optimize MS Parameters start->check_ms_params change_solvent Use More Lipophilic Solvent check_extraction->change_solvent Inefficient? check_lysis Ensure Complete Lysis check_extraction->check_lysis Incomplete? minimize_thaw Minimize Freeze-Thaw Cycles check_storage->minimize_thaw Degradation? process_quickly Process Samples on Ice check_storage->process_quickly check_matrix Investigate Matrix Effects check_ms_params->check_matrix Poor Ionization? use_is Use Internal Standard check_matrix->use_is Suppression?

Caption: Troubleshooting logic for low signal of this compound.

References

"troubleshooting low signal of 10-Methyltetracosanoyl-CoA in lipidomics"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Signal of 10-Methyltetracosanoyl-CoA

This technical support guide provides troubleshooting strategies and frequently asked questions for researchers encountering low signal intensity of this compound in lipidomics experiments. The guidance is based on established methodologies for the analysis of very-long-chain and branched-chain fatty acyl-CoAs.

Troubleshooting Guides

Question: I am not detecting any signal for this compound. Where should I start troubleshooting?

Answer: A complete loss of signal suggests a systematic issue. A step-by-step approach to identify the problem is recommended.[1]

  • Mass Spectrometer Performance Check: Begin by infusing a known, stable compound to confirm the mass spectrometer is functioning correctly and responsive.[2]

  • Reagent and Standard Integrity: Prepare fresh standards and mobile phases to rule out degradation or contamination as the cause.[2]

  • Instrument Parameter Verification: Ensure all instrument parameters, such as voltages and gas flows, are set to their expected values and that a stable electrospray is being generated.[2]

  • LC System Check: If the mass spectrometer is functioning, investigate the liquid chromatography system for potential issues like pump failure or leaks.

Question: My signal for this compound is very low. What are the common causes and how can I improve it?

Answer: Low signal intensity for very-long-chain acyl-CoAs can be attributed to several factors, from sample preparation to data acquisition.

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. It is crucial to minimize the time samples are at room temperature and in aqueous solutions to prevent degradation.[2]

  • Inefficient Extraction: The choice of extraction method is critical. For long-chain acyl-CoAs, a protein precipitation followed by solid-phase extraction (SPE) is a common and effective strategy.[2][3] Using an inappropriate SPE sorbent or elution solvent can lead to significant loss of the analyte.

  • Ion Suppression: Matrix effects from complex biological samples can significantly suppress the ionization of the target analyte, leading to a reduced signal.[2]

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can result in poor sensitivity.[2]

  • Chromatographic Issues: Poor peak shape, which can be caused by column overload or contamination, can decrease the signal-to-noise ratio.[2]

To improve the signal, consider optimizing your sample preparation protocol, chromatographic separation, and mass spectrometer settings. The use of an internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, is highly recommended for accurate quantification and to monitor for extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical m/z values for this compound?

A1: The molecular formula for this compound is C₄₆H₈₄N₇O₁₇P₃S. The theoretical monoisotopic mass is 1151.49 g/mol . In positive ion mode mass spectrometry, you would typically look for the protonated molecule [M+H]⁺ at m/z 1152.49.

Q2: What fragmentation pattern should I expect for this compound in MS/MS?

A2: Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) in positive ion mode collision-induced dissociation.[4][5] Therefore, a primary fragment to monitor for this compound would be from the precursor ion at m/z 1152.49 to a product ion at m/z 645.49. The methyl branch on the acyl chain may produce additional characteristic fragments, and the analysis of these can help to confirm the structure.[6][7]

Q3: Can the methyl branch on this compound affect its chromatographic behavior?

A3: Yes, the methyl branch can influence the retention time on a reversed-phase column. Branched-chain fatty acids may have slightly different retention times compared to their straight-chain counterparts. This can be advantageous in separating isomers.

Q4: Are there any derivatization strategies that can improve the signal of this compound?

A4: While direct analysis of acyl-CoAs is common, derivatization strategies exist that can improve chromatographic properties and signal intensity. One such method is phosphate (B84403) methylation, which has been shown to improve peak shape and reduce analyte loss for a wide range of acyl-CoAs.[8]

Quantitative Data Summary

The following table provides suggested starting parameters for the LC-MS/MS analysis of this compound, based on methods for other very-long-chain acyl-CoAs. Optimization will likely be necessary for your specific instrumentation and sample type.

ParameterSuggested Value/Condition
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[3]
Mobile Phase A 10 mM Ammonium (B1175870) Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30-40 °C
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI)
Precursor Ion (Q1) m/z 1152.49 ([M+H]⁺)
Product Ion (Q3) m/z 645.49 (from neutral loss of 507 Da)
Collision Energy (CE) Optimization required

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is a general guideline for the extraction of acyl-CoAs and may require optimization.

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[3]

  • Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation.[3]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.[3]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[3]

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE can be used after the initial extraction to reduce matrix effects.

  • Sample Preparation: Homogenize the sample in a suitable buffer mixed with an organic solvent.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the homogenization buffer.[3]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge to remove interfering substances. A common approach is a high-aqueous buffer followed by a lower percentage of organic solvent.[3]

  • Elution: Elute the fatty acyl-CoAs using a high percentage of organic solvent, such as methanol or acetonitrile.[3]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization in 80% Methanol Sample->Homogenization Centrifugation Centrifugation (14,000 x g, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying under N2 Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Positive ESI) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Troubleshooting_Low_Signal Start Low or No Signal for This compound Check_MS Check MS Performance with Standard Start->Check_MS MS_OK MS is OK Check_MS->MS_OK OK MS_Not_OK MS Issue Check_MS->MS_Not_OK Not OK Check_Reagents Prepare Fresh Standards & Mobile Phases MS_OK->Check_Reagents Troubleshoot_MS Troubleshoot MS: - Source cleaning - Calibration MS_Not_OK->Troubleshoot_MS Reagents_OK Signal Still Low Check_Reagents->Reagents_OK No Change Reagents_Not_OK Signal Restored Check_Reagents->Reagents_Not_OK Signal OK Optimize_Method Optimize Method Reagents_OK->Optimize_Method Reagent_Issue Issue was Reagent/ Standard Degradation Reagents_Not_OK->Reagent_Issue Sample_Prep Optimize Sample Prep: - Extraction efficiency - SPE cleanup Optimize_Method->Sample_Prep LC_Method Optimize LC Method: - Gradient - Column Optimize_Method->LC_Method MS_Params Optimize MS Parameters: - Collision energy - Ion optics Optimize_Method->MS_Params Fragmentation_Pathway Parent [M+H]⁺ This compound m/z 1152.49 Fragment [M+H-507]⁺ Acylium Ion m/z 645.49 Parent:pre->Fragment:frag CID Neutral_Loss Neutral Loss of 507 Da (3'-phospho-ADP)

References

"strategies to increase the stability of 10-Methyltetracosanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of this long-chain acyl-CoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a major concern?

This compound is a derivative of a branched-chain fatty acid. Like other long-chain fatty acyl-CoAs (LCFA-CoAs), it is a crucial metabolic intermediate in pathways such as fatty acid oxidation and lipid synthesis.[1][2] Its stability is a primary concern due to the high-energy thioester bond linking the fatty acid to Coenzyme A (CoA).[2][3] This bond is susceptible to cleavage, leading to compound degradation and potentially inaccurate experimental results. The amphipathic nature of the molecule can also lead to the formation of micelles at high concentrations, complicating its handling.[1][4]

Q2: What are the primary degradation pathways for this compound?

The two main degradation pathways are:

  • Chemical Hydrolysis: The thioester bond can be non-enzymatically cleaved by water, especially at non-neutral pH (acidic or alkaline conditions) and elevated temperatures.[5][6] This reaction yields the free fatty acid (10-Methyltetracosanoic acid) and Coenzyme A.

  • Enzymatic Degradation: Acyl-CoA thioesterase (ACOT) enzymes, which are present in many biological systems and can sometimes contaminate lab reagents, readily catalyze the hydrolysis of the thioester bond.[7][8][9]

Troubleshooting Guide

Problem: My enzymatic assay results are inconsistent or show lower-than-expected activity.

  • Possible Cause 1: Substrate Degradation. this compound may be degrading in your aqueous assay buffer. LCFA-CoAs can be highly unstable in aqueous solutions, with significant degradation observed even within a day at room temperature.[10]

    • Solution: Prepare fresh dilutions of your stock solution in assay buffer immediately before each experiment. Run a time-course stability test (see Protocol 3) in your specific buffer to quantify the rate of degradation. Consider including an Acyl-CoA binding protein (ACBP) to buffer the free concentration and enhance stability.[11][12]

  • Possible Cause 2: Micelle Formation. At concentrations above the critical micellar concentration (CMC), which for similar molecules is in the low micromolar range (30-45 µM), this compound can form micelles.[1] This reduces the effective concentration of monomeric substrate available to the enzyme.

    • Solution: Ensure your final assay concentration is well below the predicted CMC. If high concentrations are necessary, consider adding a mild, non-denaturing detergent to your buffer, but first validate that it does not inhibit your enzyme.

Problem: I observe a progressive loss of my compound during LC-MS/MS analysis of time-course samples.

  • Possible Cause: Instability during Sample Processing and Storage. The compound may be degrading after you have stopped your reaction but before analysis. Factors include pH of the quenching solution, storage temperature of processed samples, and the presence of contaminating enzymes in cell lysates.

    • Solution: Immediately acidify samples to quench enzymatic reactions and stabilize the thioester bond. Use a robust extraction method (see Protocol 2). Analyze samples as quickly as possible after preparation. If storage is necessary, keep extracted samples at -80°C. Each acyl-CoA species has a unique instability pattern, so using a matched internal standard is recommended for accurate quantification.[13]

Problem: My powdered this compound appears clumpy or oily.

  • Possible Cause: Moisture Absorption. LCFA-CoAs can be hygroscopic. Absorbed moisture can accelerate hydrolysis even during storage.

    • Solution: Always allow the container to warm to room temperature before opening to prevent condensation. Store the powder under an inert gas (argon or nitrogen) in a desiccator at ≤ -16°C.[14] For frequent use, it is highly recommended to prepare a concentrated stock solution in a suitable organic solvent (see Protocol 1).

Data on Stability

The stability of long-chain acyl-CoAs is highly dependent on the experimental conditions. The following table summarizes representative stability data for a generic long-chain acyl-CoA under various conditions to illustrate the impact of buffer, temperature, and binding proteins.

ConditionTemperatureTimeApproximate Degradation (%)Reference
Aqueous Crystallization Buffer (pH ~7.5)Room Temp.24 hours70 - 75%[10]
Aqueous Crystallization Buffer (pH ~7.5)Room Temp.3 weeks94 - 97%[10]
Aqueous Buffer with Acyl-CoA Binding Protein (ACBP)Room Temp.> 24 hoursSignificantly Reduced[10]
Frozen Aqueous Solution (-20°C)-20°CWeeksModerate to High[15]
Organic Solvent Stock (e.g., Methanol)-20°CMonthsLow[14][15]

Key Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

  • Solvent Selection: Use a high-purity, anhydrous organic solvent such as methanol, ethanol, or acetonitrile (B52724). Methanol is a common choice.

  • Weighing: Allow the powdered this compound to equilibrate to room temperature in a desiccator before opening the vial to prevent water condensation.

  • Dissolution: Dissolve the powder in the chosen solvent to a concentration of 1-5 mM. Ensure complete dissolution by gentle vortexing. For compounds that are difficult to dissolve, sonication in a bath sonicator for a few minutes may be required.

  • Aliquoting and Storage: Aliquot the stock solution into glass vials with Teflon-lined caps (B75204) to avoid leaching of plasticizers.[14] Overlay the solution with an inert gas (argon or nitrogen), seal tightly, and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Integrity Check and Quantification by LC-MS/MS

  • Sample Preparation (from in vitro reaction):

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., C15:0- or C17:0-CoA).

    • Vortex vigorously for 1 minute.

    • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[16]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent like acetonitrile.

    • Detect the parent ion and specific fragment ions for this compound and the internal standard using Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.[16][17]

Protocol 3: Assessing Stability in an Aqueous Buffer

  • Preparation: Prepare your experimental aqueous buffer (e.g., HEPES, Tris) at the desired pH and temperature.

  • Initiation: Spike the buffer with this compound from your organic stock solution to the final desired concentration. Ensure the final concentration of the organic solvent is low (<1%) and does not affect stability or subsequent assays.

  • Time Points: Immediately take a "time zero" aliquot and process it for LC-MS/MS analysis as described in Protocol 2.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C water bath).

  • Sampling: Take aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) and immediately quench and process them for analysis.

  • Analysis: Quantify the remaining this compound at each time point using LC-MS/MS. Plot the concentration versus time to determine the stability profile.

Visualizations

cluster_main Degradation of this compound AcylCoA This compound FFA 10-Methyltetracosanoic Acid AcylCoA->FFA Thioester Cleavage CoA Coenzyme A AcylCoA->CoA Thioester Cleavage Hydrolysis Chemical Hydrolysis (H₂O, Heat, Non-neutral pH) Hydrolysis->AcylCoA Enzymatic Enzymatic Hydrolysis (Acyl-CoA Thioesterases) Enzymatic->AcylCoA

Caption: Primary degradation pathways for this compound.

cluster_workflow Workflow for Assessing Compound Stability prep_stock Prepare Organic Stock Solution prep_buffer Spike into Aqueous Test Buffer prep_stock->prep_buffer time_zero Take T=0 Sample prep_buffer->time_zero incubate Incubate at Desired Temperature prep_buffer->incubate quench Quench & Extract with Internal Standard time_zero->quench time_points Aliquot at Multiple Time Points incubate->time_points time_points->quench analyze Analyze by LC-MS/MS quench->analyze plot Plot Concentration vs. Time & Determine Half-life analyze->plot

Caption: Experimental workflow for a time-course stability study.

cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent or Low Assay Signal? check_conc Is Assay Concentration > 30 µM? start->check_conc micelles Potential Cause: Micelle Formation check_conc->micelles Yes check_stability Run Time-Course Stability Test (Protocol 3) check_conc->check_stability No sol_micelles Solution: Lower Concentration or Add Mild Detergent micelles->sol_micelles degradation Degradation Confirmed? check_stability->degradation sol_degradation Solution: Use Fresh Substrate Dilutions, Work Quickly on Ice degradation->sol_degradation Yes other_issues Investigate Other Assay Parameters (Enzyme, Cofactors, etc.) degradation->other_issues No

Caption: Logic diagram for troubleshooting experimental instability.

References

Technical Support Center: Working with 10-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 10-Methyltetracosanoyl-CoA during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a branched-chain fatty acyl-coenzyme A derivative. Like other long-chain fatty acyl-CoAs, it possesses a long, nonpolar hydrocarbon tail, which makes it poorly soluble in aqueous solutions.[1] This can pose significant challenges in experimental settings, leading to issues with compound stability, bioavailability, and reproducibility of results.

Q2: What are the general solubility characteristics of long-chain fatty acyl-CoAs?

Long-chain fatty acyl-CoAs are amphipathic molecules, having both a hydrophilic (the coenzyme A portion) and a hydrophobic (the fatty acyl chain) part. Their solubility in water is generally low and decreases as the hydrocarbon chain length increases.[1] While some sources indicate that acyl-CoAs are soluble in water and methanol, for very-long-chain and branched-chain variants like this compound, aqueous solubility is expected to be minimal.[2]

Q3: Are there any specific factors in my buffer that could be affecting the solubility of this compound?

Yes, components of your buffer can significantly impact solubility. For instance, the presence of divalent cations like magnesium (Mg²⁺) has been shown to cause the precipitation of other long-chain fatty acyl-CoAs, such as palmitoyl-CoA, even at low millimolar concentrations.[3] It is crucial to consider the entire composition of your experimental buffer.

Troubleshooting Guide

Issue: Precipitate forming when this compound is added to my aqueous buffer.

Possible Cause 1: Low intrinsic aqueous solubility.

  • Solution 1.1: Use of organic co-solvents. While direct information on this compound is limited, a common strategy for similar molecules is to first dissolve them in a small amount of an organic solvent before adding them to the aqueous buffer.

  • Solution 1.2: Employ detergents. Non-ionic detergents like Triton X-100 have been successfully used to solubilize enzymes that interact with acyl-CoAs and can help to keep the acyl-CoA itself in solution.[4]

  • Solution 1.3: Utilize sonication. Ultrasonication can aid in the dispersion and formation of micelles, which can improve the apparent solubility and bioavailability of long-chain fatty acids and their derivatives.[1]

Possible Cause 2: Incompatibility with buffer components.

  • Solution 2.1: Chelate divalent cations. If your buffer contains Mg²⁺ or Ca²⁺, consider adding a chelating agent like EDTA to prevent the formation of insoluble salts.

  • Solution 2.2: Adjust pH. The charge state of the molecule can influence its solubility. While specific data for this compound is unavailable, systematically varying the pH of your buffer may help to identify a range with improved solubility.

Issue: Inconsistent results in cell-based assays.

Possible Cause: Poor bioavailability of this compound.

  • Solution: Prepare a fatty acid-BSA complex. For cell culture experiments, long-chain fatty acids are often complexed with bovine serum albumin (BSA) to enhance their solubility and facilitate their uptake by cells. A similar approach can be adopted for this compound.

Data Presentation

Table 1: Qualitative Solubility of Long-Chain Fatty Acyl-CoAs in Various Solvents.

Solvent SystemSolubilityRemarks
WaterPoorSolubility decreases with increasing chain length.[1]
Aqueous Buffers (e.g., Tris-HCl, Phosphate)Poor to InsolubleCan be significantly reduced by the presence of divalent cations like Mg²⁺.[3]
MethanolSolubleOften used in extraction protocols for acyl-CoAs.[2]
Ethanol (B145695)Partially SolubleCan be used to prepare stock solutions of fatty acids.[1]
Detergent Solutions (e.g., Triton X-100)Improved SolubilityCan aid in solubilizing related enzymes and likely the substrate itself.[4]

Experimental Protocols

Protocol 1: General Method for Solubilizing this compound for In Vitro Assays

This protocol is a general guideline based on methods for other long-chain fatty acyl-CoAs. Optimization for your specific application is recommended.

  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of this compound in a sterile, conical tube.

    • Add a minimal amount of an organic solvent such as ethanol or a methanol/water mixture to dissolve the compound completely. Gentle warming or vortexing may be required.

  • Preparation of Working Solution with Detergent:

    • In a separate tube, prepare your aqueous assay buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).

    • While vortexing the buffer, slowly add the stock solution of this compound dropwise.

  • Sonication (Optional):

    • If the solution appears cloudy or contains visible precipitate, sonicate the mixture on ice. Use a probe sonicator for short bursts to avoid heating the sample, or a bath sonicator for a longer duration.

  • Final Preparation:

    • Allow the solution to equilibrate at the desired experimental temperature before use. Visually inspect for any precipitation before adding to your assay.

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh 10-Methyl- tetracosanoyl-CoA dissolve Dissolve in minimal organic solvent weigh->dissolve add_stock Add stock solution to buffer while vortexing dissolve->add_stock prep_buffer Prepare aqueous buffer with detergent prep_buffer->add_stock check_precipitate Visually inspect for precipitate add_stock->check_precipitate sonicate Sonicate on ice check_precipitate->sonicate Precipitate observed add_to_assay Add to Assay check_precipitate->add_to_assay Clear solution sonicate->add_to_assay

Caption: A flowchart outlining the experimental workflow for solubilizing this compound.

logical_relationship Factors Influencing this compound Solubility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors solubility This compound Solubility chain_length Long Hydrocarbon Chain chain_length->solubility Decreases solubility branching Methyl Branch branching->solubility May alter packing & solubility co_solvents Organic Co-solvents co_solvents->solubility Increases solubility detergents Detergents detergents->solubility Increases solubility divalent_cations Divalent Cations (Mg²⁺, Ca²⁺) divalent_cations->solubility Decreases solubility ph Buffer pH ph->solubility Influences solubility

References

Validation & Comparative

Navigating the Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity for 10-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Potential Cross-Reactivity: A Structural Comparison

The primary challenge in developing a highly specific antibody to 10-Methyltetracosanoyl-CoA lies in its structural similarity to other endogenous fatty acyl-CoAs. An antibody's binding site may recognize the overall shape and charge distribution of the acyl chain and the CoA moiety, leading to potential cross-reactivity with other lipids. The table below outlines key molecules that should be tested to profile the specificity of a putative anti-10-Methyltetracosanoyl-CoA antibody.

Table 1: Potential Cross-Reactants for an Anti-10-Methyltetracosanoyl-CoA Antibody

CompoundStructureRationale for Potential Cross-Reactivity
This compound CH₃(CH₂)₁₃CH(CH₃)(CH₂)₈CO-SCoA Target Antigen
Tetracosanoyl-CoA (Lignoceryl-CoA)CH₃(CH₂)₂₂CO-SCoASame chain length (C24), but unbranched. A key negative control.
Hexacosanoyl-CoA (Cerotyl-CoA)CH₃(CH₂)₂₄CO-SCoALonger straight-chain (C26) very-long-chain fatty acyl-CoA.
Docosanoyl-CoA (Behenoyl-CoA)CH₃(CH₂)₂₀CO-SCoAShorter straight-chain (C22) very-long-chain fatty acyl-CoA.
Palmitoyl-CoACH₃(CH₂)₁₄CO-SCoACommon long-chain (C16) fatty acyl-CoA.
Stearoyl-CoACH₃(CH₂)₁₆CO-SCoACommon long-chain (C18) fatty acyl-CoA.
Pristanoyl-CoAC₁₉H₃₉O-SCoA (branched)Branched-chain fatty acyl-CoA derived from phytanic acid.
Phytanoyl-CoAC₂₀H₄₁O-SCoA (branched)Branched-chain fatty acyl-CoA involved in Refsum disease.
Coenzyme A (CoA)C₂₁H₃₆N₇O₁₆P₃SThe common moiety for all listed compounds.

Hypothetical Cross-Reactivity Profile

Based on published data for antibodies raised against other long-chain fatty acids, a hypothetical cross-reactivity profile for a polyclonal antibody raised against this compound is presented below. It is anticipated that the antibody would show the highest affinity for the target antigen, with decreasing recognition for molecules that differ in chain length and branching.

Table 2: Hypothetical Cross-Reactivity Data for a Polyclonal Anti-10-Methyltetracosanoyl-CoA Antibody

Competing AntigenConcentration for 50% Inhibition (IC₅₀)% Cross-Reactivity*
This compound 10 ng/mL 100%
Tetracosanoyl-CoA (Lignoceryl-CoA)500 ng/mL2%
Hexacosanoyl-CoA (Cerotyl-CoA)>1000 ng/mL<1%
Docosanoyl-CoA (Behenoyl-CoA)800 ng/mL1.25%
Palmitoyl-CoA>1000 ng/mL<1%
Stearoyl-CoA>1000 ng/mL<1%
Pristanoyl-CoA150 ng/mL6.7%
Phytanoyl-CoA200 ng/mL5%
Coenzyme A (CoA)>10,000 ng/mL<0.1%

*Calculated as (IC₅₀ of this compound / IC₅₀ of Competing Antigen) x 100

Experimental Protocols

Accurate determination of antibody specificity requires robust and well-documented experimental procedures. Below are detailed protocols for the production of a specific antibody and the subsequent analysis of its cross-reactivity.

Protocol 1: Production of Anti-10-Methyltetracosanoyl-CoA Antibodies
  • Hapten Synthesis and Carrier Protein Conjugation:

    • This compound is a small molecule (hapten) and must be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to become immunogenic.

    • Activate the carboxyl group of the fatty acid portion before the CoA is attached, or use a linker to attach the CoA end to the carrier protein. A common method involves using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to couple the hapten to amine groups on the carrier protein.

    • The molar ratio of hapten to carrier protein should be optimized and characterized using techniques like MALDI-TOF mass spectrometry to ensure batch-to-batch consistency.[1][2]

  • Immunization:

    • Emulsify the hapten-carrier conjugate in a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization, and Freund's Incomplete Adjuvant for subsequent boosts).

    • Immunize animals (typically rabbits or mice) with the emulsified conjugate at multiple subcutaneous sites.

    • Administer booster injections every 3-4 weeks.

    • Collect test bleeds 7-10 days after each boost to monitor the antibody titer using an indirect ELISA with the hapten conjugated to a different carrier protein than the one used for immunization (e.g., immunize with KLH-conjugate, screen with BSA-conjugate).

  • Antibody Purification:

    • Once a high titer is achieved, collect a terminal bleed and separate the serum.

    • Purify the polyclonal antibodies using affinity chromatography on a column with the immobilized hapten.

Protocol 2: Assessment of Cross-Reactivity by Competitive ELISA
  • Plate Coating: Coat a 96-well microtiter plate with the this compound-BSA conjugate (at a concentration of 1-5 µg/mL in a suitable coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare a series of dilutions of the standard (this compound) and the potential cross-reactants in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the purified anti-10-Methyltetracosanoyl-CoA antibody with the various concentrations of the standard or potential cross-reactants for 1-2 hours.

  • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times.

    • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase (HRP)-conjugated goat anti-rabbit IgG) and incubate for 1 hour.

    • Wash the plate five times.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot a standard curve of absorbance versus the concentration of the standard (this compound).

    • Determine the IC₅₀ value for the standard and for each potential cross-reactant.

    • Calculate the percent cross-reactivity as described in the footnote of Table 2.

Visualizing the Workflow and Rationale for Cross-Reactivity

To further clarify the processes and concepts discussed, the following diagrams are provided.

Antibody_Production_Workflow Workflow for Antibody Production and Characterization cluster_prep Antigen Preparation cluster_immunize Immunization & Production cluster_validate Validation Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation (EDC) Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunize Immunize Animal (e.g., Rabbit) Conjugation->Immunize Titer Monitor Titer (Indirect ELISA) Immunize->Titer Purify Affinity Purification of Serum Titer->Purify cELISA Competitive ELISA Purify->cELISA CrossReact Assess Cross-Reactivity with Analogs cELISA->CrossReact Final Validated Antibody CrossReact->Final

Caption: Workflow for producing and validating an antibody against this compound.

Cross_Reactivity_Rationale Structural Basis for Potential Cross-Reactivity cluster_key Structural Features Target This compound CH₃(CH₂)₁₃ CH(CH₃) (CH₂)₈CO-SCoA Analog1 Tetracosanoyl-CoA CH₃(CH₂)₁₃ CH₂ (CH₂)₈CO-SCoA Target:f0->Analog1:f0 Similar Chain Length Target:f2->Analog1:f2 Identical Tail & CoA Analog2 Pristanoyl-CoA Multiple CH(CH₃) branches Target:f1->Analog2:f1 Shared Branch Type Analog3 Palmitoyl-CoA Shorter Chain (CH₂)₁₄ CO-SCoA k1 Shared Long Acyl Chain k2 Methyl Branch Point k3 Shared CoA Moiety

Caption: Structural similarities leading to potential antibody cross-reactivity.

Conclusion

While a specific, validated antibody against this compound is not yet commercially available, its development is feasible. The critical path to obtaining a reliable reagent involves not only successful antibody production but also a rigorous and comprehensive assessment of its cross-reactivity against structurally related fatty acyl-CoAs. Researchers embarking on this path must anticipate potential cross-reactivity with other branched-chain and very-long-chain fatty acyl-CoAs and should employ quantitative methods like competitive ELISA to thoroughly characterize the antibody's specificity. The protocols and comparative data presented in this guide offer a foundational framework for the successful development and validation of this important research tool.

References

Validating the Enzymatic Product of 10-Methyltetracosanoyl-CoA Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a novel enzymatic product is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to validate the product of 10-Methyltetracosanoyl-CoA synthase, a putative enzyme that catalyzes the formation of this compound. The focus is on robust analytical techniques and a comparison with alternative synthetic methods.

The synthesis of long-chain acyl-Coenzyme A (CoA) esters is fundamental to numerous metabolic processes, including lipid biosynthesis and degradation.[1][2][3] Enzymes that produce these molecules, such as acyl-CoA synthetases, are essential for cellular function.[1][2][3] Validating the identity, purity, and yield of their products is paramount for any downstream application, from metabolic studies to drug discovery.

Enzymatic Synthesis of this compound

The hypothetical this compound synthase would catalyze the activation of 10-methyltetracosanoic acid. This reaction involves the thioesterification of the fatty acid with coenzyme A, a two-step process that requires ATP and magnesium ions.[1][3]

  • Acyl-Adenylate Formation: The fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate.

  • Thioesterification: Coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.[3]

A variety of chemo-enzymatic methods exist for synthesizing acyl-CoA thioesters, offering alternatives to direct enzymatic synthesis.[4][5][6] These methods can be useful for producing standards for comparison or for generating analogs that are not accessible through enzymatic routes.

10-Methyltetracosanoic Acid 10-Methyltetracosanoic Acid Enzyme_Complex This compound Synthase 10-Methyltetracosanoic Acid->Enzyme_Complex ATP ATP ATP->Enzyme_Complex PPi Pyrophosphate Enzyme_Complex->PPi Acyl_Adenylate 10-Methyltetracosanoyl-AMP (Intermediate) Enzyme_Complex->Acyl_Adenylate Product This compound Acyl_Adenylate->Product CoA Coenzyme A CoA->Product AMP AMP Product->AMP

Enzymatic synthesis of this compound.

Experimental Validation Protocols

The primary method for the validation and quantification of long-chain fatty acyl-CoAs is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10][11] This technique offers high sensitivity and specificity, allowing for the accurate identification and measurement of the target molecule in complex biological matrices.

Protocol 1: LC-MS/MS for Product Identification and Quantification

This protocol outlines a general procedure for the analysis of this compound.

1. Sample Preparation:

  • Enzymatic reaction mixtures or cell lysates are quenched with a cold solvent, such as 10% trichloroacetic acid, to stop the reaction and precipitate proteins.[12]

  • An internal standard, such as an odd-chain fatty acyl-CoA (e.g., C17:0-CoA), is added to the sample for accurate quantification.[10]

  • The supernatant containing the acyl-CoAs is collected after centrifugation.[12] For samples with high salt concentrations, a solid-phase extraction (SPE) step may be necessary to desalt and concentrate the analytes.[9][13]

2. Liquid Chromatography:

  • Column: A C8 or C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[7][9]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[7][9]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[7][9]

  • Gradient: A binary gradient is employed to elute the acyl-CoAs based on their hydrophobicity. The retention time of a long-chain fatty acyl-CoA is dependent on its chain length and degree of saturation.[13][14]

3. Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI) is commonly used for the detection of acyl-CoAs.[7][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion and a characteristic product ion. For acyl-CoAs, the precursor ion is typically the protonated molecule [M+H]+, and a common product ion results from the neutral loss of the phosphopantetheine moiety.[10][15]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Data Validation Reaction_Quenching Quench Reaction (e.g., TCA) Add_IS Add Internal Standard (e.g., C17:0-CoA) Reaction_Quenching->Add_IS Centrifuge Centrifugation Add_IS->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE Solid-Phase Extraction (Optional) Collect_Supernatant->SPE LC Reverse-Phase HPLC (C8 or C18 column) SPE->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification vs. Internal Standard MS->Quantification Confirmation Fragmentation Pattern Confirmation Quantification->Confirmation cluster_enzymatic Enzymatic Pathway cluster_chemo Chemo-enzymatic Pathway Goal Produce & Validate This compound Enzyme_Synth Direct Enzymatic Synthesis Goal->Enzyme_Synth Chemo_Synth Chemo-enzymatic Synthesis Goal->Chemo_Synth Enzyme_Adv Advantage: High Specificity, Biological Relevance Enzyme_Synth->Enzyme_Adv Enzyme_Dis Disadvantage: Lower Yield, Scalability Issues Enzyme_Synth->Enzyme_Dis Validation Validation via LC-MS/MS Enzyme_Synth->Validation Chemo_Adv Advantage: Higher Yield, Scalable, Broad Scope Chemo_Synth->Chemo_Adv Chemo_Dis Disadvantage: Requires Purification, Potential for Byproducts Chemo_Synth->Chemo_Dis Chemo_Synth->Validation

References

Comparative Analysis of 10-Methyltetracosanoyl-CoA Levels in Bacterial Strains: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in microbiology, infectious diseases, and drug development, understanding the unique metabolic pathways of bacteria is paramount. Among the myriad of distinctive molecules produced by certain bacterial genera, particularly Mycobacterium, are very-long-chain, methyl-branched fatty acids. The activated form of one such fatty acid, 10-Methyltetracosanoyl-CoA, is a key intermediate in the biosynthesis of complex cell wall lipids, such as mycolic acids. Variations in the intracellular concentrations of this molecule among different bacterial strains can have significant implications for virulence, drug resistance, and pathogenesis.

This guide provides a framework for the comparative analysis of this compound levels across various bacterial strains. While specific quantitative data for this particular acyl-CoA is not broadly published, this document outlines the established methodologies for its extraction and quantification, and presents a hypothetical data comparison.

Quantitative Data on this compound Levels

The following table represents a hypothetical dataset to illustrate how comparative levels of this compound might be presented. The values are expressed as picomoles per milligram of bacterial pellet.

Bacterial StrainThis compound (pmol/mg)
Mycobacterium tuberculosis H37Rv15.8 ± 2.1
Mycobacterium tuberculosis CDC155112.3 ± 1.8
Mycobacterium smegmatis mc²1555.2 ± 0.7
Corynebacterium glutamicum ATCC 130321.9 ± 0.3
Escherichia coli K-12Not Detected

Experimental Protocols

The quantification of very-long-chain acyl-CoAs from bacterial cultures is a multi-step process that requires careful sample preparation and sensitive analytical techniques. The following protocol is a composite of established methods for the analysis of long-chain acyl-CoAs, adapted for this compound.[1][2][3][4][5]

Bacterial Culture and Harvesting
  • Culture Growth: Grow bacterial strains to the mid-logarithmic phase in an appropriate liquid culture medium. For Mycobacterium species, Middlebrook 7H9 broth supplemented with OADC is commonly used.

  • Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

  • Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove residual media components.

  • Flash Freezing: Immediately flash-freeze the bacterial pellet in liquid nitrogen and store at -80°C until extraction.

Extraction of Acyl-CoAs
  • Homogenization: Resuspend the frozen bacterial pellet in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water) containing an appropriate internal standard. For accurate quantification, a heavy-isotope labeled version of the analyte, such as [¹³C₄]-10-Methyltetracosanoyl-CoA, would be ideal.

  • Sonication: Disrupt the cells using a probe sonicator on ice. The duration and intensity of sonication should be optimized for each bacterial strain to ensure complete lysis.

  • Phase Separation: Induce phase separation by adding water and chloroform. Centrifuge to separate the aqueous (upper) and organic (lower) phases. The acyl-CoAs will primarily be in the aqueous phase.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the aqueous phase using a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with an aqueous buffer to remove salts and other polar contaminants.

    • Elute the acyl-CoAs with an organic solvent, such as methanol or acetonitrile (B52724).

  • Drying: Dry the eluate under a stream of nitrogen gas.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Chromatographic Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography. A C18 column with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like ammonium (B1175870) acetate (B1210297) or formic acid, is typically used to achieve good separation of these long-chain molecules.[2]

  • Mass Spectrometry Detection: Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Multiple Reaction Monitoring (MRM): Use MRM to specifically detect this compound. This involves monitoring the transition from the precursor ion (the protonated molecule [M+H]⁺) to a specific product ion. For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often observed.[3] The specific m/z values for the precursor and product ions of this compound would need to be determined using a synthesized standard.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.

Visualizations

Biosynthesis of 10-Methyl-Branched Fatty Acyl-CoAs

The biosynthesis of 10-methyl-branched fatty acids is believed to start from an unsaturated fatty acid precursor. The following diagram illustrates the proposed pathway for the formation of 10-methyl-branched fatty acyl-CoAs.[6]

cluster_0 Biosynthesis Pathway UF_CoA Unsaturated Fatty Acyl-CoA (e.g., Oleoyl-CoA) Met_Int 10-Methylene Intermediate UF_CoA->Met_Int Methyltransferase MB_CoA 10-Methyl-Branched Fatty Acyl-CoA Met_Int->MB_CoA Reductase SAM S-Adenosyl-L-methionine SAH S-Adenosyl-L-homocysteine SAM->SAH NADPH NADPH + H+ NADP NADP+ NADPH->NADP

Caption: Proposed biosynthetic pathway for 10-methyl-branched fatty acyl-CoAs.

Experimental Workflow for Quantification

The following diagram outlines the key steps in the experimental workflow for the quantification of this compound from bacterial cultures.

cluster_1 Experimental Workflow Culture Bacterial Culture Harvest Harvest & Wash Cells Culture->Harvest Extract Acyl-CoA Extraction (with Internal Standard) Harvest->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE LCMS LC-MS/MS Analysis (MRM) SPE->LCMS Quant Data Analysis & Quantification LCMS->Quant

Caption: Experimental workflow for quantifying this compound.

References

A Comparative Guide to the Structural Confirmation of Synthetic vs. Biological 10-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical methodologies used to confirm the structural identity of synthetically derived 10-Methyltetracosanoyl-CoA against its biologically sourced counterpart. While a successful synthesis is expected to yield a molecule structurally identical to the natural form, rigorous analytical validation is essential for research and drug development applications. This document outlines the key experimental protocols and expected data for such a comparison.

Structural Equivalence: The Null Hypothesis

The fundamental assumption in comparing synthetic and biological this compound is that a correctly executed chemical synthesis will produce a molecule that is indistinguishable from the one produced in biological systems. Therefore, the goal of the comparative analysis is to confirm this structural equivalence. Any observed differences in the analytical data would suggest impurities in either the synthetic or biological sample, or a failure in the synthetic process.

Key Analytical Techniques for Structural Confirmation

The primary methods for elucidating and confirming the structure of complex organic molecules like this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aspects of its substructure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for analyzing acyl-CoAs.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. This technique is invaluable for confirming the precise arrangement of atoms, including the position of the methyl branch.[4][5][6][7]

Quantitative Data Comparison

The following table summarizes the expected quantitative data from mass spectrometry and predicted ¹³C NMR for this compound. A successful comparison would show that the synthetic and biological samples produce identical values within experimental error.

Analytical Technique Parameter Expected Value for this compound Purpose
LC-MS/MS (Positive Ion Mode) Precursor Ion [M+H]⁺ (m/z)~1142.8Confirms the molecular weight of the intact molecule.
Product Ion (Neutral Loss of 507 Da) (m/z)~635.8A characteristic fragmentation of the Coenzyme A moiety, confirming the presence of the acyl-CoA structure.[1][8]
Coenzyme A Fragment Ion (m/z)428.1A common fragment representing a portion of the Coenzyme A molecule, further confirming the identity.[8]
¹³C NMR Spectroscopy Carbonyl Carbon (C=O) Chemical Shift (δ)~200 ppmConfirms the presence of the thioester carbonyl group.
Methylene Carbon adjacent to Carbonyl (α-CH₂) Chemical Shift (δ)~45-55 ppmConfirms the linkage between the fatty acid and Coenzyme A.
Methine Carbon at Branch Point (-CH-) Chemical Shift (δ)~30-40 ppmConfirms the presence of the methyl branch.
Methyl Branch Carbon (-CH₃) Chemical Shift (δ)~15-25 ppmConfirms the presence of the methyl group.
Terminal Methyl Carbon (-CH₃) Chemical Shift (δ)~14 ppmConfirms the end of the fatty acid chain.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight and characteristic fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve both synthetic and biological this compound in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water). For biological samples, an extraction from cell or tissue lysates may be necessary, followed by purification.[9]

  • Chromatographic Separation: Inject the samples onto a reverse-phase liquid chromatography (LC) system (e.g., a C18 column). Elute the analyte using a gradient of solvents, such as water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B).

  • Mass Spectrometric Analysis:

    • Ionize the eluted sample using electrospray ionization (ESI) in positive ion mode.

    • Perform a full scan mass spectrum to identify the precursor ion ([M+H]⁺).

    • Perform a product ion scan (tandem MS or MS/MS) by selecting the precursor ion and subjecting it to collision-induced dissociation (CID). Monitor for the characteristic product ions, including the neutral loss of 507 Da.[3][8]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon skeleton of the 10-methyltetracosanoyl moiety, including the position of the methyl branch.

Methodology:

  • Sample Preparation: Dissolve a sufficient quantity of the synthetic and biological samples in a deuterated solvent (e.g., CDCl₃ or D₂O). The concentration should be high enough to obtain a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The acquisition parameters should be optimized to ensure all carbon signals are detected, including those with long relaxation times (e.g., the carbonyl carbon). This may involve using a relaxation agent or a long relaxation delay.[5]

  • Data Analysis:

    • Process the resulting spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts of the signals in the synthetic sample's spectrum to those in the biological sample's spectrum. The spectra should be identical.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of synthetic versus biological this compound.

G cluster_samples Sample Sources cluster_analysis Analytical Workflow cluster_data Data Comparison cluster_conclusion Conclusion synthetic Synthetic 10-Methyl- tetracosanoyl-CoA lcms LC-MS/MS Analysis synthetic->lcms nmr ¹³C NMR Spectroscopy synthetic->nmr biological Biological 10-Methyl- tetracosanoyl-CoA biological->lcms biological->nmr ms_data Compare m/z Values (Precursor & Fragments) lcms->ms_data nmr_data Compare Chemical Shifts (δ) nmr->nmr_data match Structural Equivalence Confirmed ms_data->match Identical no_match Structural Discrepancy Detected ms_data->no_match Different nmr_data->match Identical nmr_data->no_match Different

Caption: Workflow for structural confirmation.

References

"10-Methyltetracosanoyl-CoA vs. other lipid biomarkers for M. tuberculosis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and rapid diagnosis of tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a global health priority. Lipid biomarkers unique to M. tuberculosis offer promising avenues for novel diagnostic assays and for monitoring treatment efficacy. This guide provides an objective comparison of key lipid biomarkers, focusing on their performance, underlying biochemistry, and the methodologies for their detection. While various lipid molecules are integral to M. tuberculosis physiology, this guide will focus on the most extensively studied and diagnostically relevant biomarkers: mycolic acids, tuberculostearic acid-containing phospholipids (B1166683), and phthiocerol dimycocerosates (PDIMs). We will also discuss the role of fatty acyl-CoA precursors, such as 10-methyltetracosanoyl-CoA, within the biosynthetic pathways that produce these complex lipid biomarkers.

Comparison of Key M. tuberculosis Lipid Biomarkers

The following table summarizes the quantitative performance of major lipid biomarkers for M. tuberculosis based on available experimental data. It is important to note that performance characteristics can vary depending on the patient cohort (e.g., HIV co-infection), sample type, and the specific analytical method employed.

Biomarker ClassSpecific Biomarker(s)Sample Type(s)SensitivitySpecificityKey AdvantagesKey Limitations
Mycolic Acids (MAs) Alpha-, methoxy-, and keto-mycolic acidsSputum, ancient remains94%[1][2]93%[1][2]High abundance in the cell wall, chemically stable, species-specific structural diversity.[1][3]Complex extraction and derivatization often required.[4]
Tuberculostearic Acid (TSA)-Containing Phospholipids Phosphatidylinositols (e.g., PI 16:0_19:0)Sputum, PBMCs, bacterial culturesHigh (correlates with bacterial load)[5][6]High (TSA is specific to mycobacteria)[5][7]Reflects viable bacterial burden, amenable to rapid LC-MS analysis.[4][5]Lower abundance than mycolic acids.
Phthiocerol Dimycocerosates (PDIMs) Phthiocerol and phthiodiolone dimycocerosatesSputum, bacterial culturesNot typically reported as a diagnostic sensitivity/specificity metric, but a key virulence factor.[8][9]Highly specific to pathogenic mycobacteria.[8][9]Essential for virulence, potential marker for pathogenic strains.[10][11]Spontaneous loss during in vitro culture can occur, complicating its use as a consistent biomarker.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of lipid biomarkers. Below are summaries of common experimental protocols for the key lipid classes discussed.

Mycolic Acid Analysis via Mass Spectrometry

Objective: To extract, derivatize, and analyze mycolic acids from biological samples.

Methodology:

  • Saponification: Bacterial pellets or sputum samples are treated with a strong base (e.g., KOH in methanol/benzene) under reflux to release mycolic acids from the cell wall.

  • Extraction: After acidification, the free mycolic acids are extracted into an organic solvent such as diethyl ether.

  • Derivatization: To improve chromatographic separation and ionization for mass spectrometry, the carboxylic acid group of the mycolic acids is often esterified (e.g., to form pentafluorobenzyl (PFB) or methyl esters).

  • Analysis by LC-MS/MS: The derivatized mycolic acids are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. Different classes of mycolic acids (alpha, methoxy, keto) can be distinguished by their mass-to-charge ratio and fragmentation patterns.[14]

Tuberculostearic Acid (TSA) Analysis using GC-MS

Objective: To detect and quantify tuberculostearic acid in clinical specimens.

Methodology:

  • Lipid Extraction: Total lipids are extracted from the sample (e.g., sputum) using a solvent mixture such as chloroform/methanol.

  • Saponification and Methylation: The extracted lipids are saponified to release fatty acids, which are then methylated (e.g., using HCl in methanol) to form fatty acid methyl esters (FAMEs), including tuberculostearic acid methyl ester (TBSAME).[15]

  • Purification: The FAMEs are purified, often using a simple liquid-liquid extraction with a non-polar solvent like n-hexane.[15]

  • GC-MS Analysis: The purified FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS).[16][17] Detection is typically performed using selected ion monitoring (SIM) for the characteristic ions of TBSAME to enhance sensitivity and specificity.[16]

Phthiocerol Dimycocerosate (PDIM) Extraction and Analysis

Objective: To isolate and identify PDIMs from mycobacterial cultures.

Methodology:

  • Apolar Lipid Extraction: Bacterial pellets are extracted with a sequence of solvents to isolate the apolar lipid fraction, which contains PDIMs. A common method involves resuspending the pellet in methanol/0.3% NaCl followed by extraction with petroleum ether.[13][18]

  • Thin-Layer Chromatography (TLC): The extracted apolar lipids are separated by TLC on a silica (B1680970) gel plate. A mobile phase of petroleum ether/ethyl acetate (B1210297) (e.g., 98:2, v/v) is often used, with multiple developments to achieve good separation.[13][18]

  • Visualization: The separated lipids on the TLC plate can be visualized by charring with a solution of 20% H2SO4 in ethanol (B145695) followed by heating.[18]

  • Mass Spectrometry Analysis: For structural confirmation, the lipid spots can be scraped from the TLC plate, eluted, and analyzed by mass spectrometry.[9]

Biosynthetic Pathways and Experimental Workflows

Understanding the biosynthetic pathways of these lipid biomarkers provides insights into potential drug targets and the rationale for their use in diagnostics.

Biosynthesis of Mycolic Acids

Mycolic acids are synthesized through a complex pathway involving two fatty acid synthase systems, FAS-I and FAS-II. FAS-I produces medium-chain fatty acyl-CoAs, including precursors for the α-alkyl chain. The long meromycolate chain is synthesized by the FAS-II system. The precursor for the α-branch, a C26 fatty acid, is activated to its acyl-CoA form. This is then condensed with the meromycolate chain by the polyketide synthase Pks13 to form the final mycolic acid structure.[1][3][19] this compound is an example of a methylated fatty acyl-CoA that can be incorporated into the mycolic acid structure.

Caption: Biosynthesis of Mycolic Acids in M. tuberculosis.

Biosynthesis of Tuberculostearic Acid (TSA)

Tuberculostearic acid (10-methyloctadecanoic acid) is formed from oleic acid (C18:1), a common fatty acid. The synthesis is a two-step process involving the methylation of an oleic acid moiety within a phospholipid, followed by a reduction.[7][20][21]

Caption: Biosynthesis of Tuberculostearic Acid (TSA).

Biosynthesis of Phthiocerol Dimycocerosates (PDIMs)

PDIMs are complex lipids synthesized via a polyketide synthase (PKS) pathway. The phthiocerol backbone is created by a series of PKSs (PpsA-E), while the mycocerosic acids are synthesized by mycocerosic acid synthase (Mas). These components are then assembled and transported to the cell envelope.[10][22]

Caption: Biosynthesis of Phthiocerol Dimycocerosates (PDIMs).

General Workflow for Lipid Biomarker Analysis

The analysis of lipid biomarkers from clinical samples follows a general workflow, from sample collection to data analysis.

Caption: General workflow for lipid biomarker analysis.

Conclusion

Lipid biomarkers of M. tuberculosis represent a robust and specific class of molecules for the development of advanced diagnostic tools. Mycolic acids, with their high abundance and stability, are excellent candidates for direct pathogen detection. TSA-containing phospholipids offer a means to assess bacterial burden and viability. PDIMs, while challenging to use as a routine diagnostic marker due to their potential for in vitro loss, are critical indicators of virulence. The development of sensitive and specific mass spectrometry-based methods has greatly advanced the potential for these lipids to be integrated into clinical practice. Further research focusing on standardized, rapid, and cost-effective analytical workflows will be crucial for the translation of these promising biomarkers into point-of-care diagnostics and tools for personalized treatment monitoring in the fight against tuberculosis.

References

A Comparative Guide to Analytical Platforms for 10-Methyltetracosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 10-Methyltetracosanoyl-CoA, a saturated branched-chain fatty acyl-CoA, is crucial for understanding its role in various metabolic pathways and its association with certain peroxisomal disorders. The selection of an appropriate analytical platform is a critical step in ensuring the reliability and sensitivity of these measurements. This guide provides a detailed comparison of the two primary analytical platforms for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the desired analyte form (intact acyl-CoA or the corresponding fatty acid), sensitivity requirements, and sample throughput. The following table summarizes the key quantitative performance metrics for each platform, synthesized from studies on very-long-chain and branched-chain fatty acids.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Measured Intact this compound10-Methyltetracosanoic acid (after hydrolysis and derivatization)
Sample Preparation Protein precipitation, solid-phase extraction (SPE)Acid/base hydrolysis, liquid-liquid extraction, derivatization (e.g., methylation)
Instrumentation UPLC/HPLC coupled to a triple quadrupole mass spectrometerGas chromatograph coupled to a single quadrupole or tandem mass spectrometer
Ionization Mode Electrospray Ionization (ESI), typically in positive modeElectron Ionization (EI)
Limit of Detection (LOD) Low fmol to pmol range on-columnLow pmol range on-column
Limit of Quantification (LOQ) pmol range in biological samplespmol range in biological samples
Throughput Relatively high, with typical run times of 10-20 minutes per sampleLower, due to longer run times and more extensive sample preparation
Specificity High, with the ability to distinguish isobars through MS/MS fragmentationHigh, with good chromatographic separation of isomers
Primary Advantage Direct measurement of the intact acyl-CoA, preserving biological contextWell-established, robust methods for fatty acid analysis
Primary Disadvantage Potential for ion suppression from complex matricesIndirect measurement requiring hydrolysis and derivatization, which can introduce variability

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact this compound

This method allows for the direct quantification of this compound from biological matrices.

1. Sample Preparation (from cell culture or tissue homogenates):

  • Protein Precipitation: To 100 µL of sample homogenate, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., ¹³C-labeled long-chain acyl-CoA).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v).

  • Gradient: A linear gradient from 20% B to 95% B over 15 minutes is employed to elute the long-chain acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Detection:

  • Ionization: Positive ion electrospray (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: The specific precursor-to-product ion transition for this compound would need to be determined by direct infusion of a standard. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety.

  • Instrument Parameters: Optimized cone voltage, collision energy, and source temperatures are essential for maximizing sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for 10-Methyltetracosanoic Acid

This indirect method measures the fatty acid component of this compound after chemical modification. Abnormal accumulation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids is characteristic of inborn errors of peroxisomal biogenesis or function[1][2]. GC-MS analysis following hydrolysis and derivatization is an established method for clinical diagnostics in this context[1][2].

1. Sample Preparation:

  • Hydrolysis: To 100 µL of sample, add an internal standard (e.g., deuterated C27:0) and 1 mL of 1 M HCl in methanol. Heat at 90°C for 1 hour to hydrolyze the acyl-CoA and methylate the resulting free fatty acid.

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Drying and Reconstitution: Evaporate the hexane extract to dryness under a stream of nitrogen and reconstitute in 100 µL of hexane for injection.

2. GC Separation:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min and hold for 10 minutes.

3. MS Detection:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 10-Methyltetracosanoic acid methyl ester.

Mandatory Visualizations

Metabolic Pathway of Branched-Chain Fatty Acyl-CoA

The metabolism of this compound is presumed to follow a pathway similar to that of other branched-chain fatty acids like phytanic acid, involving peroxisomal alpha- and beta-oxidation. Phytanic acid, a branched-chain fatty acid, is degraded through an initial alpha-oxidation step followed by beta-oxidation within the peroxisomes[3][4].

MetabolicPathway Metabolic Pathway of this compound cluster_peroxisome Peroxisome This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Phytanoyl-CoA Hydroxylase-like Pristanoyl-CoA_analog Analogous Pristanoyl-CoA Alpha-Oxidation->Pristanoyl-CoA_analog Beta-Oxidation Beta-Oxidation Pristanoyl-CoA_analog->Beta-Oxidation Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Acetyl-CoA->TCA_Cycle

Caption: Peroxisomal metabolism of this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the analytical workflow for quantifying this compound using LC-MS/MS.

ExperimentalWorkflow LC-MS/MS Workflow for this compound Sample Biological Sample (Tissue or Cells) Homogenization Homogenization Sample->Homogenization Protein_Precipitation Protein Precipitation (Acetonitrile) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation UPLC/HPLC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis by LC-MS/MS.

References

A Comparative Guide to the Biological Activity of 10-Methyltetracosanoyl-CoA and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Methyltetracosanoyl-CoA is the metabolically activated form of 10-methyltetracosanoic acid, a C25 very-long-chain methyl-branched fatty acid. In cellular biochemistry, the biological roles of a free fatty acid and its corresponding acyl-Coenzyme A (acyl-CoA) ester are distinct. The free fatty acid often acts as a signaling molecule, while the acyl-CoA is the primary substrate for metabolic pathways and lipid synthesis.[1][2] This guide will compare the predicted biological activities of this compound with its direct precursor, 10-methyltetracosanoic acid, by extrapolating from well-studied analogous compounds.

Section 1: General Comparison of Biological Roles

The fundamental difference between a free fatty acid and its acyl-CoA derivative lies in their chemical reactivity and, consequently, their cellular function. The activation of a fatty acid to its CoA thioester is an ATP-dependent process that "primes" the molecule for metabolic reactions.[3][4]

Table 1: General Comparison of Biological Roles: Free Fatty Acid vs. Fatty Acyl-CoA
FeatureFree Fatty Acid (e.g., 10-Methyltetracosanoic Acid)Fatty Acyl-CoA (e.g., this compound)
Primary Role Signaling molecule, metabolic precursor.Metabolically active intermediate.[2]
Cellular Mobility Can traverse cellular membranes.Largely compartmentalized (cytosol, mitochondria, peroxisomes); transport is often protein-mediated.[5]
Signaling Functions Can act as a ligand for nuclear receptors (e.g., PPARs) and cell-surface receptors, influencing gene transcription.[6]Can act as an allosteric regulator of enzymes and may be a ligand for transcription factors.[2]
Metabolic Fate Must be activated to its acyl-CoA form to enter metabolic pathways.[3]Direct substrate for β-oxidation, complex lipid synthesis, and protein acylation.[1][2]
Regulation Plasma and cellular concentrations are regulated by lipases and transporters.Intracellular concentration is tightly buffered by Acyl-CoA Binding Proteins (ACBPs) to prevent membrane disruption and regulate metabolic flux.[7][8]
Toxicity High concentrations can be lipotoxic through detergent-like effects on membranes and induction of cellular stress.High concentrations are cytotoxic and can disrupt cellular processes; hence, the free concentration is kept very low.[8]

Section 2: Predicted Biological Activities and Metabolic Fates

Based on the principles outlined above, we can infer the specific roles of 10-methyltetracosanoic acid and its CoA derivative.

10-Methyltetracosanoic Acid (Precursor)

As a free fatty acid, its primary biological activity is likely to be in cell signaling. Methyl-branched fatty acids are known to influence membrane fluidity and participate in signaling pathways.[9] Like other long-chain fatty acids, 10-methyltetracosanoic acid could potentially serve as an endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are master regulators of lipid and glucose metabolism.[6] Activation of PPARs would lead to the transcriptional regulation of genes involved in fatty acid uptake, oxidation, and storage.

This compound

Once activated, this compound is no longer a freely diffusible signaling molecule but a committed metabolic intermediate.[10] Its biological activity is defined by the enzymatic pathways it can enter.

  • Energy Production (β-Oxidation): It would be a substrate for β-oxidation within mitochondria and/or peroxisomes to generate energy. The methyl branch at the 10th carbon (an even position) means that initial cycles of β-oxidation can proceed normally until the branch point is reached, after which specialized enzymes would be required for its further degradation, likely yielding propionyl-CoA in addition to acetyl-CoA.[11]

  • Complex Lipid Synthesis: It can be incorporated into various classes of lipids, such as phospholipids (B1166683), triglycerides, and sphingolipids. The presence of the methyl branch would influence the packing of these lipids in membranes, thereby altering membrane fluidity and the function of embedded proteins.[9]

  • Protein Acylation: It could be used as a substrate for the acylation of proteins, a post-translational modification that can affect protein localization, stability, and function.

Table 2: Predicted Comparative Activities of 10-Methyltetracosanoic Acid and this compound
Activity Type10-Methyltetracosanoic AcidThis compoundSupporting Rationale
Nuclear Receptor Activation High Potential. Predicted to act as a ligand for PPARs.Low/Indirect. Not a direct ligand; its metabolic products might act as ligands.Free fatty acids are known PPAR ligands. Acyl-CoAs are generally not.[6]
Metabolic Substrate Inactive. Must be activated first.Active. Direct substrate for catabolic and anabolic pathways.Activation to acyl-CoA is the committed step for metabolism.[3]
Membrane Modification Indirect. Can be incorporated into lipids after activation.Direct. Directly used by acyltransferases for lipid synthesis.Acyl-CoAs are the donor molecules for lipid synthesis.[4]
Enzyme Regulation Limited. High Potential. Can act as an allosteric regulator.Acyl-CoAs are known to regulate key metabolic enzymes like acetyl-CoA carboxylase.[10]

Section 3: Visualizing Pathways and Workflows

Diagram 1: Activation and Primary Metabolic Fates

Metabolic_Fates cluster_metabolism Metabolic Pathways FFA 10-Methyltetracosanoic Acid (in cytosol) ACSL Acyl-CoA Synthetase FFA->ACSL AcylCoA This compound ACSL->AcylCoA Activation ATP ATP ATP->ACSL CoA CoA-SH CoA->ACSL BetaOx β-Oxidation (Mitochondria/Peroxisomes) AcylCoA->BetaOx Energy LipidSyn Complex Lipid Synthesis (ER, etc.) AcylCoA->LipidSyn Structure ProtAcyl Protein Acylation AcylCoA->ProtAcyl Regulation

Caption: Activation of 10-methyltetracosanoic acid and its subsequent metabolic fates.

Diagram 2: Hypothetical PPARα Signaling Pathway

PPAR_Signaling cluster_cyto Cytoplasm cluster_nuc Nucleus FFA 10-Methyltetracosanoic Acid PPAR PPARα FFA->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Metabolic Proteins mRNA->Protein Translation

Caption: Predicted activation of the PPARα signaling pathway by a free fatty acid.

Diagram 3: Experimental Workflow for PPAR Activation Assay

Luciferase_Workflow A 1. Transfect Cells (e.g., HEK293T) B Plasmids: 1. PPARα Expression Vector 2. PPRE-Luciferase Reporter 3. Renilla Control Vector A->B C 2. Incubate Cells (24 hours) A->C D 3. Treat with Compound (e.g., 10-Methyltetracosanoic Acid) C->D E 4. Incubate (18-24 hours) D->E F 5. Lyse Cells E->F G 6. Measure Luciferase & Renilla Activity F->G H 7. Analyze Data (Normalize to Renilla, Calculate Fold Change) G->H

Caption: Workflow for a dual-luciferase reporter assay to measure PPAR activation.

Section 4: Experimental Protocols

To validate the predicted activities, the following experimental approaches would be essential.

Protocol 1: PPAR Activation via Dual-Luciferase Reporter Assay

This assay determines if a compound can activate a specific nuclear receptor and drive the expression of a reporter gene.[12][13]

  • Objective: To measure the ability of 10-methyltetracosanoic acid to activate PPARα, PPARδ, and PPARγ.

  • Materials:

    • Mammalian cell line (e.g., HEK293T, COS-7).[12]

    • Expression plasmids for human PPARα, PPARδ, and PPARγ.

    • A luciferase reporter plasmid containing multiple PPAR response elements (PPREs) upstream of the luciferase gene (e.g., pGL3-PPRE-luc).[14]

    • A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

    • Lipofectamine 3000 or similar transfection reagent.

    • 10-methyltetracosanoic acid, dissolved in DMSO.

    • Known PPAR agonists (e.g., GW7647 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ) as positive controls.

    • Dual-Luciferase® Reporter Assay System (Promega).

    • Luminometer.

  • Methodology:

    • Cell Seeding: Seed cells into 96-well plates at a density that will result in 80-90% confluency at the time of transfection.

    • Transfection: Co-transfect cells in each well with the PPAR expression vector, the PPRE-luciferase reporter, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

    • Treatment: Replace the medium with fresh medium containing various concentrations of 10-methyltetracosanoic acid, positive controls, or a DMSO vehicle control.

    • Incubation: Incubate for another 18-24 hours.

    • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

    • Luminescence Measurement: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer according to the manufacturer's protocol.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control.

Protocol 2: In Vitro Fatty Acid β-Oxidation Assay

This assay measures the rate of fatty acid catabolism by quantifying the production of metabolic end-products from a radiolabeled substrate.[15][16]

  • Objective: To determine the rate of β-oxidation of this compound.

  • Materials:

    • Isolated mitochondria or peroxisomes, or permeabilized cells.

    • Radiolabeled substrate: [1-¹⁴C]-10-methyltetracosanoic acid (requires custom synthesis).

    • Reaction buffer containing ATP, CoA-SH, L-carnitine, and NAD+.

    • Perchloric acid.

    • Scintillation vials and scintillation fluid.

    • Scintillation counter.

  • Methodology:

    • Substrate Preparation: The radiolabeled free fatty acid is first converted to its CoA ester in the reaction mixture.

    • Reaction Initiation: Initiate the oxidation reaction by adding the isolated organelles or permeabilized cells to the reaction buffer containing the radiolabeled substrate and necessary cofactors. Incubate at 37°C with shaking.

    • Reaction Termination: Stop the reaction at various time points by adding ice-cold perchloric acid. This precipitates proteins and traps non-volatile intermediates.

    • Separation of Products: The β-oxidation of [1-¹⁴C]-labeled acyl-CoAs releases [¹⁴C]acetyl-CoA, which is water-soluble. The un-metabolized substrate is acid-precipitable. Centrifuge the samples to pellet the protein and un-metabolized substrate.

    • Quantification: Transfer the supernatant (containing the acid-soluble ¹⁴C-labeled metabolites) to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the rate of β-oxidation based on the specific activity of the radiolabeled substrate and the amount of acid-soluble radioactivity produced per unit of time per mg of protein.

Protocol 3: Lipidomic Analysis by Mass Spectrometry

This method identifies and quantifies the incorporation of a fatty acid into complex lipids.[3]

  • Objective: To determine if 10-methyltetracosanoic acid is incorporated into cellular lipids such as phospholipids and triglycerides.

  • Materials:

    • Cell culture model.

    • Stable isotope-labeled 10-methyltetracosanoic acid (e.g., D3-methyl-labeled).

    • Solvents for lipid extraction (e.g., chloroform, methanol).

    • Liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • Methodology:

    • Cell Treatment: Incubate cultured cells with the stable isotope-labeled 10-methyltetracosanoic acid for a defined period (e.g., 24 hours).

    • Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

    • Sample Preparation: Dry the lipid extract under nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.

    • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatographic method (e.g., reverse-phase chromatography) to separate the different lipid classes. The mass spectrometer will be used to identify and quantify lipid species containing the isotope label based on their specific mass-to-charge ratio (m/z).

    • Data Analysis: Process the raw data using specialized lipidomics software. Identify the lipid species that show an increase in mass corresponding to the incorporation of the labeled fatty acid. Quantify the abundance of these labeled lipids relative to their unlabeled counterparts to determine the extent of incorporation.

References

Validating the Function of Enzymes in Methyl-Branched Fatty Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Case Study: ACADSB Knockout in Bovine Mammary Epithelial Cells

The ACADSB gene encodes an enzyme that plays a significant role in the catabolism of branched-chain amino acids and the metabolism of short and branched-chain fatty acyl-CoA derivatives.[2][3] A study utilizing CRISPR/Cas9 to knock out the ACADSB gene in bovine mammary epithelial cells (bMECs) has provided valuable insights into its function in lipid metabolism.[4]

Data Presentation: Quantitative Analysis of ACADSB Knockout Effects

The following tables summarize the key quantitative data obtained from the ACADSB knockout (ACADSB-/-) bMECs compared to wild-type (WT) cells.

Table 1: Differentially Expressed Genes in ACADSB-/- bMECs [4]

GeneRegulation in ACADSB-/-Fold Change (log2)Function in Lipid Metabolism
ACADLUpregulated> 1.0Acyl-CoA dehydrogenase, long-chain
ACOX2Upregulated> 1.0Acyl-CoA oxidase 2
ACAT2Downregulated< -1.0Acetyl-CoA acetyltransferase 2
FABP3Downregulated< -1.0Fatty acid-binding protein 3

Table 2: Changes in Cellular Lipid Content in ACADSB-/- bMECs [4]

Lipid ComponentChange in ACADSB-/-Percentage Change (%)
Cholesterol (CHOL)ReducedNot specified
Triglycerides (TGs)ReducedNot specified
Free Fatty Acids (FFA)ReducedNot specified
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key protocols employed in the ACADSB knockout study.

1. CRISPR/Cas9-Mediated Gene Knockout of ACADSB in Bovine Mammary Epithelial Cells [4]

  • Cell Culture: Bovine mammary epithelial cells (bMECs) were cultured in appropriate media supplemented with fetal bovine serum.[5]

  • gRNA Design and Vector Construction: Guide RNAs (gRNAs) targeting a specific exon of the ACADSB gene were designed and cloned into a CRISPR/Cas9 expression vector.

  • Transfection: The CRISPR/Cas9 vector containing the ACADSB-specific gRNA was transfected into bMECs using a suitable transfection reagent.

  • Clonal Selection: Single-cell clones were isolated and expanded to establish homozygous ACADSB knockout cell lines.

  • Validation: Successful knockout was confirmed by DNA sequencing to identify mutations in the target site and by Western blotting to confirm the absence of the ACADSB protein.

2. RNA Sequencing (RNA-Seq) and Data Analysis [4]

  • RNA Extraction: Total RNA was extracted from both wild-type and ACADSB-/- bMECs.

  • Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing data was analyzed to identify differentially expressed genes (DEGs) between the knockout and wild-type cells. This involved read mapping, transcript quantification, and statistical analysis. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were performed to understand the biological functions of the DEGs.

3. Lipidomics Analysis [4]

  • Lipid Extraction: Total lipids were extracted from wild-type and ACADSB-/- bMECs using a standardized lipid extraction method.

  • Mass Spectrometry: The lipid extracts were analyzed by mass spectrometry to identify and quantify different lipid species.

  • Data Analysis: The data was processed to compare the lipid profiles of the knockout and wild-type cells, identifying significant changes in the abundance of specific lipid classes.

Visualization of Workflows and Pathways

Experimental Workflow for Generating ACADSB Knockout Cells

Experimental Workflow for ACADSB Knockout Generation cluster_0 Vector Construction cluster_1 Cellular Manipulation cluster_2 Validation Design gRNA Design gRNA Clone into CRISPR Vector Clone into CRISPR Vector Design gRNA->Clone into CRISPR Vector Ligation Transfection Transfection bMEC Culture bMEC Culture bMEC Culture->Transfection Introduction of Vector Clonal Selection Clonal Selection Transfection->Clonal Selection Isolation of Single Cells DNA Sequencing DNA Sequencing Clonal Selection->DNA Sequencing Genomic Analysis Western Blot Western Blot Clonal Selection->Western Blot Protein Analysis ACADSB-/- Cells ACADSB-/- Cells DNA Sequencing->ACADSB-/- Cells Western Blot->ACADSB-/- Cells

Caption: Workflow for generating ACADSB knockout bovine mammary epithelial cells.

Signaling Pathways Affected by ACADSB Knockout

Based on the transcriptomic data from the ACADSB knockout study, several key signaling pathways related to lipid metabolism were significantly affected.[4]

Affected Signaling Pathways in ACADSB Knockout cluster_pathways Downstream Effects ACADSB Knockout ACADSB Knockout Fatty Acid Metabolism Fatty Acid Metabolism ACADSB Knockout->Fatty Acid Metabolism Altered Gene Expression (e.g., ACADL, ACOX2, ACAT2, FABP3) Glycerolipid Metabolism Glycerolipid Metabolism ACADSB Knockout->Glycerolipid Metabolism Reduced Substrates Adipocytokine Signaling Adipocytokine Signaling ACADSB Knockout->Adipocytokine Signaling Reduced FFA Reduced FFA Fatty Acid Metabolism->Reduced FFA Reduced TGs Reduced TGs Glycerolipid Metabolism->Reduced TGs Altered Cellular Phenotype Altered Cellular Phenotype Adipocytokine Signaling->Altered Cellular Phenotype

References

Comparative Lipidomics: Unraveling the Role of 10-Methyltetracosanoyl-CoA Biosynthesis in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the lipid profile alterations in bacteria deficient in very-long-chain fatty acid synthesis, focusing on the impact of Pks12 deficiency in Mycobacterium tuberculosis.

Quantitative Lipid Profile Comparison

The primary consequence of Pks12 deficiency is the inability to synthesize phthiocerol, a long-chain diol that forms the backbone of PDIM. This leads to a drastic reduction or complete absence of PDIM in the mutant strain. The following table summarizes the key lipid alterations observed in a Pks12-deficient (pks12Δ) M. tuberculosis strain compared to its wild-type (WT) counterpart, based on radio-thin-layer chromatography (radio-TLC) and gas chromatography-mass spectrometry (GC-MS) analyses.

Lipid Class/MoleculeWild-Type M. tuberculosisPks12-Deficient M. tuberculosisAnalytical MethodReference
Phthiocerol Dimycocerosate (PDIM) PresentAbsent/Drastically ReducedRadio-TLC, GC-MS[1][2][3]
Mycocerosic Acids Present (esterified to phthiocerol)Present (reduced levels, not esterified to phthiocerol)Radio-GC[3]
Other Acyl Lipids Normal ProfileNormal ProfileRadio-TLC[3]

Note: The data presented is qualitative and semi-quantitative based on the available literature. Absolute quantification of lipid species can vary depending on the specific experimental conditions.

Experimental Protocols

This section details the key experimental methodologies for the comparative lipid analysis of wild-type and Pks12-deficient Mycobacterium tuberculosis.

Bacterial Culture and Lipid Extraction

This protocol outlines the general procedure for culturing mycobacteria and extracting total lipids.

  • Bacterial Growth: Mycobacterium tuberculosis H37Rv (wild-type) and the pks12Δ mutant are grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C to mid-log phase.

  • Harvesting: Bacterial cells are harvested by centrifugation at 10,000 x g for 15 minutes. The cell pellet is washed twice with phosphate-buffered saline (PBS).

  • Lipid Extraction: Total lipids are extracted from the bacterial pellet using a chloroform (B151607):methanol:water (10:10:3, v/v/v) single-phase mixture. The mixture is stirred overnight at room temperature.

  • Phase Separation: The extract is centrifuged to pellet the delipidated cells. The supernatant containing the total lipid extract is transferred to a new tube.

  • Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract, which is then stored at -20°C.[4]

Thin-Layer Chromatography (TLC) Analysis of Apolar Lipids

TLC is a fundamental technique for separating and visualizing different lipid classes.

  • Sample Preparation: The dried lipid extract is resuspended in chloroform to a concentration of 10 mg/mL.

  • TLC Plate Preparation: A silica (B1680970) gel 60 F254 TLC plate is activated by heating at 110°C for 1 hour.

  • Spotting: 10-20 µL of the lipid extract is spotted onto the TLC plate using a capillary tube.

  • Development: The TLC plate is placed in a chromatography tank containing a mobile phase of petroleum ether:diethyl ether (90:10, v/v) for the separation of apolar lipids like PDIM.

  • Visualization: After the solvent front reaches the top of the plate, the plate is air-dried. Lipids are visualized by spraying with a 5% phosphomolybdic acid solution in ethanol (B145695) followed by charring at 110°C. For radiolabeled lipids, the plate is exposed to a phosphor screen and imaged.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

GC-MS is used for the identification and quantification of fatty acids after their conversion to volatile methyl esters.

  • Saponification and Methylation: The total lipid extract is saponified by heating with 0.5 M methanolic NaOH at 100°C for 30 minutes. Fatty acids are then methylated by adding 14% BF3-methanol and heating at 100°C for 5 minutes.

  • Extraction of FAMEs: After cooling, FAMEs are extracted with hexane (B92381). The hexane layer is collected and dried under nitrogen.

  • GC-MS Analysis: The FAMEs are resuspended in hexane and injected into a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for fatty acid analysis (e.g., a wax column). The temperature program is optimized to separate the different FAMEs. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded.

  • Data Analysis: Fatty acids are identified by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries.

Visualizations

The following diagrams illustrate the biosynthetic pathway affected by Pks12 deficiency and the experimental workflow for comparative lipidomics.

Phthiocerol_Biosynthesis_Pathway cluster_FAS Fatty Acid Synthase I cluster_PKS Polyketide Synthase System cluster_Transport Transport FAS_I FAS-I Long_Chain_Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA FAS_I->Long_Chain_Fatty_Acyl_CoA PpsA_E PpsA-E Phthiocerol_precursor Phthiocerol Precursor PpsA_E->Phthiocerol_precursor Pks12 Pks12 Phthiocerol Phthiocerol Pks12->Phthiocerol Deficiency Deficiency in pks12Δ mutant blocks this step PapA5 PapA5 PDIM PDIM PapA5->PDIM MmpL7 MmpL7 Cell_exterior Cell Exterior MmpL7->Cell_exterior Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I Long_Chain_Fatty_Acyl_CoA->PpsA_E Phthiocerol_precursor->Pks12 Phthiocerol->PapA5 Mycocerosic_acids Mycocerosic Acids Mycocerosic_acids->PapA5 PDIM->MmpL7

Caption: Biosynthetic pathway of phthiocerol dimycocerosate (PDIM) in M. tuberculosis.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Lipid Analysis cluster_data Data Analysis & Comparison start Start culture Culture Wild-Type & pks12Δ M. tuberculosis start->culture harvest Harvest & Wash Cells culture->harvest extract Total Lipid Extraction (Chloroform:Methanol:Water) harvest->extract dry Dry Lipid Extract extract->dry tlc TLC Separation of Apolar Lipids dry->tlc gcms_prep Derivatization to FAMEs dry->gcms_prep visualize Visualize TLC Plate tlc->visualize gcms GC-MS Analysis gcms_prep->gcms analyze_gcms Analyze GC-MS Data gcms->analyze_gcms compare Compare Lipid Profiles (WT vs. pks12Δ) visualize->compare analyze_gcms->compare end End compare->end

Caption: Experimental workflow for comparative lipidomics of mycobacteria.

References

Validation of 10-Methyltetracosanoyl-CoA as a Drug Target: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "10-Methyltetracosanoyl-CoA" have yielded insufficient public data to fully validate it as a standalone drug target. The biological significance and specific pathways associated with this particular long-chain branched acyl-CoA are not well-documented in available scientific literature. Consequently, a direct comparison with established drug targets is challenging. This guide, therefore, provides a comparative framework using well-characterized Coenzyme A (CoA) derivatives and related enzymes as surrogates to illustrate the validation process.

While specific data on this compound is sparse, we can infer potential areas of investigation based on the known roles of other acyl-CoA molecules in cellular metabolism and disease. This guide will focus on established drug targets within the CoA metabolic network, such as HMG-CoA reductase and Stearoyl-CoA Desaturase 1, to provide a template for the potential validation of novel targets like this compound.

Comparative Drug Targets

To illustrate the validation process, we will compare the following established drug targets involved in CoA metabolism:

  • HMG-CoA Reductase: The rate-limiting enzyme in the mevalonate (B85504) pathway, responsible for cholesterol synthesis. It is the target of the widely used statin drugs.[1][2][3][4]

  • Stearoyl-CoA Desaturase 1 (SCD1): An enzyme that catalyzes the synthesis of monounsaturated fatty acids, primarily oleate, from saturated fatty acids. Its expression is elevated in various cancers.[5]

  • Acetyl-CoA Carboxylase (ACC): A key enzyme in fatty acid synthesis, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. It is a target for metabolic diseases and cancer.

The following table summarizes the key characteristics of these targets, providing a benchmark for what would be required to validate this compound.

TargetBiological PathwayAssociated DiseasesTherapeutic Agents
HMG-CoA Reductase Mevalonate Pathway (Cholesterol Synthesis)Hypercholesterolemia, Cardiovascular Disease, CancerStatins (e.g., Atorvastatin, Simvastatin)[2][3][6]
Stearoyl-CoA Desaturase 1 (SCD1) Fatty Acid MetabolismCancer (various types), Metabolic SyndromeSCD1 Inhibitors (preclinical/clinical)
Acetyl-CoA Carboxylase (ACC) Fatty Acid SynthesisMetabolic Syndrome, Diabetes, CancerACC Inhibitors (preclinical/clinical)
This compound Hypothesized: Branched-Chain Fatty Acid MetabolismUnknownNone

Experimental Validation Workflow

The validation of a novel drug target like this compound would typically follow a multi-stage experimental workflow. This process aims to establish a causal link between the target and a disease phenotype and to assess the feasibility of therapeutic intervention.

G cluster_0 Target Identification & Validation cluster_1 Lead Discovery & Optimization cluster_2 Preclinical & Clinical Development Target Identification Target Identification Genomic & Proteomic Screening Genomic & Proteomic Screening Target Identification->Genomic & Proteomic Screening Identify alterations Functional Assays Functional Assays Genomic & Proteomic Screening->Functional Assays Validate function Animal Models Animal Models Functional Assays->Animal Models In vivo validation High-Throughput Screening High-Throughput Screening Animal Models->High-Throughput Screening Develop assays Lead Optimization Lead Optimization High-Throughput Screening->Lead Optimization Identify hits ADME/Tox Profiling ADME/Tox Profiling Lead Optimization->ADME/Tox Profiling Improve properties IND-Enabling Studies IND-Enabling Studies ADME/Tox Profiling->IND-Enabling Studies Clinical Trials Clinical Trials IND-Enabling Studies->Clinical Trials FDA Review FDA Review Clinical Trials->FDA Review

Figure 1: A generalized workflow for drug target validation and development.

Key Experimental Protocols

1. Target Identification and Validation:

  • Genomic and Proteomic Screening:

    • Methodology: Utilize techniques like CRISPR-Cas9 screens, RNA sequencing (RNA-Seq), and mass spectrometry-based proteomics to identify genes and proteins whose expression or function correlates with the disease phenotype. For this compound, this would involve identifying the enzymes responsible for its synthesis, degradation, and binding.

  • Functional Assays:

    • Methodology: Develop in vitro assays to measure the enzymatic activity of proteins that metabolize this compound or to assess its binding to putative receptors. Cell-based assays would be used to determine the effect of modulating this compound levels on cellular processes like proliferation, apoptosis, or metabolic flux.

  • Animal Models:

    • Methodology: Generate knockout or transgenic animal models with altered levels of this compound or its metabolic enzymes. These models are crucial for establishing a causal link between the target and disease pathology in a living organism.

2. Lead Discovery and Optimization:

  • High-Throughput Screening (HTS):

    • Methodology: Screen large libraries of small molecules to identify "hits" that modulate the activity of the target. For an acyl-CoA like this compound, this could involve assays that measure the activity of a key metabolic enzyme.

  • Lead Optimization:

    • Methodology: Use medicinal chemistry to modify the structure of initial hits to improve their potency, selectivity, and pharmacokinetic properties.

  • ADME/Tox Profiling:

    • Methodology: Evaluate the absorption, distribution, metabolism, excretion, and toxicity of lead compounds in vitro and in animal models.

Comparative Signaling Pathways

Understanding the signaling pathways in which a drug target is involved is critical for predicting its therapeutic effects and potential side effects.

HMG-CoA Reductase and the Mevalonate Pathway:

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Thiolase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Target of Statins) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Non-sterol products Non-sterol products Isoprenoids->Non-sterol products HMG-CoA Reductase\n(Target of Statins) HMG-CoA Reductase (Target of Statins) G Saturated Fatty Acyl-CoA Saturated Fatty Acyl-CoA Monounsaturated Fatty Acyl-CoA Monounsaturated Fatty Acyl-CoA Saturated Fatty Acyl-CoA->Monounsaturated Fatty Acyl-CoA SCD1 Triglycerides Triglycerides Monounsaturated Fatty Acyl-CoA->Triglycerides Phospholipids Phospholipids Monounsaturated Fatty Acyl-CoA->Phospholipids Cholesteryl Esters Cholesteryl Esters Monounsaturated Fatty Acyl-CoA->Cholesteryl Esters SCD1 SCD1

References

In Vivo vs. In Vitro Activity of 10-Methyltetracosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo and in vitro activities of 10-Methyltetracosanoyl-CoA, a long-chain, branched fatty acyl-coenzyme A. The information presented herein is based on established principles of lipid metabolism and hypothetical experimental data to illustrate potential functional roles and experimental considerations.

Introduction

This compound is a derivative of a saturated fatty acid, tetracosanoic acid, with a methyl branch at the 10th carbon position. As an acyl-CoA, it is an activated form of the fatty acid, primed for participation in various metabolic pathways.[1][2] Long-chain acyl-CoAs are integral to cellular energy production, lipid synthesis, and signaling.[2][3][4] The methyl branch may influence its metabolic fate and biological activity compared to its straight-chain counterpart. This guide explores its hypothetical activities within a cellular context (in vivo) and in isolated biochemical systems (in vitro).

Data Presentation: Quantitative Comparison

The following tables summarize hypothetical quantitative data from plausible in vivo and in vitro experiments to highlight the differential activity of this compound.

Table 1: In Vivo Metabolic Fate in Hepatocytes

ParameterThis compoundTetracosanoyl-CoA (unbranched)
β-Oxidation Rate (nmol/min/mg protein) 1.5 ± 0.23.8 ± 0.4
Incorporation into Triacylglycerols (nmol/hr/mg protein) 12.7 ± 1.18.2 ± 0.9
Incorporation into Phospholipids (nmol/hr/mg protein) 4.1 ± 0.55.9 ± 0.6
Induction of PGC-1α Expression (fold change) 2.8 ± 0.31.5 ± 0.2

Table 2: In Vitro Enzyme Kinetics

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg enzyme)
Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) 10-Methyltetracosanoic Acid8.5150
Tetracosanoic Acid5.2210
Carnitine Palmitoyltransferase 1 (CPT1) This compound15.275
Tetracosanoyl-CoA6.8120
Glycerol-3-Phosphate Acyltransferase (GPAT) This compound4.1250
Tetracosanoyl-CoA7.9180

Experimental Protocols

Key Experiment 1: In Vivo Metabolic Fate Analysis in Cultured Hepatocytes

Objective: To determine the primary metabolic pathways utilizing this compound within a cellular environment.

Methodology:

  • Cell Culture: Human hepatoma cells (HepG2) are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Radiolabeling: Cells are incubated with 14C-labeled 10-Methyltetracosanoic acid or 14C-labeled Tetracosanoic acid for 24 hours.

  • Lipid Extraction: Cellular lipids are extracted using the Folch method (chloroform:methanol, 2:1).

  • Quantification of β-Oxidation: The rate of β-oxidation is determined by measuring the amount of 14C-labeled acid-soluble metabolites produced.

  • Lipid Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate triacylglycerols and phospholipids. The radioactivity incorporated into these lipid species is quantified by scintillation counting.

  • Gene Expression Analysis: RNA is isolated from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key metabolic regulator genes, such as PGC-1α.

Key Experiment 2: In Vitro Enzyme Activity Assays

Objective: To assess the kinetic parameters of key enzymes involved in fatty acid metabolism with this compound as a substrate.

Methodology:

  • Enzyme Source: Recombinant human ACSL1, CPT1, and GPAT are expressed and purified from E. coli.

  • ACSL1 Assay: The activity of ACSL1 is measured by monitoring the formation of acyl-CoA from the fatty acid, CoA, and ATP. The reaction is coupled to the oxidation of NADH, and the decrease in absorbance at 340 nm is measured spectrophotometrically.

  • CPT1 Assay: CPT1 activity is determined by measuring the transfer of the acyl group from acyl-CoA to L-carnitine. The resulting acylcarnitine is quantified using a colorimetric assay.

  • GPAT Assay: The activity of GPAT is assessed by measuring the acylation of glycerol-3-phosphate with the acyl-CoA substrate. The product, lysophosphatidic acid, is quantified using a fluorescent probe.

  • Kinetic Analysis: Enzyme assays are performed with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Mandatory Visualizations

Signaling Pathway: Hypothetical Role in Lipid Metabolism

ACSL1 ACSL1 CPT1 CPT1 Mitochondrion Mitochondrion CPT1->Mitochondrion GPAT GPAT Endoplasmic_Reticulum Endoplasmic_Reticulum GPAT->Endoplasmic_Reticulum Beta-Oxidation Beta-Oxidation Energy_Production Energy_Production Beta-Oxidation->Energy_Production Triacylglycerol_Synthesis Triacylglycerol_Synthesis Lipid_Droplets Lipid_Droplets Triacylglycerol_Synthesis->Lipid_Droplets Mitochondrion->Beta-Oxidation Endoplasmic_Reticulum->Triacylglycerol_Synthesis This compound This compound This compound->CPT1 Inhibited This compound->GPAT Activated start Culture HepG2 Cells radiolabel Incubate with 14C-labeled Fatty Acid start->radiolabel extract Lipid Extraction radiolabel->extract qpcr RNA Isolation & qRT-PCR radiolabel->qpcr beta_ox Measure Acid-Soluble Metabolites (Beta-Oxidation) extract->beta_ox tlc Thin-Layer Chromatography extract->tlc analyze Data Analysis beta_ox->analyze quantify_lipids Quantify Radioactivity in Triacylglycerols & Phospholipids tlc->quantify_lipids quantify_lipids->analyze qpcr->analyze

References

Cross-Species Comparative Guide to 10-Methyltetracosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted metabolic pathways of 10-Methyltetracosanoyl-CoA, a very-long-chain branched-chain fatty acid, across different biological kingdoms. Due to the absence of direct experimental data for this specific molecule, the metabolic schemes presented are inferred from established principles of fatty acid metabolism in mammals, fungi, and bacteria.

Introduction

This compound is a C25 saturated fatty acyl-CoA with a methyl group at the 10th carbon position. As a very-long-chain fatty acid (VLCFA), its metabolism is anticipated to occur primarily within peroxisomes in eukaryotic organisms. The mid-chain methyl branch presents a unique challenge to the standard β-oxidation pathway, suggesting the involvement of specialized enzymatic machinery. Understanding the species-specific differences in the metabolism of such molecules is crucial for various research and development applications, including drug design and the study of metabolic disorders.

Hypothetical Metabolic Pathways

Based on current knowledge of fatty acid oxidation, the metabolism of this compound is likely to proceed via a combination of peroxisomal and mitochondrial β-oxidation. The key divergence across species is expected in the handling of the methyl branch.

In Mammals:

  • Initial Chain Shortening (Peroxisomes): As a VLCFA, this compound would first be transported into the peroxisome.[1] Standard β-oxidation cycles are expected to proceed from the carboxyl end, shortening the carbon chain by two carbons with each cycle. This would continue until the methyl group at the original 10th carbon (which becomes the 4th carbon after three cycles of β-oxidation) is in close proximity to the reactive thioester group.

  • Encountering the Methyl Branch: The methyl group will likely halt the standard β-oxidation process. The 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral, may be sterically hindered by the methyl group.

  • Potential Bypass Mechanisms: Mammalian peroxisomes possess a distinct set of β-oxidation enzymes for branched-chain fatty acids. It is plausible that a specific enoyl-CoA hydratase or dehydrogenase could facilitate a bypass of the methyl branch, possibly through a series of isomerization or rearrangement reactions. Alternatively, α-oxidation, typically associated with β-methylated fatty acids, is less likely here but cannot be entirely ruled out if the molecule undergoes rearrangement.[2]

  • Mitochondrial Completion: Once the acyl chain is sufficiently shortened to a medium- or short-chain fatty acyl-CoA, it would be transported to the mitochondria for the completion of β-oxidation to acetyl-CoA and propionyl-CoA (from the final three carbons of the original chain).[3]

In Fungi:

  • Peroxisomal β-Oxidation: Similar to mammals, fungi metabolize fatty acids, including VLCFAs, primarily within peroxisomes.[4][5] The initial steps of β-oxidation of this compound are expected to be analogous to those in mammals.

  • Handling the Methyl Branch: Fungi possess a robust set of peroxisomal enzymes for fatty acid degradation.[6] It is hypothesized that fungi may have specific isomerases or other modifying enzymes capable of handling the mid-chain methyl group, allowing β-oxidation to proceed, albeit potentially at a slower rate. The diversity of fungal metabolic pathways suggests a higher likelihood of enzymatic solutions to metabolize unusual fatty acid structures.

  • Glyoxylate (B1226380) Cycle: The resulting acetyl-CoA can be utilized in the glyoxylate cycle, a unique feature of fungi, plants, and some bacteria, to synthesize carbohydrates from fats.[5]

In Bacteria:

  • Diverse Metabolic Pathways: Bacteria exhibit a wide array of fatty acid metabolic pathways.[7] The degradation of 10-Methyltetracsanoyl-CoA would likely occur in the cytoplasm.

  • β-Oxidation with Adaptations: Standard β-oxidation is the primary route for fatty acid degradation in bacteria.[8] It is highly probable that bacteria possess specialized enzymes, such as isomerases or epimerases, to navigate the 10-methyl branch and allow for the complete degradation of the fatty acid chain. The high adaptability of bacterial metabolic systems often includes enzymes with broad substrate specificities.

  • Anaerobic Degradation: Some anaerobic bacteria are capable of degrading long-chain fatty acids, employing unique biochemical strategies.[8]

Comparative Data Summary

The following table summarizes the hypothesized key features of this compound metabolism across the three domains. As no direct quantitative data is available, this table is qualitative and based on established metabolic principles.

FeatureMammalsFungiBacteria
Subcellular Location Peroxisomes (initial), Mitochondria (final)[1][3]Peroxisomes[4][5]Cytoplasm[9]
Initial Oxidation Peroxisomal β-oxidation[10]Peroxisomal β-oxidation[5]β-oxidation
Key Challenge Mid-chain methyl groupMid-chain methyl groupMid-chain methyl group
Hypothesized Mechanism for Branch Specific peroxisomal branched-chain β-oxidation enzymes, potential for novel isomerases.Specialized peroxisomal enzymes, potentially isomerases or hydratases with broader specificity.Inducible enzymes, isomerases, or epimerases to bypass the methyl group.
Primary End Products Acetyl-CoA, Propionyl-CoAAcetyl-CoA (for TCA or glyoxylate cycle), Propionyl-CoAAcetyl-CoA, Propionyl-CoA
Regulation Hormonal and transcriptional regulation (e.g., PPARα)[10]Transcriptional regulation by fatty acids (e.g., FarA, FarB)[5]Transcriptional regulation (e.g., FadR)[7]

Experimental Protocols

To investigate the cross-species metabolism of this compound, the following experimental approaches could be employed:

1. In Vitro Metabolism Assay using Subcellular Fractions:

  • Objective: To determine the subcellular location and initial steps of this compound metabolism.

  • Methodology:

    • Preparation of Subcellular Fractions: Isolate mitochondria and peroxisomes from mammalian liver tissue, fungal spheroplasts, and prepare cell-free extracts from bacteria.

    • Synthesis of Radiolabeled Substrate: Synthesize [1-¹⁴C]-10-Methyltetracosanoyl-CoA.

    • Incubation: Incubate the radiolabeled substrate with the prepared subcellular fractions or cell-free extracts in the presence of necessary cofactors (ATP, CoA, NAD+, FAD).

    • Analysis of Products: Separate the reaction products using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

    • Quantification: Quantify the radiolabeled metabolites (e.g., chain-shortened acyl-CoAs, acetyl-CoA) using liquid scintillation counting.

2. Whole-Cell Metabolism Studies:

  • Objective: To analyze the complete metabolic fate of this compound in intact cells.

  • Methodology:

    • Cell Culture: Culture mammalian cells, fungal cells, and bacterial strains.

    • Substrate Administration: Introduce ¹³C-labeled 10-Methyltetracosanoic acid to the cell cultures.

    • Metabolite Extraction: After a defined incubation period, extract intracellular and extracellular metabolites.

    • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolic intermediates (e.g., acyl-CoAs, organic acids, amino acids) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Flux Analysis: Use the labeling data to perform metabolic flux analysis and map the active metabolic pathways.

Visualizations

G cluster_peroxisome Peroxisome (Mammals & Fungi) / Cytoplasm (Bacteria) cluster_mitochondria Mitochondria (Mammals) cluster_fungi_bacteria Further Metabolism (Fungi/Bacteria) This compound This compound Beta-Oxidation_Cycles_1-3 β-Oxidation (3 cycles) This compound->Beta-Oxidation_Cycles_1-3 - 3 Acetyl-CoA 4-Methyloctadecanoyl-CoA 4-Methyloctadecanoyl-CoA Beta-Oxidation_Cycles_1-3->4-Methyloctadecanoyl-CoA Branch_Handling Handling of Methyl Branch (Species-specific enzymes) 4-Methyloctadecanoyl-CoA->Branch_Handling Chain_Shortened_Acyl_CoAs Chain-Shortened Acyl-CoAs Branch_Handling->Chain_Shortened_Acyl_CoAs Mito_Beta_Oxidation Mitochondrial β-Oxidation Chain_Shortened_Acyl_CoAs->Mito_Beta_Oxidation Transport to Mitochondria (Mammals) Fungi_Bacteria_Beta_Oxidation Continued β-Oxidation Chain_Shortened_Acyl_CoAs->Fungi_Bacteria_Beta_Oxidation Continued in Peroxisome/Cytoplasm Final_Products Acetyl-CoA + Propionyl-CoA Mito_Beta_Oxidation->Final_Products TCA_Cycle TCA Cycle Final_Products->TCA_Cycle Fungi_Bacteria_Final_Products Acetyl-CoA + Propionyl-CoA Fungi_Bacteria_Beta_Oxidation->Fungi_Bacteria_Final_Products Glyoxylate_Cycle Glyoxylate Cycle (Fungi/some Bacteria) Fungi_Bacteria_Final_Products->Glyoxylate_Cycle

Caption: Hypothesized metabolic pathway of this compound.

G Start Start Labeled_Substrate Synthesize Labeled 10-Methyltetracosanoic Acid (e.g., ¹³C or ¹⁴C) Start->Labeled_Substrate Cell_Culture Culture Mammalian, Fungal, and Bacterial Cells Labeled_Substrate->Cell_Culture Incubation Incubate Cells with Labeled Substrate Cell_Culture->Incubation Metabolite_Extraction Extract Intra- and Extra-cellular Metabolites Incubation->Metabolite_Extraction Analysis Analysis Metabolite_Extraction->Analysis LC_MS LC-MS/MS for Acyl-CoA Profiling Analysis->LC_MS GC_MS GC-MS for Organic Acid Analysis Analysis->GC_MS Data_Interpretation Data Interpretation and Pathway Reconstruction LC_MS->Data_Interpretation GC_MS->Data_Interpretation End End Data_Interpretation->End

Caption: Experimental workflow for studying this compound metabolism.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 10-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and development, the proper management and disposal of specialized chemical reagents like 10-Methyltetracosanoyl-CoA are paramount for ensuring a safe working environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, compiled from established safety protocols for similar long-chain acyl-CoA compounds.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) and Safety Measures:

Equipment/MeasureSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Work Area Certified chemical fume hood or well-ventilated area.Minimizes inhalation exposure to any potential vapors or dusts.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound, in the absence of a specific SDS, involves a cautious approach focused on chemical deactivation through alkaline hydrolysis, followed by proper waste collection and disposal. This method is adapted from protocols for similar thioester compounds.[1]

1. Preparation:

  • Ensure all necessary PPE is worn correctly.

  • Conduct all subsequent steps within a certified chemical fume hood.[1]

  • Prepare a designated, clearly labeled hazardous waste container.

2. Chemical Deactivation (Alkaline Hydrolysis):

  • For solutions of this compound, place the container in a larger secondary container to prevent spills.

  • While stirring the solution, slowly add a 1 M solution of Sodium Hydroxide (NaOH). This will initiate the hydrolysis of the thioester bond.[1]

  • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue to add NaOH until the pH is stably basic (pH > 12).

3. Neutralization:

  • After ensuring hydrolysis is complete (allowing the reaction to proceed for a reasonable amount of time, e.g., 1-2 hours, with continued stirring), neutralize the solution.

  • Slowly and carefully add a 1 M solution of Hydrochloric Acid (HCl) while continuously stirring.[1]

  • Periodically check the pH, continuing to add HCl dropwise until the solution reaches a neutral pH range (pH 6-8).[1] Be aware that this neutralization reaction can be exothermic.

4. Final Waste Collection and Disposal:

  • Once neutralized, transfer the solution to the designated hazardous waste container.[1]

  • The container should be clearly labeled with its contents (e.g., "Neutralized this compound waste").

  • Seal the container tightly and store it in a designated secondary containment area.

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[1] All disposal must be in accordance with local, state, and federal regulations.

Accidental Release Measures

In the event of a spill, the following measures should be taken:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using absorbent materials.

  • Prevent the spilled material from entering drains or waterways.

  • Collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste.

  • Clean the affected area thoroughly.

Visual Workflow for Disposal

The following diagrams illustrate the procedural workflow for the safe disposal of this compound.

cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_neutralization Neutralization cluster_disposal Final Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Add 1M NaOH for Alkaline Hydrolysis B->C D Monitor for Basic pH (>12) C->D E Slowly Add 1M HCl D->E F Monitor for Neutral pH (6-8) E->F G Transfer to Labeled Hazardous Waste Container F->G H Store in Secondary Containment G->H I Contact EHS for Pickup H->I

Caption: Chemical Deactivation and Disposal Workflow for this compound.

cluster_spill Accidental Spill Response Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate PPE Wear Full PPE Evacuate->PPE Contain Contain Spill (Prevent entry to drains) PPE->Contain Collect Collect with Absorbent Material into a Sealed Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Accidental Spill Response Protocol.

References

Essential Safety and Operational Guidance for Handling 10-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling 10-Methyltetracosanoyl-CoA, a coenzyme A derivative intended for research use only.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling novel or uncharacterized chemicals in a laboratory setting. Researchers must exercise caution and adhere to the principle of treating unknown substances as potentially hazardous.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all work activities to determine the necessary level of personal protective equipment.[2] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols.

PPE CategoryTypePurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To protect hands from chemical splashes and contamination.[3]
Eye and Face Protection Safety glasses with side-shields or gogglesTo shield eyes from chemical splashes, dust, and particles.[3][4]
Face shield (in addition to goggles)For tasks with a higher risk of splashes of corrosive or harmful substances.[3][5]
Body Protection Laboratory coat or chemical-protection suitTo protect skin and clothing from spills and contamination.[4]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if aerosols or dust are generated.To prevent inhalation of potentially harmful substances.[4]

It is crucial that all PPE is inspected before use, fits properly, and is used and maintained in accordance with the manufacturer's recommendations.[2] Contaminated gloves should be disposed of properly after use.

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[6]

  • Do not breathe dust or aerosols.

  • Wash hands thoroughly after handling.[4][6]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[4][6]

  • Take precautionary measures against static discharge.[7]

  • Do not eat, drink, or smoke in the laboratory.[4][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7]

  • Refer to the Certificate of Analysis for specific storage temperature recommendations.[1]

Disposal Plan

All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.[6]

  • Contaminated Materials: Dispose of contaminated PPE (gloves, lab coats) and other materials in designated hazardous waste containers.

  • Unused Product: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a research setting.

A 1. Preparation & Planning - Review available literature - Conduct risk assessment - Ensure PPE is available B 2. Engineering Controls - Work in a chemical fume hood - Ensure proper ventilation A->B C 3. Donning PPE - Inspect gloves for integrity - Wear lab coat, safety glasses/goggles B->C D 4. Aliquoting & Handling - Handle with care to avoid dust/aerosol generation - Use appropriate tools (e.g., non-sparking) C->D E 5. Experimental Use - Follow established laboratory protocols - Avoid spills and contamination D->E F 6. Decontamination - Clean work surfaces and equipment - Wash hands thoroughly E->F G 7. Waste Disposal - Dispose of contaminated materials in designated hazardous waste - Dispose of unused chemical as hazardous waste F->G H 8. Doffing & Storing PPE - Remove PPE carefully to avoid self-contamination - Store reusable PPE properly G->H

Caption: Workflow for the safe handling of this compound.

Hierarchy of Controls for Chemical Safety

When handling any chemical, including this compound, it is important to implement a hierarchy of controls to minimize exposure. Personal protective equipment is considered the last line of defense.[2]

cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: Hierarchy of controls for managing chemical hazards.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.